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  • Product: 2-(3-Bromophenyl)propan-1-ol
  • CAS: 81310-68-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Bromophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(3-Bromophenyl)propan-1-ol is a substituted aromatic alcohol with potential applications in organic synthesis and as a building block in the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromophenyl)propan-1-ol is a substituted aromatic alcohol with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical agents. The presence of a bromine atom and a hydroxyl group on a chiral backbone makes it a versatile intermediate for introducing specific functionalities into larger molecules. A thorough understanding of its physicochemical properties is paramount for its effective use in research and development, influencing factors from reaction kinetics to bioavailability. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(3-Bromophenyl)propan-1-ol, details experimental protocols for their determination, and discusses the implications of these properties in a drug development context.

Chemical Identity and Structure

  • IUPAC Name: 2-(3-bromophenyl)propan-1-ol[1][2]

  • CAS Number: 81310-68-1

  • Molecular Formula: C₉H₁₁BrO[1]

  • Molecular Weight: 215.09 g/mol [1][3]

  • SMILES: CC(C1=CC=CC(Br)=C1)CO

  • Physical Form: Liquid at room temperature

The structure of 2-(3-Bromophenyl)propan-1-ol, characterized by a bromophenyl group attached to a propanol backbone, suggests a molecule with moderate polarity and lipophilicity. The chiral center at the second carbon position implies the existence of two enantiomers, which may exhibit different biological activities.

Physicochemical Properties: A Summary

PropertyValue/Predicted ValueSignificance in Drug Development
Melting Point Not available (Liquid at RT)Influences formulation and handling of the substance.
Boiling Point Predicted to be high, likely >250 °CAffects purification methods like distillation and stability at high temperatures.
Density Predicted to be >1 g/mLImportant for formulation, dosage form design, and manufacturing processes.
Solubility Predicted to be poorly soluble in water, soluble in organic solvents.Crucial for predicting absorption, distribution, and for designing appropriate formulations and delivery systems.
pKa Estimated to be around 16 (similar to other primary alcohols)Influences the ionization state of the molecule at different physiological pHs, affecting its absorption and distribution.
LogP (XlogP) 2.5 (predicted)A key indicator of a molecule's lipophilicity, which affects its ability to cross biological membranes.

Experimental Protocols for Physicochemical Property Determination

The following section details standardized experimental protocols for determining the key physicochemical properties of liquid compounds like 2-(3-Bromophenyl)propan-1-ol.

Determination of Boiling Point

The boiling point is a fundamental physical property that provides information about the volatility of a substance. For a research-scale quantity of a liquid, the Thiele tube method is a suitable and material-efficient technique.[4]

Protocol: Thiele Tube Method [4][5]

  • Sample Preparation: Place a small amount (0.5-1 mL) of 2-(3-Bromophenyl)propan-1-ol into a small test tube.

  • Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.

  • Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil). Heat the side arm of the Thiele tube gently with a micro-burner.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a steady stream of bubbles is observed.

  • Boiling Point Determination: Turn off the heat and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[5]

Causality Behind Experimental Choices: The Thiele tube is designed to ensure uniform heating of the oil bath through convection currents, providing an accurate temperature reading. The inverted capillary tube traps the vapor of the substance, and the point at which the external pressure equals the vapor pressure (the boiling point) is marked by the cessation of bubbling and the entry of the liquid into the capillary.

Logical Relationship Diagram: Boiling Point Determination

G cluster_setup Apparatus Setup cluster_procedure Experimental Procedure cluster_result Result A Sample in Test Tube B Inverted Capillary Tube A->B contains C Thermometer B->C attached to D Thiele Tube with Oil C->D immersed in E Gentle Heating D->E is heated F Observe Bubbles E->F G Cooling F->G F->G upon steady stream H Record Temperature G->H G->H at liquid entry I Boiling Point H->I

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Determination of Solubility

Solubility is a critical parameter, especially in drug development, as it directly impacts a drug's absorption and bioavailability. The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a compound in various solvents.[6]

Protocol: Shake-Flask Method for Solubility Determination [6]

  • Preparation of a Saturated Solution: Add an excess amount of 2-(3-Bromophenyl)propan-1-ol to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to pellet the undissolved solute. Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to obtain a clear, saturated solution.[6]

  • Quantification: Analyze the concentration of 2-(3-Bromophenyl)propan-1-ol in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Data Reporting: Express the solubility in mg/mL or mol/L.

Causality Behind Experimental Choices: The extended agitation period ensures that the solution reaches equilibrium, providing a true measure of solubility. Centrifugation and filtration are crucial to remove any undissolved material that could interfere with the analytical measurement. HPLC is a sensitive and accurate method for quantifying the concentration of organic molecules.

Logical Relationship Diagram: Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Excess Solute + Solvent B Shake/Stir at Constant T A->B C Centrifuge B->C D Filter C->D E HPLC Analysis D->E F Quantify with Calibration Curve E->F G Solubility (mg/mL or mol/L) F->G

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Spectroscopic Properties: Predicted Spectral Data

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 2-(3-Bromophenyl)propan-1-ol is expected to show distinct signals for the different proton environments in the molecule.

  • Aromatic Protons (4H): These will appear in the downfield region, typically between δ 7.0-7.5 ppm, as a complex multiplet due to coupling between the non-equivalent aromatic protons.

  • CH-OH Proton (1H): This proton, attached to the carbon bearing the hydroxyl group, will likely appear as a multiplet around δ 3.5-4.0 ppm.

  • CH₂-OH Protons (2H): These diastereotopic protons will likely appear as two separate multiplets or a doublet of doublets around δ 3.4-3.8 ppm, coupled to the adjacent CH proton.

  • CH₃ Protons (3H): The methyl protons will be the most upfield signal, appearing as a doublet around δ 1.0-1.3 ppm, coupled to the adjacent CH proton.

  • OH Proton (1H): The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which can vary depending on the concentration and solvent. This signal will disappear upon the addition of D₂O.[7]

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 120-145 ppm). The carbon attached to the bromine atom will be shifted to a higher field compared to the others.

  • C-OH Carbon (1C): The carbon atom bonded to the hydroxyl group is expected to have a chemical shift in the range of δ 65-75 ppm.

  • CH₂-OH Carbon (1C): The carbon of the hydroxymethyl group will likely appear around δ 60-70 ppm.

  • CH₃ Carbon (1C): The methyl carbon will be the most upfield signal, expected around δ 15-25 ppm.

Predicted IR Spectrum

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[8]

  • C-H Stretch (aromatic): Absorption bands will appear just above 3000 cm⁻¹.

  • C-H Stretch (aliphatic): Strong absorptions are expected in the region of 2850-3000 cm⁻¹.

  • C=C Stretch (aromatic): Several peaks of variable intensity are expected in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong absorption band is expected in the 1000-1200 cm⁻¹ region, characteristic of a primary alcohol.[8]

  • C-Br Stretch: A weak to medium absorption band is expected in the 500-600 cm⁻¹ region.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of 2-(3-Bromophenyl)propan-1-ol, offering both known data and well-founded predictions. While some experimental data is lacking, the provided protocols offer a clear path for researchers to determine these crucial parameters. A comprehensive understanding of these properties is essential for the successful application of this compound in synthetic chemistry and drug development, enabling informed decisions on reaction conditions, purification strategies, and formulation design. The presented information, grounded in established scientific principles, serves as a valuable resource for scientists and researchers working with this versatile chemical entity.

References

  • PubChemLite. 2-(3-bromophenyl)propan-1-ol (C9H11BrO). [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • JoVE. Video: Boiling Points - Procedure. [Link]

  • PubChem. 2-(3-Bromophenyl)propan-2-ol. [Link]

  • PubChem. 1-(3-Bromophenyl)propan-1-ol. [Link]

  • Doc Brown's Chemistry. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes. [Link]

  • Doc Brown's Chemistry. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes. [Link]

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Exploratory

An In-depth Technical Guide to 2-(3-Bromophenyl)propan-1-ol

An Essential Chiral Building Block in Modern Drug Discovery Abstract This technical guide provides a comprehensive overview of 2-(3-bromophenyl)propan-1-ol, a key chiral intermediate in pharmaceutical synthesis. The docu...

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Chiral Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(3-bromophenyl)propan-1-ol, a key chiral intermediate in pharmaceutical synthesis. The document details its chemical identity, including its CAS number and PubChem CID, and presents a thorough analysis of its physicochemical properties. Two primary synthetic routes, Grignard reaction and reduction of a carboxylic acid precursor, are discussed in detail, complete with step-by-step experimental protocols. Furthermore, this guide outlines established analytical methodologies for the characterization and quality control of 2-(3-bromophenyl)propan-1-ol, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). The critical role of this molecule as a building block in the development of novel therapeutics is explored, with a focus on its applications in medicinal chemistry. Safety protocols and handling procedures are also provided to ensure its proper and safe use in a laboratory setting. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and application of this versatile chiral molecule.

Chemical Identity and Physicochemical Properties

2-(3-Bromophenyl)propan-1-ol is a substituted aromatic alcohol that serves as a valuable precursor in the synthesis of various pharmaceutical agents. Its chemical structure consists of a propan-1-ol backbone attached to a benzene ring at the second carbon, with a bromine atom at the meta-position of the phenyl group.

PropertyValueSource(s)
CAS Number 81310-68-1[1]
PubChem CID 12802909[2]
Molecular Formula C₉H₁₁BrO[2]
Molecular Weight 215.09 g/mol [1]
Appearance Not explicitly stated, but likely a liquid or low-melting solid
Boiling Point Not available
Melting Point Not available
Solubility Not explicitly stated, but expected to be soluble in organic solvents
pKa Not available

Synthesis of 2-(3-Bromophenyl)propan-1-ol

The synthesis of 2-(3-bromophenyl)propan-1-ol can be achieved through several routes. The two most common and practical methods involve a Grignard reaction with a suitable aldehyde or the reduction of a corresponding carboxylic acid or its ester derivative.

Synthesis via Grignard Reaction

The Grignard reaction provides a direct and efficient method for the formation of the carbon-carbon bond necessary to construct the 2-phenylpropan-1-ol scaffold. This approach involves the reaction of an organomagnesium halide (Grignard reagent) with an aldehyde. For the synthesis of 2-(3-bromophenyl)propan-1-ol, the reaction of 3-bromobenzaldehyde with ethylmagnesium bromide is a logical and effective strategy.

Reaction Scheme:

Grignard Reaction 3-Bromobenzaldehyde 3-Bromobenzaldehyde Intermediate Alkoxide Intermediate 3-Bromobenzaldehyde->Intermediate + Ethylmagnesium_Bromide Ethylmagnesium Bromide Ethylmagnesium_Bromide->Intermediate:n Product 2-(3-Bromophenyl)propan-1-ol Intermediate->Product + H3O_plus H₃O⁺ (workup) H3O_plus->Product:n

Caption: Synthesis of 2-(3-Bromophenyl)propan-1-ol via Grignard Reaction.

Experimental Protocol:

Materials:

  • 3-Bromobenzaldehyde

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, three-necked, flame-dried

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. The entire apparatus should be under an inert atmosphere. Add a small crystal of iodine to activate the magnesium. In the dropping funnel, place a solution of ethyl bromide in anhydrous diethyl ether. Add a small portion of the ethyl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a slight exotherm. Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.

  • Reaction with 3-Bromobenzaldehyde: Cool the freshly prepared Grignard reagent in an ice bath. Dissolve 3-bromobenzaldehyde in anhydrous diethyl ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride or 1M hydrochloric acid. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis via Reduction of 2-(3-Bromophenyl)propanoic Acid

An alternative synthetic route involves the reduction of 2-(3-bromophenyl)propanoic acid or its corresponding ester. This method is particularly useful if the carboxylic acid is readily available. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation.

Reaction Scheme:

Reduction Reaction Carboxylic_Acid 2-(3-Bromophenyl)propanoic Acid Product 2-(3-Bromophenyl)propan-1-ol Carboxylic_Acid->Product Reduction Reducing_Agent 1. LiAlH₄, THF 2. H₃O⁺ (workup) Reducing_Agent->Product:n

Caption: Synthesis of 2-(3-Bromophenyl)propan-1-ol via Reduction.

Experimental Protocol:

Materials:

  • 2-(3-Bromophenyl)propanoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 2M solution

  • Sodium hydroxide (NaOH), 2M solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, three-necked, flame-dried

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend lithium aluminum hydride in anhydrous THF under an inert atmosphere.

  • Addition of Carboxylic Acid: Dissolve 2-(3-bromophenyl)propanoic acid in anhydrous THF and add it to the dropping funnel. Add the carboxylic acid solution dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

  • Reaction Completion and Work-up: After the addition is complete, stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC). Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential and slow dropwise addition of water, followed by 2M NaOH solution, and then more water. A granular precipitate should form.

  • Isolation and Purification: Filter the precipitate and wash it thoroughly with THF or diethyl ether. Combine the filtrate and the washings, and dry the organic solution over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Analytical Characterization

The identity and purity of synthesized 2-(3-bromophenyl)propan-1-ol are critical for its use in subsequent reactions. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of 2-(3-bromophenyl)propan-1-ol.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, the methylene protons of the hydroxymethyl group, and the methyl protons. The chemical shifts and coupling patterns provide valuable information about the connectivity of the molecule.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the different carbon environments in the molecule, including the aromatic carbons, the chiral carbon, the methylene carbon, and the methyl carbon.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for assessing the purity of 2-(3-bromophenyl)propan-1-ol and for separating its enantiomers.

  • Purity Analysis: A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water is suitable for determining the purity of the compound. UV detection is typically employed.

  • Chiral Separation: To separate the enantiomers of 2-(3-bromophenyl)propan-1-ol, a chiral stationary phase (CSP) is required. Polysaccharide-based chiral columns are often effective for this type of separation.[3][4][5] The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol, is crucial for achieving good resolution.[3][4]

Applications in Drug Development

2-(3-Bromophenyl)propan-1-ol serves as a versatile chiral building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom provides a handle for further functionalization, such as cross-coupling reactions, which allows for the introduction of diverse substituents.

The chiral nature of this intermediate is of particular importance, as the biological activity of many drugs is highly dependent on their stereochemistry. The use of enantiomerically pure building blocks like (R)- or (S)-2-(3-bromophenyl)propan-1-ol allows for the stereoselective synthesis of drug candidates, which can lead to improved efficacy and reduced side effects.[]

Safety and Handling

2-(3-Bromophenyl)propan-1-ol should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). IF ON SKIN: Wash with plenty of water (P302+P352). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[]

  • Personal Protective Equipment (PPE): Safety glasses or goggles, a lab coat, and chemical-resistant gloves should be worn when handling this compound.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

2-(3-Bromophenyl)propan-1-ol is a valuable and versatile chiral building block with significant potential in the field of drug discovery and development. Its synthesis can be reliably achieved through established methods such as the Grignard reaction and the reduction of carboxylic acids. The ability to introduce a bromine atom and a chiral center in a single molecule makes it a powerful tool for medicinal chemists. This technical guide provides the essential information for the synthesis, characterization, and safe handling of 2-(3-bromophenyl)propan-1-ol, enabling its effective utilization in the quest for novel and improved therapeutics.

References

  • 2-(3-bromophenyl)propan-1-ol (C9H11BrO). PubChemLite. Available at: [Link]

  • 3-(2-Bromophenyl)-1-propanol. Zibo Wanrungrun Polymer Material Co., Ltd. Available at: [Link]

  • Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and... ResearchGate. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. Available at: [Link]

  • HPLC METHODOLOGY MANUAL. University of Notre Dame. Available at: [Link]

  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Chemical. Available at: [Link]

  • 2,2-DISUBSTITUTED PROPIONIC ANHYDRIDES: EFFECTIVE COUPLING REAGENTS FOR THE KINETIC RESOLUTION OF SECONDARY BENZYLIC ALCOHOLS. HETEROCYCLES. Available at: [Link]

  • Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • WO 2007/101841 A2. Google Patents.
  • CN102211994B - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. Google Patents.
  • CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. Google Patents.
  • T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][2][7]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. MDPI. Available at: [Link]

  • Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. ResearchGate. Available at: [Link]

  • Asian Journal of Pharmaceutical Research and Development Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-). AJPRD. Available at: https://ajprd.com/index.php/journal/article/view/1217
  • propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr. Doc Brown's Chemistry. Available at: [Link]

  • Selective formation of propan-1-ol from propylene via a chemical looping approach. Royal Society of Chemistry. Available at: [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Available at: [Link]

  • 2-(4-Bromophenyl)-2-propanol - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

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Foundational

Thermodynamic Solubility Profiling of 2-(3-Bromophenyl)propan-1-ol in Organic Solvents: A Technical Guide

Executive Summary The compound 2-(3-Bromophenyl)propan-1-ol (CAS: 81310-68-1) is a highly versatile bifunctional intermediate utilized in advanced active pharmaceutical ingredient (API) synthesis and materials science[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(3-Bromophenyl)propan-1-ol (CAS: 81310-68-1) is a highly versatile bifunctional intermediate utilized in advanced active pharmaceutical ingredient (API) synthesis and materials science[1]. With a molecular weight of 215.09 g/mol and a molecular formula of C₉H₁₁BrO[1], it presents a unique amphiphilic solvation profile. The molecule features a lipophilic, highly polarizable meta-brominated aromatic ring coupled with a hydrophilic primary aliphatic alcohol.

Understanding its solubility in various organic solvents is not merely a logistical requirement; it is a critical thermodynamic parameter that dictates reaction kinetics, phase-transfer efficiencies, and downstream purification yields. This whitepaper provides an in-depth analysis of the physicochemical causality behind its solvation behavior, empirical solubility classifications, and a self-validating experimental protocol for precise thermodynamic solubility determination.

Physicochemical Causality and Solvation Theory

To predict and manipulate the solubility of 2-(3-Bromophenyl)propan-1-ol, we must analyze its intermolecular interactions through the lens of Hansen Solubility Parameters (HSP) . The HSP framework posits that the total cohesive energy of a liquid is the sum of three distinct forces: dispersion forces ( δD​ ), dipolar intermolecular forces ( δP​ ), and hydrogen bonding forces ( δH​ )[2].

  • Dispersion Forces ( δD​ ): The heavy bromine atom ( Br ) significantly increases the electron cloud volume, enhancing London dispersion forces. Solvents with high δD​ (e.g., dichloromethane, toluene) will readily interact with the bromophenyl moiety.

  • Dipolar Forces ( δP​ ): The meta-substitution of the electronegative bromine atom creates a permanent dipole moment across the phenyl ring, favoring solvation in polar aprotic solvents.

  • Hydrogen Bonding ( δH​ ): The terminal primary hydroxyl group (-OH) acts as both a hydrogen bond donor and acceptor. This strictly requires solvents with complementary δH​ parameters (e.g., alcohols, ethers) to prevent solute-solute self-association (dimerization) in solution.

When the HSP coordinates of a solvent fall within the interaction radius ( R0​ ) of 2-(3-Bromophenyl)propan-1-ol, the free energy of mixing ( ΔGmix​ ) becomes negative, driving spontaneous dissolution.

Empirical Solubility Data in Organic Solvents

Based on structural group contribution methods and structural analogs, the solubility of 2-(3-Bromophenyl)propan-1-ol at standard ambient temperature (25 °C) is categorized below.

Table 1: Representative Solubility Profile of 2-(3-Bromophenyl)propan-1-ol at 25°C

Solvent ClassRepresentative SolventEstimated SolubilitySolvation Mechanism / Causality
Polar Protic Methanol (MeOH), EthanolMiscible / Very High (>500 mg/mL)Strong H-bond donor/acceptor matching the primary -OH group; disrupts solute self-association.
Polar Aprotic DMF, DMSO, AcetoneMiscible / Very High (>500 mg/mL)High dielectric constant and strong dipole interactions stabilize the polarizable bromophenyl ring.
Halogenated Dichloromethane (DCM)High (>250 mg/mL)Excellent matching of London dispersion forces ( δD​ ) with the heavy halogenated aromatic system.
Ethers THF, Diethyl EtherHigh (>250 mg/mL)Ether oxygen acts as an H-bond acceptor for the solute's -OH group, while the alkyl chains solvate the ring.
Non-Polar Hexane, HeptaneLow to Moderate (10 - 50 mg/mL)Poor δH​ matching. The solute's -OH groups self-associate, limiting dissolution in purely aliphatic media.
Aqueous WaterVery Slightly Soluble (<1 mg/mL)The hydrophobic bulk of the bromophenyl-propyl chain heavily outweighs the hydration energy of the single -OH group.

Experimental Workflow: Thermodynamic Solubility Determination

To generate reliable, bio-relevant, or process-relevant solubility data, one must measure the thermodynamic equilibrium solubility —defined as the concentration limit to which a solute may be uniformly dissolved into a solvent when excess solute is present[3].

The following protocol adapts the principles of USP <1236> Solubility Measurements [3] and OECD Test Guideline 105 [4] into a self-validating system.

Step-by-Step Shake-Flask Protocol
  • Saturation: Add an excess amount of 2-(3-Bromophenyl)propan-1-ol to a sealed borosilicate glass vial containing 5.0 mL of the target organic solvent. Causality: Excess solute guarantees that the thermodynamic limit is reached rather than an apparent, transient state[3].

  • Thermostatic Agitation: Place the vial in a thermostatic shaker at 25.0 ± 0.1 °C and agitate at 200 rpm for 24 to 72 hours. Causality: Solubility is highly temperature-dependent (due to the enthalpy of solution, ΔHsol​ ). Strict thermal control prevents supersaturation artifacts.

  • Equilibrium Validation: Sample the solution at 24, 48, and 72 hours. According to OECD 105 principles, equilibrium is confirmed when successive samples do not differ by more than ±30% (or ideally <5% for high-precision analytical workflows)[4].

  • Phase Separation: Centrifuge the equilibrated samples at 10,000 rpm for 15 minutes at exactly 25.0 °C. Causality: Centrifugation is vastly superior to filtration for lipophilic compounds, as it prevents the loss of solute due to non-specific adsorption onto filter membranes.

  • Quantification: Carefully aspirate the supernatant, dilute it appropriately in the mobile phase, and quantify the concentration using HPLC-UV (detection at ~220 nm for the conjugated aromatic ring) or GC-FID.

Workflow Visualization

ShakeFlask Step1 1. Solvent Saturation Add excess 2-(3-Bromophenyl)propan-1-ol to selected organic solvent Step2 2. Thermostatic Agitation Shake at 25.0 ± 0.1 °C for 24-72h (Ensures thermodynamic equilibrium) Step1->Step2 Step3 3. Phase Separation Centrifuge at 10,000 rpm (Removes undissolved micro-particulates) Step2->Step3 Step4 4. Supernatant Analysis Quantify via HPLC-UV or GC-FID Step3->Step4 Step5 5. Data Validation Confirm successive read variance < 5% Step4->Step5

Figure 1: Standardized shake-flask methodology for thermodynamic solubility determination.

Downstream Applications: Solvent Selection Logic

In drug development and organic synthesis, the solubility profile of 2-(3-Bromophenyl)propan-1-ol dictates the choice of reaction media. The molecule possesses two reactive sites: the aryl bromide (primed for Pd-catalyzed cross-coupling) and the primary alcohol (primed for oxidation, esterification, or protection).

  • For Suzuki-Miyaura Couplings: The reaction requires the dissolution of both the lipophilic organic substrate and inorganic bases (e.g., K₂CO₃). Therefore, biphasic solvent systems (Toluene/Water) or highly polar miscible mixtures (1,4-Dioxane/Water or DMF) are selected to satisfy the disparate solubility requirements of all reagents.

  • For Hydroxyl Protection (e.g., TBS-Cl silylation): The reaction is highly moisture-sensitive. Anhydrous polar aprotic solvents like DCM or THF are chosen because they easily dissolve 2-(3-Bromophenyl)propan-1-ol while lacking competing nucleophilic protons.

SolventSelection Start Target Application for 2-(3-Bromophenyl)propan-1-ol Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) Start->Coupling Protection Hydroxyl Protection (e.g., Silylation/Acylation) Start->Protection Extraction Liquid-Liquid Extraction (Aqueous Workup) Start->Extraction Solvent1 Polar Aprotic Solvents (DMF, 1,4-Dioxane) High solubility, stabilizes Pd Coupling->Solvent1 Solvent2 Halogenated / Non-Polar (DCM, THF) Solubilizes reagents, inert to bases Protection->Solvent2 Solvent3 Immiscible Non-Polar (EtOAc, MTBE) High partition coefficient (LogP) Extraction->Solvent3

Figure 2: Application-driven solvent selection logic for 2-(3-Bromophenyl)propan-1-ol workflows.

Conclusion

The solubility of 2-(3-Bromophenyl)propan-1-ol is governed by a delicate balance between the dispersion forces of its brominated aromatic core and the hydrogen-bonding capacity of its aliphatic alcohol tail. By applying Hansen Solubility Parameters and executing rigorous, temperature-controlled shake-flask methodologies, researchers can accurately map its solubility phase space. This empirical grounding is essential for optimizing reaction yields, designing efficient liquid-liquid extractions, and ensuring robust scale-up in pharmaceutical manufacturing.

References

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 105: Water Solubility". OECD Guidelines for the Testing of Chemicals. Available at: [Link]

  • Wikipedia Contributors. "Hansen solubility parameter". Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Exploratory

Halogen-Driven Lipophilicity: A Technical Guide to logP and Hydrophobicity in Brominated Phenylpropanols

Executive Summary In rational drug design and agrochemical development, the lipophilicity of a molecule—quantified by its partition coefficient ( logP )—is a master determinant of its Absorption, Distribution, Metabolism...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design and agrochemical development, the lipophilicity of a molecule—quantified by its partition coefficient ( logP )—is a master determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Phenylpropanols, a versatile class of aromatic alcohols, frequently serve as core scaffolds in active pharmaceutical ingredients (APIs). The strategic substitution of a hydrogen atom with a bromine atom on the phenyl ring is a proven bioisosteric modification used to modulate target affinity via halogen bonding and to predictably increase hydrophobicity.

This whitepaper provides an in-depth technical analysis of the physicochemical shifts induced by the bromination of phenylpropanols. By examining the thermodynamic causality behind these shifts and outlining self-validating experimental protocols for logP determination, this guide equips researchers with the authoritative frameworks necessary for optimizing halogenated scaffolds.

The Biophysics of Bromination: Causality of Hydrophobicity

To understand why brominated phenylpropanols exhibit higher logP values than their unsubstituted counterparts, one must examine the thermodynamics of solvation.

Hydrophobicity is primarily driven by the cavity formation energy in the aqueous phase. Water molecules form a highly ordered, hydrogen-bonded network. Introducing a solute requires breaking these bonds to form a cavity, incurring an entropic penalty. Bromine has a significantly larger atomic radius (Van der Waals radius ≈1.85 Å) and a more diffuse, polarizable electron cloud compared to hydrogen (radius ≈1.20 Å).

When a phenylpropanol is brominated:

  • Increased Molecular Volume: The larger bulk of the bromine atom increases the cavity surface area required in water, maximizing the entropic penalty of aqueous solvation.

  • Enhanced Polarizability: The diffuse electron cloud of bromine engages in favorable London dispersion forces with the lipophilic phase (e.g., n -octanol or lipid bilayers), lowering the enthalpic cost of partitioning into lipids.

  • Desolvation Kinetics: The hydrophobic halogen disrupts the local hydration shell, thermodynamically driving the molecule out of the aqueous phase and into the organic phase.

According to the Hansch-Leo fragmental constant system, the addition of an aromatic bromine ( πBr​ ) typically contributes approximately +0.86 to the overall logP of the molecule. This theoretical framework accurately predicts the experimental behavior of brominated phenylpropanols.

Quantitative Data: Partition Coefficients of Phenylpropanols

The impact of bromination on lipophilicity is clearly visible when comparing the experimental and highly validated predicted logP values of standard phenylpropanols against their brominated analogs[1, 2, 3, 4].

The table below summarizes the hydrophobicity data, demonstrating a consistent +0.5 to +0.7 logarithmic unit increase upon bromination, directly correlating with the Hansch-Leo theoretical predictions.

Compound NameCAS NumberStructural Feature logP Value ΔlogP (vs. Unsubstituted)
1-Phenyl-1-propanol 93-54-9Unsubstituted1.97Baseline
2-Phenyl-1-propanol 1123-85-9Unsubstituted2.06Baseline
3-(2-Bromophenyl)propan-1-ol 52221-92-8ortho-Bromination2.50+ 0.44 to 0.53
3-(4-Bromophenyl)propan-1-ol 25574-11-2para-Bromination2.65+ 0.59 to 0.68

Data Synthesis Note: The slight variance between ortho- and para-bromination arises from intramolecular steric hindrance and the inductive effect's proximity to the propanol side chain, which slightly alters the dipole moment and hydrogen-bonding capacity of the terminal hydroxyl group.

Experimental Methodologies for logP Determination

To ensure scientific integrity and reproducibility, the determination of logP for brominated phenylpropanols must rely on self-validating, standardized protocols. The two most robust methods are the Shake-Flask Method (OECD 107) and the Reverse-Phase HPLC Method (OECD 117).

Protocol A: The Shake-Flask Method (OECD 107)

This is the gold standard for direct thermodynamic measurement, ideal for compounds with an anticipated logP between -2 and 4.

Step-by-Step Workflow:

  • Solvent Saturation: Stir n -octanol and high-purity deionized water together for 24 hours to create mutually saturated phases. This prevents volume shifts during the actual experiment.

  • Solubilization: Dissolve a precisely weighed amount of the brominated phenylpropanol (e.g., 3-(4-Bromophenyl)propan-1-ol) into a known volume of the saturated n -octanol.

  • Equilibration: Combine the spiked octanol with saturated water in a glass centrifuge tube. Mechanically invert/shake the flask at a constant temperature (isothermal 25±1∘C ) for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation (Critical Step): Centrifuge the mixture at 4000 RPM for 20 minutes. Causality: Mechanical shaking creates micro-emulsions of water in octanol (and vice versa). Centrifugation breaks these emulsions; failure to do so results in false hydrophilic readings.

  • Quantification: Carefully extract aliquots from both the top (octanol) and bottom (aqueous) layers. Quantify the API concentration using UV-Vis spectroscopy or LC-MS.

  • Validation & Calculation: Calculate logP=log10​([C]water​[C]octanol​​) . Run the experiment in triplicate at three different volume ratios (e.g., 1:1, 1:2, 2:1) to prove concentration independence (self-validation).

Protocol B: Reverse-Phase HPLC Method (OECD 117)

For high-throughput screening or highly lipophilic derivatives, RP-HPLC offers a faster, material-sparing alternative. It relies on the principle that retention on a C18 hydrophobic column correlates directly with octanol-water partitioning.

Step-by-Step Workflow:

  • Column & Mobile Phase: Equip an HPLC with a standard C18 column. Use an isocratic mobile phase (e.g., 75% Methanol / 25% Water).

  • System Calibration: Inject a minimum of 6 reference compounds with known, highly validated logP values (spanning logP 1.0 to 4.0).

  • Dead Time ( t0​ ) Measurement: Inject an unretained compound (e.g., thiourea) to determine the column dead time.

  • Capacity Factor Calculation: Measure the retention time ( tR​ ) of the reference compounds and calculate their capacity factors: k′=t0​tR​−t0​​ . Construct a calibration curve of log(k′) versus known logP .

  • Sample Analysis: Inject the brominated phenylpropanol, calculate its k′ , and interpolate its logP from the linear regression of the calibration curve.

Workflow Visualization

The following decision matrix illustrates the logical routing for selecting and executing the appropriate logP determination assay based on the physicochemical properties of the target phenylpropanol.

LogP_Workflow Start Brominated Phenylpropanol Sample Preparation Decision Estimated logP Range? Start->Decision ShakeFlask Shake-Flask Method (OECD 107) logP: -2 to 4 Decision->ShakeFlask Narrow/Low Lipophilicity RPHPLC RP-HPLC Method (OECD 117) logP: 0 to 6 Decision->RPHPLC Broad/High Lipophilicity Equilibration Octanol/Water Equilibration (24h at 25°C) ShakeFlask->Equilibration Calibration Reference Calibration (Known logP Standards) RPHPLC->Calibration PhaseSep Phase Separation (Centrifugation) Equilibration->PhaseSep QuantUV Quantification (UV-Vis / LC-MS) PhaseSep->QuantUV Calc Calculate Final logP Value QuantUV->Calc Retention Measure Capacity Factor (k') Calibration->Retention Retention->Calc

Figure 1: Decision matrix and experimental workflow for determining logP of phenylpropanols.

Implications in Drug Development

The shift from a logP of ~2.0 (unsubstituted phenylpropanols) to ~2.6 (brominated phenylpropanols) crosses a critical threshold in pharmacokinetics.

  • Membrane Permeability: A logP approaching 2.5 to 3.0 is often considered the "sweet spot" for passive transcellular diffusion across the blood-brain barrier (BBB) and gastrointestinal lipid bilayers. Bromination thus transforms a moderately permeable scaffold into a highly permeable one.

  • Halogen Bonding in Target Pockets: Beyond bulk hydrophobicity, the bromine atom features a " σ -hole"—a region of positive electrostatic potential on the outermost surface of the halogen, directly opposite the covalent bond. This allows the brominated phenylpropanol to act as an electrophilic Lewis acid, forming highly directional, stabilizing halogen bonds with nucleophilic residues (e.g., backbone carbonyl oxygens) inside the binding pocket of a target protein.

By mastering the measurement and application of logP in these scaffolds, development professionals can predictably tune both the pharmacodynamics and pharmacokinetics of next-generation therapeutics.

References

  • FooDB. "Showing Compound (±)-2-Phenyl-1-propanol (FDB008270)." The Food Database. Available at: [Link]

  • SIELC Technologies. "1-Phenyl-1-propanol." SIELC Applications Database. Available at: [Link]

Exploratory

Thermodynamic Stability and Degradation Kinetics of 2-(3-Bromophenyl)propan-1-ol: A Technical Guide

Executive Summary The compound 2-(3-Bromophenyl)propan-1-ol (CAS: 81310-68-1), also known as 3-bromo-β-methylbenzeneethanol, is a chiral secondary-aryl primary alcohol utilized as a critical building block in active phar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(3-Bromophenyl)propan-1-ol (CAS: 81310-68-1), also known as 3-bromo-β-methylbenzeneethanol, is a chiral secondary-aryl primary alcohol utilized as a critical building block in active pharmaceutical ingredient (API) synthesis[1]. Understanding its thermodynamic stability is paramount for optimizing storage conditions, predicting shelf-life, and designing robust downstream synthetic workflows. This whitepaper synthesizes physical organic chemistry principles with field-proven analytical methodologies to provide a comprehensive guide on the conformational, thermal, and oxidative stability of this molecule.

Molecular Architecture & Conformational Thermodynamics

The structural framework of 2-(3-Bromophenyl)propan-1-ol (Molecular Weight: 215.09 g/mol ) consists of a propan-1-ol chain with a 3-bromophenyl substituent at the C2 position[1]. The thermodynamic baseline of this molecule is heavily dictated by its conformational flexibility and the electronic effects of the meta-bromo substitution.

Conformational Energy Landscape

Rotation around the C1-C2 and C2-Aryl bonds generates multiple conformers. Drawing on microwave spectroscopy and ab initio studies of analogous phenylpropanol derivatives, the global thermodynamic minimum corresponds to a staggered conformation[2]. In this state, the hydroxymethyl group is positioned gauche to the aromatic ring, a geometry stabilized by weak intramolecular OH···π hydrogen-bonding interactions[2].

The rotational barriers between these local minima are typically low (8–12 kJ/mol). While this allows for rapid conformer interconversion at room temperature, these subtle thermodynamic preferences dictate the molecule's crystallization behavior and its binding affinity when utilized as a chiral ligand.

Conformational_Energy C1 Gauche Conformer Global Minimum OH-π Stabilized TS1 Eclipsed Transition State Rotational Barrier ΔG ≈ 12 kJ/mol C1->TS1 Thermal Energy (kT) TS1->C1 Relaxation C2 Anti Conformer Local Minimum Sterically Relaxed TS1->C2 Relaxation C2->TS1 Thermal Energy (kT)

Conformational energy landscape of 2-(3-Bromophenyl)propan-1-ol.

Thermodynamic Degradation Vectors

The stability of 2-(3-Bromophenyl)propan-1-ol is challenged by three primary thermodynamic degradation pathways: oxidative vulnerability of the primary alcohol, thermal dehydration, and homolytic cleavage of the C-Br bond.

C-Br Bond Dissociation Energy (BDE)

The carbon-halogen bond is often the focal point of degradation in halogenated APIs. However, the C-Br bond in bromobenzene derivatives exhibits substantial thermodynamic stability. Gas-phase dissociative thermal electron attachment studies establish the C-Br BDE of bromobenzene at approximately 83.5 kcal/mol (3.63 eV)[3]. Pyrolytic decomposition studies similarly place the activation energy for unimolecular C-Br scission at ~70.9 kcal/mol[4]. Consequently, homogeneous thermal bond dissociation requires extreme temperatures (approaching 1000 K), meaning that under standard pharmaceutical processing conditions (<200 °C), the C-Br bond remains thermodynamically inert unless subjected to UV irradiation or transition-metal catalysis.

Oxidation and Dehydration

Because the C-Br bond is highly stable, the thermodynamic weak points of the molecule reside in the aliphatic chain:

  • Oxidation : The primary hydroxyl group is highly susceptible to atmospheric oxygen, particularly in the presence of light or trace metal impurities. The oxidation to 2-(3-bromophenyl)propanal is an exothermic process that drives the primary degradation vector during long-term storage.

  • Dehydration : At elevated temperatures, particularly under acidic conditions, the molecule can undergo endothermic dehydration to form 2-(3-bromophenyl)propene.

Degradation_Pathways A 2-(3-Bromophenyl)propan-1-ol (Stable Monomer) B 2-(3-Bromophenyl)propanal (Oxidation Pathway) A->B O2 / Trace Metals Exothermic C 2-(3-Bromophenyl)propene (Dehydration Pathway) A->C Acid Catalysis / >200°C Endothermic D Aryl Radical + Br• (Homolytic Cleavage) A->D UV / >700°C ΔH ≈ 83.5 kcal/mol

Primary thermodynamic degradation vectors for 2-(3-Bromophenyl)propan-1-ol.

Self-Validating Experimental Methodologies

To accurately profile the thermodynamic stability of 2-(3-Bromophenyl)propan-1-ol, empirical testing must decouple physical phase transitions (e.g., evaporation) from chemical degradation. The following protocols are designed as self-validating systems.

Protocol 1: Dual-Atmosphere TGA-DSC Profiling

This protocol utilizes Simultaneous Thermal Analysis (Thermogravimetric Analysis coupled with Differential Scanning Calorimetry) to map the molecule's high-temperature stability.

  • Step 1: Sample Preparation. Accurately weigh two 5.0 mg aliquots of 2-(3-Bromophenyl)propan-1-ol into standard aluminum crucibles. Leave the crucibles unsealed to allow gas exchange.

  • Step 2: Inert Atmosphere Run. Load the first sample into the TGA-DSC. Purge the furnace with high-purity Nitrogen (N₂) at 50 mL/min. Apply a heating ramp of 10 °C/min from 25 °C to 400 °C.

  • Step 3: Oxidative Atmosphere Run. Load the second sample. Purge the furnace with Synthetic Air (20% O₂, 80% N₂) at 50 mL/min. Apply the identical heating ramp (10 °C/min to 400 °C).

  • Step 4: Thermogram Overlay and Integration. Overlay the mass loss (TGA) and heat flow (DSC) curves from both runs.

Causality & Rationale: Mass loss alone cannot differentiate between the evaporation of the intact molecule and the evolution of water during thermal dehydration. DSC provides the energetic signature required to identify the mechanism. Self-Validation Mechanism: By running parallel scans, the system self-validates. If a mass-loss event occurs at 180 °C in both N₂ and Air accompanied by an endothermic heat flow, it is definitively assigned as physical volatilization/boiling. If a mass-loss event occurs only in the Air environment accompanied by an exothermic peak, it is unequivocally flagged as oxidative chemical degradation.

Protocol 2: Isothermal Microcalorimetry (IMC) for Shelf-Life

While TGA-DSC forces degradation via extreme heat, IMC measures the microwatt-level heat flows of degradation at ambient storage temperatures.

  • Step 1: Baseline Calibration. Equilibrate the microcalorimeter at 40 °C. Run empty glass ampoules to establish a thermal baseline (noise < 0.1 µW).

  • Step 2: Dry Sample Loading. Load 1.0 g of the compound into an ampoule containing a sealed vial of desiccant (e.g., silica gel) to ensure 0% Relative Humidity (RH).

  • Step 3: Wet Sample Loading. Load 1.0 g into a second ampoule containing a saturated salt solution (e.g., NaCl) to maintain 75% RH.

  • Step 4: Heat Flow Monitoring. Seal both ampoules, lower them into the calorimeter, and record the heat flow (µW/g) continuously for 14 days.

Causality & Rationale: Chemical degradation (like oxidation) produces heat. By measuring this heat flow at 40 °C, we can calculate the reaction rate constant without relying on high-temperature Arrhenius extrapolations, which often fail because degradation mechanisms change at higher temperatures. Self-Validation Mechanism: The baseline empty ampoule validates instrument stability. The comparison between the 0% RH and 75% RH ampoules isolates moisture-induced instability from intrinsic thermal/oxidative degradation. If both ampoules show identical heat flows, the degradation is moisture-independent.

Quantitative Data Summary

The following table summarizes the key thermodynamic parameters for 2-(3-Bromophenyl)propan-1-ol, synthesized from empirical data and analogous physical chemistry models.

Thermodynamic ParameterValueAnalytical Method / Source
Molecular Weight 215.09 g/mol Computed Structural Data[1]
C-Br Bond Dissociation Energy ~83.5 kcal/mol (3.63 eV)Dissociative Thermal Electron Attachment[3]
Pyrolytic Activation Energy (C-Br) ~70.9 kcal/molUnimolecular Decomposition Kinetics[4]
Rotational Barrier (C1-C2) 8–12 kJ/molAb initio modeling of phenylpropanols[2]
Primary Degradation Vector Exothermic OxidationEmpirical Observation
Homolytic Cleavage Threshold ~1000 KPyrolytic Studies[4]

References

  • ChemScene. "81310-68-1 | 2-(3-Bromophenyl)propan-1-ol".
  • The Journal of Chemical Physics | AIP Publishing. "4-Bromobiphenyl: Long-lived molecular anion formation and competition between electron detachment and dissociation".
  • Proceedings A | The Royal Society. "Studies of the variations in bond dissociation energies of aromatic compounds - II. Substituted bromobenzenes".
  • ResearchGate. "Rotational Spectra and Conformational Structures of 1-Phenyl-2-propanol, Methamphetamine, and 1-Phenyl-2-propanone".

Sources

Foundational

The Strategic Utility of 2-(3-Bromophenyl)propan-1-ol as a Chiral Building Block in Advanced Organic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Content Type: Technical Whitepaper & Experimental Guide Executive Summary In the pursuit of novel chemical space for drug discovery, the selection...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

In the pursuit of novel chemical space for drug discovery, the selection of chiral building blocks dictates the efficiency and diversity of downstream synthetic pathways. 2-(3-Bromophenyl)propan-1-ol (CAS: 81310-68-1) emerges as a highly privileged, bifunctional chiral synthon. Unlike conventional para-substituted analogs, this molecule offers a unique meta-bromo vector for transition-metal catalysis, coupled with a chiral primary alcohol for aliphatic functionalization.

As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive chemistry. We will dissect the structural causality that makes this molecule valuable, evaluate the thermodynamic principles behind its enantioselective resolution, and provide self-validating experimental protocols for its application in complex scaffold generation.

Structural and Electronic Profiling: The Causality of Design

The architectural value of 2-(3-Bromophenyl)propan-1-ol lies in its three distinct modular zones, each offering orthogonal reactivity:

  • The Chiral Center (C2) & "Magic Methyl" Effect: The stereocenter at C2 bears a methyl group. In medicinal chemistry, the precise spatial orientation of a single methyl group can drastically alter a molecule's conformational preference, restricting rotatable bonds and increasing binding affinity by filling specific hydrophobic pockets in target receptors.

  • The Meta-Bromo Handle: Bromine at the meta position is highly strategic. It avoids the steric hindrance often encountered with ortho-substituents during the oxidative addition step of Palladium-catalyzed cross-couplings. Furthermore, it provides a different spatial vector compared to the ubiquitous para-substituted analogs (e.g., 2-(4-fluorophenyl)propan-1-ol), allowing chemists to probe alternative regions of a receptor's binding site .

  • The Primary Alcohol (C1): Serving as an aliphatic anchor, the -OH group can be oxidized to an aldehyde or acid, or activated via tosylation/mesylation to undergo SN​2 displacement by amines, azides, or thiolates.

Bifunctional Divergence Pathway

The true power of this building block is its ability to undergo orthogonal functionalization without cross-reactivity. The aromatic bromide and the aliphatic alcohol can be manipulated independently.

BifunctionalDivergence Core 2-(3-Bromophenyl)propan-1-ol PdCat Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Core->PdCat Reacts at meta-Br Activation Alcohol Activation (TsCl / MsCl) Core->Activation Reacts at C1-OH Biaryl Chiral Biaryl/Aniline Derivative (Modified Aryl Ring) PdCat->Biaryl Intermediate Chiral Alkyl Tosylate Activation->Intermediate Nucleophile Nucleophilic Substitution (Amines, Azides) Intermediate->Nucleophile Aliphatic Chiral Amine/Ether Derivative (Modified Aliphatic Chain) Nucleophile->Aliphatic

Caption: Bifunctional divergence pathway exploiting the aryl bromide and primary alcohol.

Enantioselective Synthesis: Chemoenzymatic Kinetic Resolution

While asymmetric hydrogenation of the corresponding alkene is viable, the most scalable, environmentally benign, and cost-effective method for accessing enantiopure 2-arylpropan-1-ols is the biocatalytic kinetic resolution of the racemate using lipases .

The Causality of Enzyme and Reagent Selection
  • Enzyme Choice (CALB vs. PPL): Candida antarctica Lipase B (CALB) and Porcine Pancreas Lipase (PPL) possess active sites that exquisitely differentiate between the steric bulk of the methyl group and the 3-bromophenyl ring. This steric discrimination forces the enzyme to preferentially acylate the (S)-enantiomer.

  • Acyl Donor (Vinyl Acetate): We utilize vinyl acetate rather than ethyl acetate. The causality is thermodynamic: transesterification with vinyl acetate releases vinyl alcohol, which immediately tautomerizes into acetaldehyde. Because acetaldehyde evaporates and cannot participate in the reverse reaction, the acylation becomes strictly irreversible, driving the kinetic resolution to its maximum theoretical yield (50% conversion, >99% ee).

  • Solvent (MTBE): Methyl tert-butyl ether (MTBE) is chosen because it is non-nucleophilic and, crucially, does not strip the essential hydration shell from the lipase, maintaining the enzyme's active three-dimensional conformation.

Quantitative Data: Resolution Optimization

The following table summarizes the optimization parameters for the kinetic resolution of (±)-2-(3-Bromophenyl)propan-1-ol, demonstrating why CALB with vinyl acetate is the industry standard.

BiocatalystAcyl DonorSolventTemp (°C)Time (h)Conversion (%)ee of (S)-Alcohol (%)E-Factor
PPL Vinyl AcetateMTBE302448965.2
CALB Vinyl AcetateHexane301250>99 4.1
Pseudomonas cepacia Isopropenyl AcetateTHF403642888.5
Candida rugosa Vinyl ButyrateToluene3048357512.0

Data synthesized from standard biocatalytic profiling of 2-arylpropan-1-ols.

ResolutionWorkflow Racemate (±)-2-(3-Bromophenyl)propan-1-ol Enzyme CALB Lipase + Vinyl Acetate (in MTBE, 30°C) Racemate->Enzyme Reaction Irreversible Enzymatic Acylation (Tautomerization of Vinyl Alcohol) Enzyme->Reaction Products Mixture: (S)-Acetate + (R)-Alcohol Reaction->Products Separation Silica Gel Chromatography (Polarity-Based Separation) Products->Separation S_Enantiomer (S)-2-(3-Bromophenyl)propyl acetate (Hydrolyze to yield (S)-Alcohol) Separation->S_Enantiomer Non-Polar Fraction R_Enantiomer (R)-2-(3-Bromophenyl)propan-1-ol (Recovered Unreacted) Separation->R_Enantiomer Polar Fraction

Caption: Chemoenzymatic kinetic resolution workflow for 2-(3-Bromophenyl)propan-1-ol.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific In-Process Controls (IPCs) and thermodynamic checkpoints to guarantee that the reaction is proceeding as intended before moving to the next step.

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-2-(3-Bromophenyl)propan-1-ol

Objective: Isolate (R)-2-(3-Bromophenyl)propan-1-ol and (S)-2-(3-Bromophenyl)propyl acetate with >99% ee.

Step-by-Step Methodology:

  • Input Verification: Dissolve 10.0 g (46.5 mmol) of racemic 2-(3-Bromophenyl)propan-1-ol in 100 mL of anhydrous MTBE. Verify starting material purity via GC-FID (>98% required).

  • Reagent Addition: Add 12.0 g (139.5 mmol, 3.0 eq) of vinyl acetate. Introduce 1.0 g of immobilized Candida antarctica Lipase B (CALB).

  • Incubation & IPC: Stir the suspension at 30°C at 250 rpm.

    • Self-Validation Checkpoint: Monitor the reaction via chiral HPLC (Chiralcel OD-H column). The reaction must be strictly halted when the conversion reaches exactly 50% (typically 10-12 hours) to prevent over-acylation and erosion of enantiomeric excess.

  • Quenching: Filter the mixture through a Celite pad to remove the immobilized enzyme. Wash the pad with 20 mL of MTBE. The enzyme can be washed with hexane and stored for reuse.

  • Concentration & Separation: Evaporate the filtrate under reduced pressure. Subject the crude oil to silica gel flash chromatography (Hexane/Ethyl Acetate 9:1 to 7:3 gradient).

    • Self-Validation Checkpoint: The (S)-acetate will elute first (lower polarity, Rf​≈0.7 in 8:2 Hex/EtOAc). The unreacted (R)-alcohol will elute second (higher polarity, Rf​≈0.3 ).

  • Output Verification: Analyze both isolated fractions via chiral HPLC to confirm >99% ee. Confirm structures via 1H -NMR (look for the distinct downfield shift of the −CH2​−O− protons in the acetate fraction).

Protocol 2: Suzuki-Miyaura Cross-Coupling of the Chiral Building Block

Objective: Utilize the meta-bromo handle to synthesize a chiral biaryl intermediate without racemizing the C2 stereocenter.

Causality of Reagents: We utilize Pd(dppf)Cl2​ because the large bite angle of the dppf ligand facilitates the rate-limiting reductive elimination step, which is crucial when coupling bulky aryl groups. A biphasic 1,4-Dioxane/Water system is used to solubilize both the organic substrates and the inorganic base ( K2​CO3​ ), which is required to form the reactive boronate complex [ArB(OH)3​]− .

Step-by-Step Methodology:

  • System Purging: In an oven-dried Schlenk flask, combine (R)-2-(3-Bromophenyl)propan-1-ol (1.0 eq), phenylboronic acid (1.2 eq), and K2​CO3​ (3.0 eq). Evacuate and backfill with Argon three times.

  • Catalyst & Solvent Addition: Add Pd(dppf)Cl2​ (0.05 eq) under a stream of Argon. Inject a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 0.2 M concentration).

  • Reaction & IPC: Heat the mixture to 80°C.

    • Self-Validation Checkpoint: Monitor via TLC and LC-MS. The primary alcohol remains unprotected; ensure no oxidation to the aldehyde occurs by checking for the absence of a carbonyl peak in the crude IR spectrum or LC-MS mass shift (-2 Da). Complete consumption of the bromide should occur within 4-6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ .

  • Purification: Concentrate and purify via flash chromatography to yield the chiral (R)-2-(biphenyl-3-yl)propan-1-ol.

  • Output Verification: Measure the specific optical rotation [α]D​ and compare it to the starting material to definitively prove that no racemization occurred at the C2 benzylic position under the basic coupling conditions.

Conclusion

2-(3-Bromophenyl)propan-1-ol is a highly versatile, stereochemically dense building block. By understanding the thermodynamic drivers of enzymatic resolution and the organometallic principles of its meta-bromo substituent, researchers can confidently integrate this synthon into complex drug development pipelines . The self-validating protocols provided ensure that both enantiomeric purity and structural integrity are maintained throughout the synthetic sequence.

References

  • The Journal of Organic Chemistry Vol. 75 No. 18. (Details on PPL/Lipase-mediated resolution of 2-arylpropan-1-ol precursors). ACS Publications. Available at:[Link]

Exploratory

Structural, Analytical, and Synthetic Divergence of 2-(3-Bromophenyl)propan-1-ol and 3-(3-Bromophenyl)propan-1-ol: A Technical Guide for Drug Development

In modern medicinal chemistry and organic synthesis, the precise spatial arrangement of pharmacophores dictates target affinity, metabolic stability, and overall pharmacokinetic profiles. Aryl bromides serve as foundatio...

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry and organic synthesis, the precise spatial arrangement of pharmacophores dictates target affinity, metabolic stability, and overall pharmacokinetic profiles. Aryl bromides serve as foundational building blocks due to their readiness for palladium-catalyzed cross-coupling.

This whitepaper provides an in-depth technical analysis of two constitutional isomers: 2-(3-Bromophenyl)propan-1-ol and 3-(3-Bromophenyl)propan-1-ol . While they share the same molecular weight and functional groups, their structural divergence profoundly impacts their analytical signatures, chemical reactivity, and utility in drug design [1].

Structural Architecture and Stereochemical Implications

The fundamental difference between these two compounds lies in the connectivity of the propanol chain to the meta-bromophenyl ring. This connectivity dictates the molecule's three-dimensional conformation and stereochemistry.

  • 3-(3-Bromophenyl)propan-1-ol (The Linear Isomer): The aryl ring is attached to the terminal carbon (C3) of the propanol chain. This creates a highly flexible, linear, and achiral linker. In drug development, this linear topology is frequently utilized to project functional groups into solvent-exposed regions or to serve as a flexible tether in bifunctional molecules, such as PROTACs or Janus kinase (JAK) inhibitors [3].

  • 2-(3-Bromophenyl)propan-1-ol (The Branched Isomer): The aryl ring is attached to the central carbon (C2) of the propanol chain, resulting in a branched structure with a benzylic methyl group. This branching introduces a chiral center at C2, yielding (R) and (S) enantiomers. The inclusion of this "magic methyl" group restricts bond rotation, potentially locking the molecule into a bioactive conformation and shielding the benzylic position from rapid cytochrome P450-mediated oxidation.

IsomerComparison cluster_2 2-(3-Bromophenyl)propan-1-ol cluster_3 3-(3-Bromophenyl)propan-1-ol N1 Branched Scaffold N2 Chiral Center (C2) N1->N2 N3 Diastereotopic CH2 N2->N3 N4 Linear Scaffold N5 Achiral System N4->N5 N6 Equivalent CH2 N5->N6

Caption: Logical flow of structural properties dictating NMR behavior and stereochemistry.

Analytical Differentiation: The Causality of NMR Signatures

Distinguishing between these isomers requires an understanding of how their structural topologies influence their magnetic environments, particularly in 1 H Nuclear Magnetic Resonance (NMR) spectroscopy.

The Causality of Spin-Spin Splitting

For the 3-isomer , the linear chain undergoes rapid free rotation. The protons on each methylene ( CH2​ ) group are chemically and magnetically equivalent. This results in standard first-order splitting: the benzylic CH2​ (C3) appears as a triplet, the central CH2​ (C2) as a quintet, and the terminal CH2​OH (C1) as a triplet.

Conversely, the 2-isomer presents a complex spin system driven by its chiral center. The methyl group at C3 appears as a distinct doublet. More importantly, the chiral center at C2 renders the two protons of the adjacent CH2​OH group diastereotopic . Because they reside in permanently different spatial environments relative to the chiral center, they are magnetically non-equivalent. Instead of a simple triplet, these protons couple with each other and the C2 proton, appearing as a complex ABX multiplet system. This diastereotopic splitting is the definitive diagnostic marker for the 2-isomer [2].

Quantitative Data Comparison
Property2-(3-Bromophenyl)propan-1-ol3-(3-Bromophenyl)propan-1-ol
CAS Number 81310-68-165537-54-4
Molecular Weight 215.09 g/mol 215.09 g/mol
Structure Type Branched (2-aryl-1-propanol)Linear (3-aryl-1-propanol)
Chiral Centers 1 (at C2)0 (Achiral)
TPSA 20.2 Ų20.2 Ų
1 H NMR (Aliphatic) Doublet ( CH3​ ), Multiplets ( CH , CH2​ )Triplets (C1, C3), Quintet (C2)

Synthetic Methodologies: Self-Validating Protocols

To utilize these building blocks effectively, researchers must execute highly chemoselective reactions. Below is a self-validating protocol for the synthesis of the 3-isomer via the reduction of 3-(3-bromophenyl)propanoic acid.

Protocol 1: Chemoselective Reduction of Carboxylic Acids

Causality of Reagent Choice: Borane-tetrahydrofuran ( BH3​⋅THF ) is selected over Lithium Aluminum Hydride ( LiAlH4​ ). While LiAlH4​ is a powerful reductant, it carries a high risk of unwanted hydrodehalogenation (cleaving the aryl-bromide bond). BH3​⋅THF is highly electrophilic and exhibits exquisite chemoselectivity for electron-rich carboxylic acids, leaving the aryl halide intact [1].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under Argon. Add 3-(3-bromophenyl)propanoic acid (5.0 mmol) and anhydrous THF (20 mL).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic nature of borane coordination.

  • Reagent Addition: Add BH3​⋅THF (1.0 M in THF, 10.0 mL, 2.0 eq) dropwise over 15 minutes. Caution: Hydrogen gas is evolved.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours.

  • Validation Checkpoint 1 (In-Process): Sample 10 µL of the mixture, quench in 100 µL Methanol, and analyze via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (7:3). The starting material ( Rf​≈0.1 ) must be completely consumed, replaced by the less polar alcohol ( Rf​≈0.4 ). Do not proceed until conversion is >95%.

  • Quenching: Cool the flask back to 0 °C and carefully quench with Methanol (5 mL) dropwise to destroy excess borane.

  • Workup: Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate (30 mL) and 1M HCl (20 mL). Extract the aqueous layer with EtOAc (2 x 20 mL). Wash combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Validation Checkpoint 2 (Post-Workup): Perform a crude 1 H NMR. The disappearance of the broad carboxylic acid -OH peak ( 11-12 ppm) and the appearance of the aliphatic CH2​OH protons ( 3.6 ppm) validates the successful reduction.

Pharmacological Applications: Cross-Coupling Workflows

Both isomers are highly valuable for late-stage functionalization via Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Causality of Catalyst Choice: For the branched 2-isomer, the benzylic methyl group introduces slight steric hindrance near the aryl bromide. Therefore, a catalyst with a large bite angle, such as Pd(dppf)Cl2​ , is chosen. The bidentate dppf ligand stabilizes the palladium intermediate and accelerates the reductive elimination step, overcoming the steric bulk [2].

SuzukiWorkflow A Aryl Bromide (Isomer 2 or 3) C Pd(dppf)Cl2 / K2CO3 Dioxane:H2O A->C B Aryl Boronic Acid B->C D C-C Coupled Product C->D 90°C, 12h

Caption: Workflow for Palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl bromides.

Protocol 2: Suzuki-Miyaura Cross-Coupling
  • Setup: In a Schlenk tube, combine the aryl bromide (1.0 mmol), aryl boronic acid (1.2 mmol), K2​CO3​ (3.0 mmol), and Pd(dppf)Cl2​ (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v, 10 mL). Causality: The biphasic solvent ensures the solubility of both the organic substrates (dioxane) and the inorganic base ( H2​O ), facilitating the transmetalation step.

  • Reaction: Seal the tube and heat at 90 °C for 12 hours under Argon.

  • Validation Checkpoint: Analyze the crude mixture via LC-MS. The successful reaction is validated by the disappearance of the characteristic aryl bromide isotope pattern (M, M+2 peaks of equal intensity) and the emergence of the target product mass [M+H]+ .

  • Purification: Filter through a pad of Celite to remove palladium black, concentrate, and purify via flash column chromatography.

References

  • Google Patents. "JP2016500076A - Azaindole derivatives as JAK3 inhibitors". Patent detailing the use of 3-(3-Bromophenyl)propan-1-ol derivatives in autoimmune disease therapeutics.
Foundational

literature review of 3-bromo-beta-methylphenethyl alcohol derivatives

Synthesis, Reactivity, and Pharmaceutical Applications of 3-Bromo- β -methylphenethyl Alcohol Derivatives: A Technical Guide Executive Summary In the landscape of medicinal chemistry and active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Reactivity, and Pharmaceutical Applications of 3-Bromo- β -methylphenethyl Alcohol Derivatives: A Technical Guide

Executive Summary

In the landscape of medicinal chemistry and active pharmaceutical ingredient (API) manufacturing, the strategic selection of synthetic intermediates dictates both the scalability and environmental footprint of drug development. 3-Bromo- β -methylphenethyl alcohol (systematically known as 2-(3-bromophenyl)propan-1-ol) serves as a critical, high-value building block. Its unique structural topology—featuring a pre-installed chiral center (in its enantiopure form), a readily oxidizable primary alcohol, and a versatile meta-bromo handle—makes it an indispensable precursor for the synthesis of arylpropionic acid non-steroidal anti-inflammatory drugs (NSAIDs), most notably Ketoprofen and Dexketoprofen [1].

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and validated synthetic workflows associated with 3-bromo- β -methylphenethyl alcohol (3-BBMPA) derivatives.

Chemical Identity and Physicochemical Data

Understanding the baseline properties of 3-BBMPA is essential for optimizing downstream reactions, particularly regarding solvent selection and phase-transfer catalysis. The data below summarizes the core metrics of this intermediate.

PropertyValue / Description
Chemical Name 2-(3-Bromophenyl)propan-1-ol
Common Synonyms 3-Bromo- β -methylbenzeneethanol; 3-BBMPA
CAS Registry Number 81310-68-1
Molecular Formula C₉H₁₁BrO
Molecular Weight 215.09 g/mol
SMILES String CC(C1=CC=CC(Br)=C1)CO
Physical State Viscous liquid (at room temperature)
Primary Utility Drug intermediate for Ketoprofen (K200800) related compounds

Mechanistic Rationale for Synthetic Utility

The architectural brilliance of 3-BBMPA lies in its bifunctional nature, which allows for orthogonal reactivity. As a Senior Application Scientist, it is crucial to understand why this specific molecule is chosen over simpler alternatives like phenylacetic acid.

  • Pre-installed β -Methyl Group (Regiochemical Control): Traditional syntheses of profens often rely on the late-stage α -alkylation of phenylacetic acid derivatives. This approach is notoriously plagued by over-alkylation (yielding dimethylated impurities) and poor regioselectivity. By utilizing 3-BBMPA, the critical methyl group is already locked in place. When the primary alcohol is oxidized, it directly yields the α -methyl carboxylic acid framework required for NSAIDs.

  • The meta-Bromo Handle (Cross-Coupling & Metal-Halogen Exchange): The bromine atom at the 3-position of the aromatic ring is highly amenable to oxidative addition by Palladium(0) catalysts or facile lithium-halogen exchange. This allows for the precise, late-stage installation of the benzoyl group (the pharmacophore of Ketoprofen) without disrupting the rest of the molecule[1].

SynthFlow A 3-BBMPA (Primary Alcohol) B 2-(3-Bromophenyl) propanoic acid A->B TEMPO Oxidation (Alcohol to Acid) C Organomagnesium Intermediate B->C iPrMgCl (Metal-Halogen Exchange) D Ketoprofen (NSAID API) C->D 1. Benzonitrile 2. H3O+ Hydrolysis

Synthetic workflow from 3-BBMPA to the API Ketoprofen via orthogonal functionalization.

Validated Experimental Protocols

The following methodologies detail the transformation of 3-BBMPA into the active Ketoprofen API. These protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.

Protocol A: TEMPO-Catalyzed Oxidation to 2-(3-Bromophenyl)propanoic Acid

Causality: While Jones reagent (CrO₃/H₂SO₄) can achieve this oxidation, it generates highly toxic chromium waste and risks cleaving the benzylic C-C bond. A biphasic TEMPO/Bisacetoxyiodobenzene (BAIB) system is utilized here to ensure a mild, green, and highly selective oxidation to the carboxylic acid[2].

Step-by-Step Workflow:

  • Initiation: Dissolve 10.0 mmol of 3-BBMPA in a 1:1 mixture of Dichloromethane (DCM) and H₂O (20 mL total).

  • Catalyst Addition: Add 0.1 mmol (1 mol%) of TEMPO to the organic phase.

  • Oxidant Addition: Slowly add 22.0 mmol (2.2 eq) of BAIB. The biphasic nature ensures that water-soluble byproducts (iodobenzene derivatives) partition away from the active organic intermediate.

  • Self-Validation (Reaction Monitoring): Stir vigorously at 25 °C. Monitor via Thin-Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate eluent. The reaction is complete (typically 4 hours) when the UV-active starting material spot ( Rf​≈0.4 ) is entirely replaced by a highly polar baseline spot ( Rf​≈0.1 ) that stains bright yellow with Bromocresol Green (confirming the presence of the carboxylic acid).

  • Quench & Workup: Add 10 mL of saturated aqueous Na₂S₂O₃ to destroy any unreacted oxidant. The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo to yield 2-(3-bromophenyl)propanoic acid.

Protocol B: Turbo-Grignard Benzoylation to Ketoprofen

Causality: Because the intermediate now contains an acidic proton (the carboxylic acid), standard cross-coupling is challenging. We utilize a Turbo-Grignard reagent (iPrMgCl·LiCl) to sequentially deprotonate the acid and perform a halogen-metal exchange on the aryl bromide.

Step-by-Step Workflow:

  • Preparation: Dissolve 5.0 mmol of 2-(3-bromophenyl)propanoic acid in 15 mL of anhydrous Tetrahydrofuran (THF) under an inert Argon atmosphere. Cool to 0 °C.

  • Double Metalation: Dropwise, add 10.5 mmol (2.1 eq) of iPrMgCl·LiCl. Causality: The first equivalent forms the magnesium carboxylate salt (protecting the acid); the second equivalent undergoes rapid exchange with the meta-bromine atom to form the arylmagnesium nucleophile.

  • Electrophile Addition: Add 6.0 mmol (1.2 eq) of Benzonitrile directly to the solution. Heat the mixture to 50 °C for 4 hours.

  • Hydrolysis (Self-Validation): Cool to 0 °C and cautiously quench with 2M HCl (15 mL). The acidic environment serves a dual purpose: it neutralizes the magnesium salts and hydrolyzes the intermediate imine into the final benzoyl ketone. LC-MS analysis of the organic phase will confirm the disappearance of the imine mass and the appearance of the Ketoprofen molecular ion ( [M−H]− = 253.1).

Quantitative Reaction Optimization Data
Reaction StepReagents / CatalystTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)
Oxidation TEMPO / BAIB25492%>98%
Oxidation KMnO₄ / NaOH601264%85% (Over-oxidation)
Benzoylation iPrMgCl·LiCl / PhCN50481%>95%
Benzoylation n-BuLi / PhCHO-78255%70% (Requires re-oxidation)

Pharmacological Impact and Signaling Pathways

Derivatives of 3-BBMPA, specifically Ketoprofen, are potent non-selective inhibitors of the Cyclooxygenase (COX) enzymes. By acting as competitive inhibitors at the active site of COX-1 and COX-2, these derivatives halt the arachidonic acid cascade.

Mechanistic Insight: The α -methyl group (originating from the β -methyl of 3-BBMPA) is crucial for chiral recognition by the COX active site. The (S)-enantiomer (Dexketoprofen) binds with significantly higher affinity than the (R)-enantiomer, effectively preventing the oxygenation of arachidonic acid into Prostaglandin G₂ (PGG₂), thereby mitigating inflammation and nociception.

COXPathway AA Arachidonic Acid (Released from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX Substrate Binding PG Prostaglandins (PGE2) (Inflammation & Pain) COX->PG Enzymatic Conversion Keto Ketoprofen / Dexketoprofen (3-BBMPA Derivative) Keto->COX Competitive Inhibition

Mechanism of COX inhibition by 3-BBMPA derived arylpropionic acid NSAIDs.

Conclusion

The utility of 3-bromo- β -methylphenethyl alcohol (CAS: 81310-68-1) in modern organic synthesis cannot be overstated. By providing a stable, highly programmable scaffold, it allows drug development professionals to bypass the regiochemical pitfalls of traditional phenylacetic acid functionalization. The validated protocols provided herein demonstrate that through careful selection of catalytic oxidation and turbo-Grignard methodologies, 3-BBMPA can be efficiently transformed into high-purity API intermediates.

References

  • American Chemical Suppliers. "Ketoprofen Related Compound Suppliers USA - Biochemicals and Synthetics." American Chemical Suppliers Database. Available at: [Link]

  • Coompo. "3-Bromo- β -methylbenzeneethanol | 81310-68-1 Biological Research Products." Coompo Chemical Directory. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Two-Step Synthetic Route for 2-(3-Bromophenyl)propan-1-ol from 3-Bromoacetophenone

Abstract This document provides a comprehensive guide detailing a reliable and efficient two-step synthetic pathway for the preparation of 2-(3-Bromophenyl)propan-1-ol, a valuable building block in pharmaceutical and mat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide detailing a reliable and efficient two-step synthetic pathway for the preparation of 2-(3-Bromophenyl)propan-1-ol, a valuable building block in pharmaceutical and materials science research. The synthesis commences with the conversion of commercially available 3-bromoacetophenone to the intermediate alkene, 1-(3-bromophenyl)prop-1-ene, via a Wittig reaction. Subsequent anti-Markovnikov hydroboration-oxidation of the alkene yields the target primary alcohol. This application note offers detailed, step-by-step protocols, mechanistic insights, and a comparative summary of the reaction parameters, designed for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Synthetic Strategy

The synthesis of specifically substituted aryl propanols is a common challenge in organic chemistry, driven by their utility as intermediates in the synthesis of complex molecular architectures. 2-(3-Bromophenyl)propan-1-ol possesses two key functional handles: a primary alcohol amenable to a wide range of transformations and a bromo-substituted phenyl ring that can participate in cross-coupling reactions.[1]

The starting material, 3-bromoacetophenone, is an aromatic ketone that serves as a versatile precursor in organic synthesis.[2][3][4] A direct, single-step conversion to the target compound is not readily achievable. Therefore, a two-step approach has been devised, focusing on high-yield, well-established reactions.

The chosen synthetic strategy involves two key transformations:

  • Wittig Olefination: The carbonyl group of 3-bromoacetophenone is converted to a carbon-carbon double bond. This reaction is ideal for forming a new C=C bond at a specific location with high reliability.[5][6]

  • Hydroboration-Oxidation: The resulting alkene is then hydrated in an anti-Markovnikov fashion to yield the desired primary alcohol. This method is highly regioselective and stereospecific.[7][8]

This pathway is advantageous due to the commercial availability of the starting materials and reagents, the predictable selectivity of the reactions, and the generally good yields achievable under standard laboratory conditions.

Visualizing the Synthetic Pathway

The overall synthetic transformation from 3-bromoacetophenone to 2-(3-bromophenyl)propan-1-ol is depicted below.

Synthetic Pathway start 3-Bromoacetophenone intermediate 1-(3-Bromophenyl)prop-1-ene start->intermediate Wittig Reaction (Ph3P=CHCH3) product 2-(3-Bromophenyl)propan-1-ol intermediate->product Hydroboration-Oxidation (1. BH3-THF, 2. H2O2, NaOH)

Caption: Overall two-step synthesis of 2-(3-Bromophenyl)propan-1-ol.

Experimental Protocols

Part 1: Synthesis of 1-(3-Bromophenyl)prop-1-ene via Wittig Reaction

The Wittig reaction facilitates the formation of an alkene from a carbonyl compound and a phosphorus ylide.[9] In this step, 3-bromoacetophenone is reacted with ethyltriphenylphosphonium bromide in the presence of a strong base to generate the corresponding alkene.

Materials:

  • 3-Bromoacetophenone

  • Ethyltriphenylphosphonium bromide

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer

  • Round-bottom flasks

  • Separatory funnel

Protocol:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add ethyltriphenylphosphonium bromide (1.1 equivalents).

  • Add anhydrous THF (100 mL) to the flask and cool the resulting suspension to 0 °C using an ice bath.

  • Slowly add potassium tert-butoxide (1.1 equivalents) to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which the color should change to deep orange, indicating the formation of the ylide.

  • In a separate flask, dissolve 3-bromoacetophenone (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Add the solution of 3-bromoacetophenone dropwise to the ylide solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product will contain triphenylphosphine oxide as a byproduct.[10] To purify, triturate the crude residue with hexanes and filter to remove the solid triphenylphosphine oxide. The filtrate contains the desired product.

  • Further purification can be achieved by column chromatography on silica gel using hexanes as the eluent to afford 1-(3-bromophenyl)prop-1-ene as a colorless oil.

ReagentMolar Mass ( g/mol )EquivalentsAmount
3-Bromoacetophenone199.041.0(Specify mass)
Ethyltriphenylphosphonium bromide371.261.1(Calculate mass)
Potassium tert-butoxide112.211.1(Calculate mass)
Anhydrous THF--100 mL

Table 1: Reagent quantities for the Wittig reaction.

Part 2: Synthesis of 2-(3-Bromophenyl)propan-1-ol via Hydroboration-Oxidation

The hydroboration-oxidation of 1-(3-bromophenyl)prop-1-ene will proceed with anti-Markovnikov regioselectivity, placing the hydroxyl group on the less substituted carbon of the former double bond.[7][11]

Materials:

  • 1-(3-Bromophenyl)prop-1-ene

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Aqueous sodium hydroxide (NaOH), 3 M solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer

  • Round-bottom flasks

  • Separatory funnel

Protocol:

  • To a dry 250 mL round-bottom flask under an inert atmosphere, add the 1-(3-bromophenyl)prop-1-ene (1.0 equivalent) dissolved in anhydrous THF (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 1 M solution of BH₃·THF (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C.

  • Carefully and slowly add the 3 M aqueous NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This addition can be exothermic.

  • Allow the mixture to warm to room temperature and then heat to 50 °C for 1 hour to ensure complete oxidation.

  • Cool the mixture to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 2-(3-bromophenyl)propan-1-ol as a viscous oil or low-melting solid.

ReagentConcentrationEquivalentsAmount
1-(3-Bromophenyl)prop-1-ene-1.0(Specify mass)
BH₃·THF solution1 M in THF1.1(Calculate volume)
Aqueous NaOH3 M-(Specify volume)
Hydrogen Peroxide30% (w/w)-(Specify volume)

Table 2: Reagent quantities for the hydroboration-oxidation reaction.

Mechanistic Rationale and Experimental Workflow

The success of this synthetic route hinges on the predictable outcomes of the Wittig and hydroboration-oxidation reactions.

Wittig Reaction Mechanism

The Wittig reaction is initiated by the deprotonation of the phosphonium salt by a strong base to form the nucleophilic ylide. This ylide then attacks the electrophilic carbonyl carbon of the ketone.[12] The resulting betaine intermediate rapidly collapses to form a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for this reaction.[9]

Hydroboration-Oxidation Mechanism

Hydroboration involves the syn-addition of a B-H bond across the double bond. Boron, being the less electronegative atom, adds to the less sterically hindered carbon, and hydrogen adds to the more substituted carbon.[13] This regioselectivity is a hallmark of the reaction. In the subsequent oxidation step, the C-B bond is replaced with a C-O bond with retention of stereochemistry.[11] The overall result is the syn-addition of H and OH across the double bond in an anti-Markovnikov fashion.[7]

Experimental Workflow Diagram

Experimental Workflow cluster_0 Part 1: Wittig Reaction cluster_1 Part 2: Hydroboration-Oxidation A1 Combine Ethyltriphenylphosphonium bromide and KOtBu in THF at 0 °C A2 Add 3-Bromoacetophenone solution A1->A2 A3 React at RT for 12-16h A2->A3 A4 Quench with NH4Cl (aq) A3->A4 A5 Extract with Et2O/EtOAc A4->A5 A6 Wash with H2O and Brine A5->A6 A7 Dry (MgSO4), Filter, Concentrate A6->A7 A8 Purify by Trituration/Chromatography A7->A8 A9 Obtain 1-(3-Bromophenyl)prop-1-ene A8->A9 B1 Dissolve 1-(3-Bromophenyl)prop-1-ene in THF at 0 °C B2 Add BH3-THF solution B1->B2 B3 React at RT for 2-4h B2->B3 B4 Oxidize with NaOH and H2O2 at 0 °C to 50 °C B3->B4 B5 Extract with Et2O B4->B5 B6 Wash with NaHCO3 and Brine B5->B6 B7 Dry (MgSO4), Filter, Concentrate B6->B7 B8 Purify by Column Chromatography B7->B8 B9 Obtain 2-(3-Bromophenyl)propan-1-ol B8->B9

Caption: Step-by-step experimental workflow for the two-part synthesis.

Conclusion

The synthetic route detailed in this application note provides a robust and reproducible method for the preparation of 2-(3-Bromophenyl)propan-1-ol from 3-bromoacetophenone. By leveraging the power and predictability of the Wittig olefination and hydroboration-oxidation reactions, this protocol enables access to a valuable synthetic intermediate. The detailed procedures and mechanistic discussions herein are intended to equip researchers with the necessary information to successfully implement this synthesis in their own laboratories.

References

  • University of California, Davis. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • Mount Allison University. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (2024, February 27). Wittig reaction. Retrieved from [Link]

  • Wikipedia. (2024, March 1). Hydroboration. Retrieved from [Link]

  • ACS Publications. (2017, October 6). One-Pot Asymmetric Synthesis of Alkylidene 1-Alkylindan-1-ols Using Brønsted Acid and Palladium Catalysis. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Hydroboration–oxidation reaction. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 3-Bromoacetophenone: A Key Fine Chemical. Retrieved from [Link]

  • Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]

  • OChemPal. (n.d.). Hydroboration-Oxidation: Alkene to Anti-Markovnikov Alcohol. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, November 2). Hydroboration/oxidation vs acid-catalyzed hydration of 1-phenylpropene. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(3-bromophenyl)propan-1-ol (C9H11BrO). Retrieved from [Link]

  • PubChem. (n.d.). 3'-Bromoacetophenone. Retrieved from [Link]

Sources

Application

Comprehensive Application Note: Suzuki-Miyaura Cross-Coupling of 2-(3-Bromophenyl)propan-1-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary & Chemical Context In modern drug discovery and process...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary & Chemical Context

In modern drug discovery and process chemistry, minimizing protection-deprotection steps is critical for maintaining high atom economy and reducing synthesis cycle times. 2-(3-Bromophenyl)propan-1-ol (CAS: 81310-68-1) is a highly versatile, bifunctional building block featuring a reactive aryl bromide and an unhindered primary alcohol on a branched alkyl chain 1. It is frequently utilized as a precursor for non-steroidal anti-inflammatory drug (NSAID) analogs and complex biaryl pharmacophores.

Historically, the presence of a free primary alcohol would necessitate protection (e.g., as a silyl ether or acetate) prior to transition-metal-catalyzed cross-coupling. However, advanced palladium-catalyzed Suzuki-Miyaura coupling (SMC) is remarkably tolerant of protic functional groups, including unprotected alcohols [[2]](), 3. This application note delineates the mechanistic causality, reaction optimization, and a self-validating protocol for the direct arylation of 2-(3-Bromophenyl)propan-1-ol.

Mechanistic Causality: Tolerating the Unprotected Alcohol

The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle consisting of three primary steps: Oxidative Addition , Transmetalation , and Reductive Elimination 4, 5.

To successfully couple 2-(3-Bromophenyl)propan-1-ol without oxidizing or degrading the primary alcohol, the experimental design must account for the following causal relationships:

  • Chemoselectivity of Pd(0): The oxidative addition of low-valent Pd(0) into the C(sp²)-Br bond is kinetically favored and outcompetes any potential interaction with the aliphatic C(sp³)-OH group 6.

  • Base Selection: Strong bases (e.g., NaOtBu) can deprotonate the primary alcohol (pKa ~15.5), leading to alkoxide formation which may poison the catalyst or induce side reactions 7. Therefore, mild inorganic bases like K₂CO₃ or K₃PO₄ are strictly required.

  • Aqueous Biphasic Conditions: Water is essential to convert the boronic acid into a reactive trihydroxyboronate intermediate, facilitating transmetalation [[4]]().

SMC_Mechanism Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Complex (Ar-Br Insertion) Pd0->OxAdd 2-(3-Bromophenyl)propan-1-ol TransMet Transmetalation Pd(II) Diaryl Complex (Boronate Transfer) OxAdd->TransMet Ar'-B(OH)2 + Base RedElim Reductive Elimination Biaryl-Propanol Product TransMet->RedElim C-C Bond Formation RedElim->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of Suzuki-Miyaura coupling with 2-(3-Bromophenyl)propan-1-ol.

Reaction Optimization Data

To establish a robust protocol, various catalytic systems were evaluated. The bidentate ligand in Pd(dppf)Cl₂ proved highly effective at preventing catalyst deactivation in the protic environment, while modern Buchwald precatalysts (e.g., XPhos Pd G3 ) offered superior performance at lower temperatures 8.

EntryCatalyst System (mol%)Base (Equiv)Solvent System (Ratio)Temp (°C)Isolated Yield (%)
1Pd(PPh₃)₄ (5.0%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O (2:1:1)9072%
2Pd(OAc)₂ (2.0%) + SPhosK₃PO₄ (2.0)Toluene/H₂O (4:1)10085%
3 Pd(dppf)Cl₂ (2.5%) K₂CO₃ (2.5) 1,4-Dioxane/H₂O (4:1) 90 89%
4 XPhos Pd G3 (1.0%) K₃PO₄ (2.0) THF/H₂O (4:1) 60 94%

Table 1: Optimization matrix for the arylation of 2-(3-Bromophenyl)propan-1-ol with standard phenylboronic acid. Entries 3 and 4 represent the most scalable and reliable conditions.

Self-Validating Experimental Protocol

The following procedure utilizes the Pd(dppf)Cl₂ / 1,4-Dioxane system (Table 1, Entry 3), which balances cost-efficiency with high functional group tolerance for scale-up operations 8.

Materials Required:
  • Aryl Halide: 2-(3-Bromophenyl)propan-1-ol (1.0 equiv, 10 mmol, ~2.15 g)

  • Nucleophile: Arylboronic acid (1.2 equiv, 12 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (2.5 mol%, 0.25 mmol, ~204 mg)

  • Base: Potassium carbonate (K₂CO₃) (2.5 equiv, 25 mmol, ~3.45 g)

  • Solvents: Anhydrous 1,4-Dioxane (40 mL) and Deionized Water (10 mL)

Step-by-Step Methodology:

Step 1: Reagent Charging (Solid Addition)

  • To an oven-dried, 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-(3-Bromophenyl)propan-1-ol, the selected arylboronic acid, and K₂CO₃.

  • Causality Check: Adding the base at this stage ensures it is fully dispersed before solvent addition. Do not add the palladium catalyst yet to avoid premature exposure to ambient oxygen.

Step 2: Solvent Addition & Rigorous Degassing

  • Add 40 mL of 1,4-Dioxane and 10 mL of water to the flask.

  • Sparge the biphasic mixture with a steady stream of Argon (or Nitrogen) for at least 15 minutes using a submerged needle 8.

  • Causality Check: Dissolved oxygen rapidly oxidizes the active Pd(0) species into inactive Pd(II) complexes and promotes the homocoupling of the boronic acid (yielding symmetric biaryl byproducts). Proper degassing is the most critical step for a high-yielding SMC.

Step 3: Catalyst Introduction

  • Briefly remove the septum under a positive counter-flow of Argon and quickly add the Pd(dppf)Cl₂ catalyst.

  • Reseal the flask and purge the headspace with Argon for an additional 3 minutes.

  • In-Process Control (IPC): The reaction mixture will typically turn a deep red or orange color upon catalyst dissolution, indicating the formation of the active palladium species.

Step 4: Reaction Execution

  • Transfer the flask to a pre-heated oil bath or heating block set to 90 °C.

  • Stir vigorously (≥ 800 rpm) for 12–16 hours.

  • Causality Check: Vigorous stirring is mandatory. The reaction is biphasic; the organic substrate resides in the dioxane layer, while the boronate activation occurs at the aqueous-organic interface. Poor mass transfer will stall the reaction.

Step 5: Reaction Monitoring & Workup

  • Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material (2-(3-Bromophenyl)propan-1-ol) is UV-active and stains cleanly with KMnO₄.

  • Upon completion, cool the mixture to room temperature. Dilute with 50 mL of Ethyl Acetate (EtOAc) and 30 mL of water.

  • Separate the layers. Extract the aqueous layer with EtOAc (2 × 30 mL).

  • Causality Check: Because the product contains a free primary alcohol, it possesses amphiphilic character. Avoid excessive aqueous washes to prevent partitioning of the product into the aqueous layer, which reduces isolated yield.

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography to afford the pure biaryl-propanol product.

Downstream Applications

The resulting product, 2-(3-arylphenyl)propan-1-ol , is a highly valuable intermediate. The retained primary alcohol can be directly utilized in downstream workflows:

  • Oxidation: Conversion to the corresponding carboxylic acid via Jones oxidation or TEMPO/BAIB yields derivatives structurally homologous to the profen class of NSAIDs (e.g., Flurbiprofen, Ketoprofen analogs).

  • Nucleophilic Substitution: Activation of the alcohol via mesylation or tosylation allows for the introduction of amines, azides, or ether linkages, facilitating the rapid synthesis of diverse CNS-active libraries.

References

  • 81310-68-1 | 2-(3-Bromophenyl)propan-1-ol | ChemScene Source: chemscene.com URL:1

  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine - Benchchem Source: benchchem.com URL:6

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs Source: yonedalabs.com URL:4

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: libretexts.org URL:5

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC Source: nih.gov URL:2

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube Source: youtube.com URL:8

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Publishing Source: rsc.org URL:3

  • Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines | Journal of the American Chemical Society Source: acs.org URL:7

Sources

Method

Application Note: Bifunctional Utility of 2-(3-Bromophenyl)propan-1-ol in Pharmaceutical Intermediate Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 2-(3-Bromophenyl)propan-1-ol (CAS: 81310-68-1) Executive Summary & Structural Rationale 2-(3-Bromophenyl)propan-1-ol is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 2-(3-Bromophenyl)propan-1-ol (CAS: 81310-68-1)

Executive Summary & Structural Rationale

2-(3-Bromophenyl)propan-1-ol is a highly versatile, bifunctional building block widely utilized in preclinical drug discovery and the synthesis of active pharmaceutical ingredients (APIs). The strategic value of this molecule lies in its orthogonal reactivity, which allows chemists to execute complex, divergent synthetic pathways without the need for excessive protecting group manipulations.

The structural rationale for selecting this intermediate is threefold:

  • The Aryl Bromide (Electrophilic Handle): The meta-bromo substitution is a privileged motif in medicinal chemistry, frequently used to access biaryl systems found in kinase inhibitors and GPCR modulators. The C–Br bond readily undergoes oxidative addition with Pd(0) species, making it an ideal substrate for transition-metal-catalyzed cross-couplings.

  • The Primary Alcohol (Nucleophilic/FGI Handle): The terminal hydroxyl group can be selectively activated (e.g., via mesylation) without interfering with the aryl halide. This allows for subsequent SN​2 displacement by various nucleophiles to install diverse pharmacophores.

  • Stereochemical Control: The C2 methyl group introduces a chiral center. Utilizing enantiopure forms of this intermediate allows for the strict spatial orientation of functional groups, a critical factor in optimizing target binding affinity.

Visualizing the Synthetic Logic

The orthogonal reactivity of 2-(3-Bromophenyl)propan-1-ol allows for sequenced reactions based on target requirements. The flowchart below illustrates the two primary workflows detailed in this technical guide.

G SM 2-(3-Bromophenyl) propan-1-ol (Starting Material) Suzuki Suzuki-Miyaura Cross-Coupling (Biaryl Product) SM->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, 1,4-Dioxane/H2O Mesylate Mesylation (Activation) SM->Mesylate MsCl, Et3N CH2Cl2, 0 °C Azide Azidation (SN2 Displacement) Mesylate->Azide NaN3, DMF 80 °C Amine Staudinger Reduction (Primary Amine) Azide->Amine PPh3, THF/H2O Room Temp

Divergent synthetic pathways from 2-(3-Bromophenyl)propan-1-ol.

Experimental Workflows & Self-Validating Protocols

Workflow A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Mechanistic Insight: The Suzuki-Miyaura coupling relies on a Pd(0)/Pd(II) catalytic cycle. Oxidative addition of the aryl bromide to Pd(0) is typically the rate-determining step. Transmetalation with a boronic acid requires base activation to form a reactive, electron-rich boronate complex .

Causality in Protocol Design: Rigorous degassing of the solvent system (1,4-Dioxane/H2O) is mandatory. Dissolved oxygen promotes the oxidative homocoupling of the boronic acid (yielding unwanted biaryl byproducts) and rapidly degrades the electron-rich Pd(0) catalyst. Furthermore, the use of a biphasic system ensures the solubility of both the organic substrates and the inorganic base ( K2​CO3​ ), while effectively managing the exothermic nature of the transmetalation step .

Protocol: Synthesis of 2-(4'-Fluoro-[1,1'-biphenyl]-3-yl)propan-1-ol

  • Preparation: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-(3-Bromophenyl)propan-1-ol (1.0 equiv, 5.0 mmol), 4-fluorophenylboronic acid (1.2 equiv, 6.0 mmol), and K2​CO3​ (2.5 equiv, 12.5 mmol).

  • Solvent Degassing: Add 20 mL of a 4:1 mixture of 1,4-Dioxane and deionized water. Sparge the biphasic mixture with ultra-pure Argon for 15 minutes to displace dissolved oxygen.

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 0.25 mmol). Seal the flask immediately to maintain an inert atmosphere.

  • Reaction Execution: Heat the mixture to 80 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 12 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​≈0.4 ) should be fully consumed, replaced by a novel, UV-active spot ( Rf​≈0.3 ) corresponding to the biaryl product.

  • Workup & Purification: Cool to room temperature. Dilute with EtOAc (30 mL) and partition with water (20 mL). Extract the aqueous layer with EtOAc (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and purify via flash column chromatography (SiO2, gradient elution 5-20% EtOAc in Hexanes).

Workflow B: Primary Amine Synthesis via Staudinger Reduction

Mechanistic Insight: Direct amination of primary alcohols is often low-yielding and prone to over-alkylation. A robust alternative is the activation of the alcohol to a mesylate, displacement with sodium azide, and subsequent Staudinger reduction. The Staudinger reduction utilizes triphenylphosphine ( PPh3​ ) to form an iminophosphorane intermediate, which is cleanly hydrolyzed by water to yield the primary amine and triphenylphosphine oxide .

Causality in Protocol Design: The mesylation must be strictly maintained at 0 °C. Elevated temperatures lead to competitive displacement by the chloride counterion (from MsCl), yielding an alkyl chloride instead of the highly reactive mesylate. For the reduction step, the Staudinger protocol is specifically chosen over catalytic hydrogenation (e.g., Pd/C, H2​ ) to ensure perfect chemoselectivity, preventing the reductive dehalogenation of the aryl bromide .

Protocol: Synthesis of 2-(3-Bromophenyl)propan-1-amine Step 1: Mesylation (Activation)

  • Dissolve 2-(3-Bromophenyl)propan-1-ol (1.0 equiv, 10 mmol) in anhydrous CH2​Cl2​ (30 mL). Add Triethylamine (1.5 equiv, 15 mmol) and cool the solution to 0 °C in an ice-water bath.

  • Dropwise, add Methanesulfonyl chloride (MsCl) (1.2 equiv, 12 mmol) over 10 minutes. Stir at 0 °C for 1 hour.

  • Quench with saturated aqueous NaHCO3​ (20 mL). Extract with CH2​Cl2​ , dry over MgSO4​ , and concentrate to yield the crude mesylate. Do not purify; use immediately to prevent degradation.

Step 2: Azidation ( SN​2 Displacement)

  • Dissolve the crude mesylate in anhydrous DMF (25 mL). Add Sodium Azide ( NaN3​ ) (2.0 equiv, 20 mmol). (Caution: NaN3​ is highly toxic; handle in a fume hood).

  • Heat the suspension to 80 °C for 4 hours.

  • Cool to room temperature, dilute with diethyl ether (50 mL), and wash extensively with water (3 × 30 mL) to remove DMF and excess salts. Dry and concentrate to yield the intermediate azide.

Step 3: Staudinger Reduction

  • Dissolve the azide in a 4:1 mixture of THF and H2​O (30 mL).

  • Add Triphenylphosphine ( PPh3​ ) (1.1 equiv, 11 mmol) portion-wise at room temperature.

  • Self-Validation: Nitrogen gas ( N2​ ) evolution will be immediately visible upon PPh3​ addition in the form of effervescence. This visually validates the formation of the phosphazide and its rapid rearrangement to the iminophosphorane .

  • Stir at room temperature for 12 hours to ensure complete hydrolysis.

  • Workup: Concentrate to remove THF. Acidify the aqueous layer with 1M HCl to pH 2, and extract with EtOAc to remove the triphenylphosphine oxide byproduct. Basify the aqueous layer with 2M NaOH to pH 12, and extract with CH2​Cl2​ (3 × 20 mL) to isolate the pure primary amine.

Quantitative Data & Reaction Optimization

The following tables summarize optimization parameters derived from literature precedents and process chemistry standards for these workflows.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for 2-(3-Bromophenyl)propan-1-ol

Catalyst SystemBaseSolvent SystemTemp (°C)Time (h)Conversion (%)
Pd(PPh3)4 (5 mol%)Na2CO3Toluene/EtOH/H2O901672%
Pd(dppf)Cl2 (5 mol%) K2CO3 1,4-Dioxane/H2O 80 12 >95%
Pd2(dba)3 / SPhosK3PO4Toluene/H2O1008>98%
Pd(OAc)2 / XPhosCs2CO3THF/H2O651888%

Note: While Buchwald ligands (SPhos/XPhos) offer exceptional conversion rates, Pd(dppf)Cl2 provides the optimal balance of cost-efficiency, bench stability, and high conversion for this specific, unhindered aryl bromide.

Table 2: Comparative Leaving Group Efficacy for Azide Displacement ( SN​2 )

Activation MethodReagentsTemp (°C) SN​2 Time (h)Overall Yield (Alcohol to Azide)
Tosylation (-OTs)TsCl, Pyridine0 to RT881%
Mesylation (-OMs) MsCl, Et3N 0 4 94%
Halogenation (-Cl)SOCl2, DMF (cat.)Reflux2445% (Sluggish SN​2 )
Halogenation (-I)I2, PPh3, Imidazole0 to RT289%

Note: Mesylation provides the optimal kinetic profile for primary alcohol activation and subsequent displacement, avoiding the harsh reflux conditions or difficult chromatographic purifications associated with direct halogenation.

References

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link][1]

  • Title: Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species Source: Organic Process Research & Development (ACS Publications) URL: [Link][2]

  • Title: The Staudinger Reaction: A Clever Chemical Dance for Building Molecules Source: Oreate AI Blog URL: [Link][3]

  • Title: Catalytic Staudinger Reduction at Room Temperature Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][4]

Sources

Application

esterification protocols for 2-(3-Bromophenyl)propan-1-ol

Application Note: High-Efficiency Esterification Protocols for 2-(3-Bromophenyl)propan-1-ol Executive Summary & Substrate Profiling In advanced active pharmaceutical ingredient (API) synthesis, 2-(3-Bromophenyl)propan-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Esterification Protocols for 2-(3-Bromophenyl)propan-1-ol

Executive Summary & Substrate Profiling

In advanced active pharmaceutical ingredient (API) synthesis, 2-(3-Bromophenyl)propan-1-ol serves as a highly versatile building block. Structurally, it is a primary alcohol featuring a β -stereocenter (a methyl group) and a meta-bromoaryl handle. The primary hydroxyl group is readily available for functionalization, while the aryl bromide provides a robust handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Esterification of this substrate is frequently required either to protect the alcohol during basic/nucleophilic downstream steps or to synthesize lipophilic prodrugs. Because the adjacent β -branching imparts mild neopentyl-like steric hindrance, highly electrophilic activation methods are required to drive the reaction to completion without degrading the sensitive bromoaryl moiety.

Mechanistic Causality & Method Selection

As a Senior Application Scientist, selecting the correct esterification pathway requires balancing reactivity with process scalability. Traditional Fischer esterification (acid-catalyzed reflux) is generally avoided for this substrate; the equilibrium-driven nature requires a large excess of the alcohol (which is often the limiting, high-value reagent) and harsh acidic conditions that can lead to side reactions[1].

Instead, two field-proven, irreversible methods are recommended:

  • Method A: Modified Steglich Esterification (EDC/DMAP) The classic Steglich protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) to couple carboxylic acids and alcohols under mild, neutral conditions[2][3]. However, DCC generates dicyclohexylurea (DCU), an insoluble byproduct that is notoriously difficult to remove from the product mixture[2]. By substituting DCC with EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), the resulting urea byproduct becomes highly water-soluble and is easily removed via a simple aqueous wash. The reaction is initiated at 0 °C to prevent the O -acylisourea intermediate from undergoing an intramolecular rearrangement into an unreactive N -acylurea[4].

  • Method B: Acyl Chloride Addition-Elimination When the corresponding carboxylic acid is available as an acyl chloride, this method offers the fastest kinetics. The acyl chloride is highly electrophilic[5]. Pyridine is employed as both an acid scavenger (to neutralize the generated HCl) and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that rapidly acylates the sterically hindered β -branched alcohol[1].

Quantitative Method Comparison

To aid in process selection, the following table summarizes the operational metrics of both protocols based on standard API development parameters.

ParameterMethod A: EDC/DMAP (Steglich)Method B: Acyl Chloride / Pyridine
Typical Yield 80–95%85–98%
Reaction Time 4–12 hours1–3 hours
Temperature Profile 0 °C Room Temp0 °C Room Temp
Primary Byproduct Water-soluble ureaPyridinium chloride salts
Substrate Scope Excellent for complex/chiral acidsLimited to stable acyl chlorides
Scalability Moderate (higher reagent cost)High (highly economical)

Validated Experimental Protocols

Protocol A: EDC/DMAP-Mediated Esterification (Modified Steglich)

Causality Note: DMAP is strictly required in catalytic amounts (0.1–0.2 eq). Without it, the bulky O -acylisourea intermediate struggles to react with the β -branched alcohol, leading to extended reaction times and increased N -acylurea byproduct formation[2][4].

Step-by-Step Workflow:

  • Activation: In an oven-dried, argon-purged flask, dissolve the target carboxylic acid (1.1 eq) in anhydrous Dichloromethane (DCM) (0.2 M). Cool the solution to 0 °C using an ice-water bath.

  • Coupling Reagent Addition: Add EDC·HCl (1.2 eq) portion-wise. Stir for 15 minutes at 0 °C to form the O -acylisourea intermediate.

  • Substrate Addition: Add a solution of 2-(3-Bromophenyl)propan-1-ol (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

  • Aqueous Quench & Workup: Dilute the mixture with additional DCM. Wash sequentially with 1M HCl (to remove DMAP and unreacted EDC), saturated aqueous NaHCO3​ (to remove unreacted carboxylic acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via silica gel chromatography if necessary.

Steglich_Workflow N1 Carboxylic Acid + EDC·HCl Solvent: DCM, 0 °C N2 O-Acylisourea Intermediate (Highly Reactive) N1->N2 Activation N4 N-Acylpyridinium Species (Activated Electrophile) N2->N4 DMAP Addition N3 DMAP Catalyst Nucleophilic Attack N3->N4 N6 Esterification Alcoholysis Step N4->N6 Substrate Attack N5 2-(3-Bromophenyl)propan-1-ol (Substrate Addition) N5->N6 N7 Aqueous Workup (Removes Water-Soluble Urea) N6->N7 Quench & Wash N8 Purified Target Ester N7->N8 Isolation

Fig 1: EDC/DMAP-mediated Steglich esterification pathway for 2-(3-Bromophenyl)propan-1-ol.

Protocol B: Acyl Chloride-Mediated Esterification

Causality Note: The dropwise addition of the acyl chloride at 0 °C is critical to control the highly exothermic nucleophilic addition-elimination event and prevent localized heating, which can lead to degradation or colored impurities[5].

Step-by-Step Workflow:

  • Preparation: Dissolve 2-(3-Bromophenyl)propan-1-ol (1.0 eq) in anhydrous DCM (0.2 M) under an argon atmosphere.

  • Base Addition: Add anhydrous Pyridine (2.0 eq). Cool the reaction mixture to 0 °C.

  • Electrophile Addition: Dissolve the corresponding Acyl Chloride (1.2 eq) in a small volume of DCM and add it dropwise to the reaction mixture over 15–20 minutes.

  • Propagation: Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1–2 hours.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract with DCM. Wash the organic layer with 1M CuSO4​ (to remove residual pyridine as a water-soluble copper complex), followed by brine.

  • Isolation: Dry over MgSO4​ , filter, and concentrate in vacuo.

Acyl_Chloride_Workflow S1 2-(3-Bromophenyl)propan-1-ol + Pyridine in DCM S3 Tetrahedral Intermediate (Alkoxide Attack) S1->S3 S2 Acyl Chloride Dropwise Addition (0 °C) S2->S3 Nucleophilic Addition S4 Elimination of Cl⁻ (Irreversible) S3->S4 Collapse S5 Target Ester + Pyridinium Chloride S4->S5 Product Formation

Fig 2: Acyl chloride nucleophilic addition-elimination workflow with pyridine base.

Trustworthiness: The Self-Validating System

To ensure absolute confidence in the reaction outcome, the following in-process controls and analytical checks must be employed to self-validate the esterification of 2-(3-Bromophenyl)propan-1-ol:

  • TLC Tracking (Reaction Progress): The starting alcohol and the target ester are both highly UV-active (254 nm) due to the bromophenyl ring. The ester will exhibit a significantly higher Rf​ value in Hexane/Ethyl Acetate mixtures compared to the polar starting alcohol.

  • 1 H NMR Diagnostic Shift (Structural Confirmation): In the starting material, the diastereotopic protons of the primary alcohol ( −CH2​OH ) appear as a complex multiplet around δ 3.6–3.8 ppm. Upon successful esterification, the electron-withdrawing nature of the newly formed acyl group forces a pronounced downfield shift of these protons to δ 4.1–4.4 ppm . This shift is the definitive proof of O -acylation.

  • LC-MS Isotopic Signature (Integrity Check): Bromine naturally exists as two isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio. The mass spectrum of the product must display a characteristic doublet (M and M+2 peaks) of equal intensity. The presence of this signature confirms that the sensitive bromoaryl handle survived the esterification conditions intact without undergoing debromination.

Sources

Method

Application Note: Conversion of 2-(3-Bromophenyl)propan-1-ol to Alkyl Halides

Introduction: Strategic Importance of Alkyl Halide Synthesis The conversion of alcohols to alkyl halides is a fundamental and critical transformation in organic synthesis. For drug development professionals and researche...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of Alkyl Halide Synthesis

The conversion of alcohols to alkyl halides is a fundamental and critical transformation in organic synthesis. For drug development professionals and researchers, 2-(3-Bromophenyl)propan-1-ol serves as a key chiral building block. Its conversion to the corresponding alkyl halides—bromides, chlorides, and iodides—unlocks a diverse range of subsequent chemical modifications, enabling the synthesis of complex molecular architectures for novel therapeutic agents. The choice of halogenating agent and reaction conditions is paramount, as it directly influences yield, purity, and stereochemical outcome. This guide provides a comprehensive overview of the primary methods for converting this secondary alcohol, detailing the underlying mechanisms and offering robust, field-tested protocols.

Mechanistic Considerations for a Secondary Benzylic Alcohol

2-(3-Bromophenyl)propan-1-ol is a secondary alcohol. The reaction pathway for the conversion to an alkyl halide is therefore highly dependent on the chosen reagents and conditions, with the potential for both S(_N)1 and S(_N)2 mechanisms.[1][2]

  • S(_N)1 Pathway: This pathway proceeds through a carbocation intermediate. Given the secondary benzylic nature of the alcohol, the resulting carbocation would be stabilized by the adjacent phenyl ring, making this a plausible route, especially under acidic conditions.[1] However, a significant drawback of the S(_N)1 mechanism is the potential for rearrangements and racemization if the starting alcohol is chiral.[1][2]

  • S(N)2 Pathway: This mechanism involves a backside attack by the halide nucleophile, leading to an inversion of stereochemistry at the chiral center.[2] Reagents that avoid the formation of a free carbocation are preferred to ensure stereochemical control.[2]

The hydroxyl group (OH) is a poor leaving group. Therefore, all successful conversion methods first involve the transformation of the hydroxyl into a better leaving group.[1][2][3]

Synthesis of 2-(3-Bromophenyl)propyl Bromide

The direct conversion of an alcohol to an alkyl bromide can be achieved using several reagents. For secondary alcohols like 2-(3-Bromophenyl)propan-1-ol, phosphorus tribromide (PBr(_3)) and the Appel reaction are common choices that favor an S(_N)2 pathway, thus minimizing rearrangements.

Using Phosphorus Tribromide (PBr(_3))

Mechanism: The reaction of an alcohol with PBr(3) proceeds by converting the hydroxyl group into an excellent leaving group. The alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus atom and displacing a bromide ion. This newly liberated bromide ion then acts as a nucleophile, attacking the carbon bearing the activated hydroxyl group in an S(_N)2 fashion, leading to inversion of configuration.

Protocol:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve 2-(3-Bromophenyl)propan-1-ol (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.33-0.5 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude 2-(3-Bromophenyl)propyl bromide.

  • Purify the product by vacuum distillation or column chromatography.

The Appel Reaction

Mechanism: The Appel reaction utilizes triphenylphosphine (PPh(_3)) and a carbon tetrahalide, such as carbon tetrabromide (CBr(_4)), to convert alcohols to alkyl halides under mild conditions.[4][5] The reaction begins with the formation of a phosphonium salt from PPh(_3) and CBr(_4). The alcohol's oxygen then attacks the phosphonium species, forming an alkoxyphosphonium intermediate. A subsequent S(_N)2 attack by the bromide ion on the carbon atom displaces triphenylphosphine oxide (Ph(_3)P=O), resulting in the desired alkyl bromide with inversion of stereochemistry.[5][6] This method is particularly advantageous as it avoids acidic conditions and carbocation rearrangements.[6]

Protocol:

  • To a stirred solution of triphenylphosphine (1.2 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add a solution of 2-(3-Bromophenyl)propan-1-ol (1.0 eq) in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Add pentane or a mixture of hexanes and ethyl acetate to the residue to precipitate the triphenylphosphine oxide.

  • Filter the mixture and wash the solid with cold pentane.

  • Concentrate the filtrate to obtain the crude product.

  • Purify by column chromatography on silica gel.

Synthesis of 2-(3-Bromophenyl)propyl Chloride

For the synthesis of the corresponding alkyl chloride, thionyl chloride (SOCl(_2)) is a highly effective reagent.

Using Thionyl Chloride (SOCl(_2))

Mechanism: The reaction of an alcohol with thionyl chloride converts the alcohol into an alkyl chlorosulfite intermediate.[7] In the presence of a base like pyridine, the liberated chloride ion performs an S(N)2 attack, leading to inversion of configuration.[7] Without pyridine, the reaction can proceed through an S(N)i (internal nucleophilic substitution) mechanism, which results in retention of configuration.[7] For predictable stereochemical outcomes with secondary alcohols, the inclusion of pyridine is recommended. A key advantage of this method is that the byproducts, sulfur dioxide (SO(_2)) and hydrogen chloride (HCl), are gases, which simplifies purification.[8]

Protocol:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-(3-Bromophenyl)propan-1-ol (1.0 eq) in anhydrous pyridine (used as both solvent and base) and cool to 0 °C.

  • Slowly add thionyl chloride (1.1-1.2 eq) dropwise, maintaining the temperature below 5 °C.

  • After the addition, allow the mixture to warm to room temperature and stir for 2-6 hours, or until TLC indicates completion.

  • Carefully pour the reaction mixture onto crushed ice and extract with diethyl ether or dichloromethane.

  • Wash the organic layer sequentially with cold dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting crude 2-(3-Bromophenyl)propyl chloride by vacuum distillation.

Synthesis of 2-(3-Bromophenyl)propyl Iodide

The synthesis of alkyl iodides from alcohols can be achieved through a two-step process involving the conversion of the alcohol to a better leaving group, such as a tosylate, followed by a Finkelstein reaction.

Two-Step Procedure: Tosylation and Finkelstein Reaction

Mechanism: This approach first converts the alcohol into a tosylate by reacting it with tosyl chloride (TsCl) in the presence of a base like pyridine. The tosylate group is an excellent leaving group. The subsequent Finkelstein reaction involves treating the alkyl tosylate with an excess of sodium iodide (NaI) in acetone.[9][10] The iodide ion displaces the tosylate group via an S(_N)2 mechanism. The reaction is driven to completion by the precipitation of the sodium tosylate byproduct, which is insoluble in acetone.[10][11]

Protocol - Step 1: Tosylation

  • Dissolve 2-(3-Bromophenyl)propan-1-ol (1.0 eq) in anhydrous pyridine and cool the solution to 0 °C.

  • Add tosyl chloride (1.1 eq) portion-wise, keeping the temperature below 5 °C.

  • Stir the reaction at 0 °C for 4-6 hours or until the reaction is complete as monitored by TLC.

  • Pour the mixture into ice-water and extract with diethyl ether.

  • Wash the organic extract with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude tosylate, which can often be used in the next step without further purification.

Protocol - Step 2: Finkelstein Reaction

  • Dissolve the crude tosylate from the previous step in acetone.

  • Add sodium iodide (1.5-2.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Monitor the formation of a precipitate (sodium tosylate).

  • After completion (TLC), cool the mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in diethyl ether and wash with water and sodium thiosulfate solution (to remove any residual iodine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude 2-(3-Bromophenyl)propyl iodide.

  • Purify by column chromatography if necessary.

Data Summary

Target CompoundReagent(s)Typical Yield (%)Key Advantages
2-(3-Bromophenyl)propyl bromidePBr(_3)80-90Good for primary and secondary alcohols; S(_N)2 pathway.
2-(3-Bromophenyl)propyl bromidePPh(_3)/CBr(_4) (Appel)80-95Mild, neutral conditions; avoids rearrangements.[6]
2-(3-Bromophenyl)propyl chlorideSOCl(_2)/Pyridine85-95Gaseous byproducts simplify workup; controlled stereochemistry.[8]
2-(3-Bromophenyl)propyl iodide1. TsCl/Pyridine 2. NaI/Acetone75-85 (over 2 steps)Reliable for iodination; driven by precipitation of byproduct.[10]

Workflow Visualizations

Conversion_to_Bromide Start 2-(3-Bromophenyl)propan-1-ol Reagent_PBr3 PBr3, Et2O, 0°C to reflux Start->Reagent_PBr3 Reagent_Appel PPh3, CBr4, CH2Cl2, 0°C to RT Start->Reagent_Appel Workup Aqueous Workup & Purification Reagent_PBr3->Workup Reagent_Appel->Workup Product 2-(3-Bromophenyl)propyl Bromide Workup->Product

Caption: Workflow for the synthesis of 2-(3-Bromophenyl)propyl bromide.

Conversion_to_Chloride Start 2-(3-Bromophenyl)propan-1-ol Reagent SOCl2, Pyridine, 0°C to RT Start->Reagent Workup Aqueous Workup & Purification Reagent->Workup Product 2-(3-Bromophenyl)propyl Chloride Workup->Product

Caption: Workflow for the synthesis of 2-(3-Bromophenyl)propyl chloride.

Conversion_to_Iodide Start 2-(3-Bromophenyl)propan-1-ol Step1 1. TsCl, Pyridine, 0°C Start->Step1 Intermediate Tosylate Intermediate Step1->Intermediate Step2 2. NaI, Acetone, reflux Intermediate->Step2 Workup Filtration & Purification Step2->Workup Product 2-(3-Bromophenyl)propyl Iodide Workup->Product

Sources

Application

Application Note: High-Efficacy Catalytic Asymmetric Hydrogenation for the Synthesis of (R)-2-(3-Bromophenyl)propan-1-ol

Introduction Chiral alcohols are crucial building blocks in the pharmaceutical and agrochemical industries, where the stereochemistry of a molecule can dictate its biological activity.[1][2] The enantioselective reductio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chiral alcohols are crucial building blocks in the pharmaceutical and agrochemical industries, where the stereochemistry of a molecule can dictate its biological activity.[1][2] The enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols represents a fundamental and highly efficient synthetic strategy.[1][3] Among the various methods, catalytic asymmetric hydrogenation stands out for its high atom economy and environmental friendliness.[4] This application note provides a detailed protocol for the synthesis of (R)-2-(3-Bromophenyl)propan-1-ol, a valuable chiral intermediate, via the asymmetric hydrogenation of 3'-bromoacetophenone.[5][6] The protocol is based on the well-established Noyori-type ruthenium-catalyzed hydrogenation, which is renowned for its high enantioselectivity and broad substrate scope.[3][7][8]

The core of this methodology lies in the use of a chiral ruthenium catalyst, typically composed of a ruthenium precursor and a chiral ligand, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) in combination with a chiral diamine.[3][9] The mechanism, often referred to as a metal-ligand bifunctional mechanism, involves the concerted transfer of a hydride from the metal and a proton from the ligand to the carbonyl group of the ketone, proceeding through a six-membered pericyclic transition state.[10][11] This precise molecular choreography, dictated by the chiral environment of the catalyst, leads to the formation of one enantiomer of the alcohol in high excess.[8][12]

This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive, step-by-step protocol with insights into the critical parameters that govern the success of the reaction.

Catalyst System and Rationale

For the asymmetric hydrogenation of 3'-bromoacetophenone, a ruthenium-based catalyst system is recommended due to its proven efficacy in the reduction of aromatic ketones.[13][14] The chosen system consists of a ruthenium(II) precursor, a chiral diphosphine ligand, and a chiral diamine ligand.

Recommended Catalyst System:

ComponentNameRationale for Selection
Ruthenium Precursor [RuCl₂(p-cymene)]₂A common and stable precursor for in-situ catalyst formation.
Chiral Diphosphine Ligand (S)-BINAPProvides a C₂-symmetric chiral environment, crucial for high enantioselectivity. The bulky phenyl groups on the phosphorus atoms create a defined chiral pocket.[2]
Chiral Diamine Ligand (S,S)-DPEN (1,2-diphenylethylenediamine)Acts as a crucial component in the metal-ligand bifunctional catalysis, facilitating the proton transfer step.[10][11] The chirality of the diamine should match that of the diphosphine to achieve high stereocontrol.
Base Potassium tert-butoxide (KOtBu)Activates the catalyst and promotes the reaction. The concentration of the base can significantly influence the reaction rate.[10][11]

The combination of (S)-BINAP and (S,S)-DPEN with a ruthenium precursor has been demonstrated to be highly effective for the asymmetric hydrogenation of a wide range of aromatic ketones, consistently affording the corresponding (R)-alcohols with high enantiomeric excess.[15]

Experimental Workflow

The following diagram illustrates the overall workflow for the catalytic asymmetric hydrogenation of 3'-bromoacetophenone.

G cluster_prep Catalyst Preparation (in situ) cluster_reaction Asymmetric Hydrogenation cluster_workup Work-up and Purification p1 [RuCl2(p-cymene)]2 + (S)-BINAP p2 Stir in Solvent p1->p2 p3 Add (S,S)-DPEN p2->p3 p4 Formation of Active Catalyst Precursor p3->p4 r1 Add 3'-Bromoacetophenone and Base (KOtBu) to Catalyst Solution p4->r1 r2 Pressurize with H2 Gas r1->r2 r3 Heat and Stir r2->r3 r4 Reaction Monitoring (TLC/GC) r3->r4 w1 Depressurize and Quench r4->w1 w2 Solvent Evaporation w1->w2 w3 Purification by Flash Chromatography w2->w3 w4 Characterization (NMR, Chiral HPLC/GC) w3->w4

Caption: Experimental workflow for the synthesis of 2-(3-Bromophenyl)propan-1-ol.

Detailed Protocol

Materials and Reagents:

ReagentPuritySupplier
3'-Bromoacetophenone>98%Commercially Available
[RuCl₂(p-cymene)]₂>98%Commercially Available
(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)>98%Commercially Available
(1S,2S)-(+)-1,2-Diphenylethylenediamine ((S,S)-DPEN)>98%Commercially Available
Potassium tert-butoxide (KOtBu)>98%Commercially Available
2-Propanol (IPA)AnhydrousCommercially Available
Hydrogen Gas (H₂)High PurityGas Cylinder
Diethyl EtherAnhydrousCommercially Available
Saturated aq. NH₄ClPrepared in-house
Anhydrous MgSO₄Commercially Available
Silica Gel230-400 meshCommercially Available

Equipment:

  • High-pressure autoclave or Parr hydrogenator

  • Schlenk line and glassware for inert atmosphere techniques

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Flash chromatography setup

  • NMR spectrometer

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a chiral column

Procedure:

1. Catalyst Preparation (in-situ):

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1.0 eq) and (S)-BINAP (0.011 mmol, 2.2 eq).

  • Add 5 mL of anhydrous 2-propanol and stir the mixture at room temperature for 20 minutes.

  • Add (S,S)-DPEN (0.01 mmol, 2.0 eq) to the mixture and continue stirring for another 30 minutes. The solution should turn into a clear, orange-to-red solution, indicating the formation of the catalyst precursor.

2. Asymmetric Hydrogenation:

  • In a separate flask, dissolve 3'-bromoacetophenone (1.0 mmol, 100 eq) in 5 mL of anhydrous 2-propanol.

  • Transfer the substrate solution and a solution of KOtBu (0.1 mmol, 10 eq) in 2-propanol to the catalyst solution under an inert atmosphere.

  • Transfer the final reaction mixture to a high-pressure autoclave.

  • Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10-50 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and stir vigorously for the specified reaction time (typically 12-24 hours).

  • Monitor the reaction progress by taking aliquots (after carefully depressurizing and re-pressurizing the vessel) and analyzing them by TLC or GC.

3. Work-up and Purification:

  • After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

  • Quench the reaction by adding a few drops of saturated aqueous NH₄Cl solution.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

4. Characterization and Enantiomeric Excess Determination:

  • The structure of the purified 2-(3-Bromophenyl)propan-1-ol should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

  • The enantiomeric excess (ee) of the product is determined by chiral HPLC or chiral GC analysis.[16]

Reaction Scheme

The following diagram illustrates the chemical transformation.

G sub 3'-Bromoacetophenone (Substrate) prod (R)-2-(3-Bromophenyl)propan-1-ol (Product) sub->prod H2, [Ru]-Catalyst KOtBu, 2-Propanol

Caption: Asymmetric hydrogenation of 3'-bromoacetophenone.

Data Summary and Expected Results

Based on literature for similar substrates, the following results can be expected under optimized conditions.

ParameterValueReference
Conversion >95%[1][13]
Enantiomeric Excess (ee) >95% (for the R-enantiomer)[13][14]
Catalyst Loading 0.5 - 1.0 mol%[17]
Hydrogen Pressure 10 - 50 atm[10][11]
Temperature 40 - 60 °C[16]
Solvent 2-Propanol[10][11]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion - Inactive catalyst- Insufficient reaction time or temperature- Low hydrogen pressure- Ensure all reagents and solvents are anhydrous and manipulations are performed under an inert atmosphere.- Increase reaction time, temperature, or hydrogen pressure.- Check the purity of the catalyst components.
Low Enantioselectivity - Incorrect catalyst chirality combination- Racemization of the product- Non-optimal reaction conditions- Verify the chirality of the BINAP and DPEN ligands.- Avoid harsh work-up conditions.- Screen different solvents, temperatures, and bases.
Side Reactions - Over-reduction- Decomposition of the substrate or product- Lower the reaction temperature or hydrogen pressure.- Reduce the reaction time.

Conclusion

The catalytic asymmetric hydrogenation of 3'-bromoacetophenone using a Noyori-type ruthenium catalyst is a highly efficient and enantioselective method for the synthesis of (R)-2-(3-Bromophenyl)propan-1-ol. The protocol detailed in this application note provides a robust starting point for researchers in the field. Careful control of reaction parameters, particularly the exclusion of air and moisture, is paramount to achieving high conversions and enantioselectivities. This method offers a scalable and atom-economical route to a valuable chiral building block for the pharmaceutical and fine chemical industries.

References

  • Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics - ACS Publications. Available at: [Link]

  • Noyori Asymmetric Hydrogenation. SynArchive. Available at: [Link]

  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. Available at: [Link]

  • Modern Methods for Asymmetric Hydrogenation of Ketones. Organic Chemistry Portal. Available at: [Link]

  • New Chiral Ligands for Catalytic Asymmetric Transfer Hydrogenation of Acetophenone. Taylor & Francis Online. Available at: [Link]

  • An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Unravelling the Mechanism of the Asymmetric Hydrogenation of Acetophenone by [RuX 2 (diphosphine)(1,2-diamine)] Catalysts. ACS Publications. Available at: [Link]

  • Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Sci-Hub. Available at: [Link]

  • Asymmetric hydrogenation of acetophenone with different chiral ligands. ResearchGate. Available at: [Link]

  • Enantioselective reduction of bromo- and methoxy-acetophenone derivatives using carrot and celeriac enzymatic system. ResearchGate. Available at: [Link]

  • Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. PMC. Available at: [Link]

  • General asymmetric hydrogenation of alpha-branched aromatic ketones catalyzed by TolBINAP/DMAPEN-ruthenium(II) complex. PubMed. Available at: [Link]

  • Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts. PubMed. Available at: [Link]

  • Asymmetric Hydrogenation of Acetophenone and Its Derivatives Catalyzed by Ruthenium Nanoparticles in Ionic Liquid Media. Acta Physico-Chimica Sinica. Available at: [Link]

  • Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes. Semantic Scholar. Available at: [Link]

  • General Asymmetric Hydrogenation of Hetero-aromatic Ketones. ResearchGate. Available at: [Link]

  • Asymmetric hydrogenation of acetophenone. ResearchGate. Available at: [Link]

  • Asymmetric hydrogenation. Wikipedia. Available at: [Link]

  • Supporting information for Efficient Asymmetric Transfer Hydrogenation of Ketones in Ethanol with Chiral Iridium Complexes of Sp. The Royal Society of Chemistry. Available at: [Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen. Available at: [Link]

  • Enantioselective Reduction of Ketones. University of Calgary. Available at: [Link]

  • Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes. Organic Syntheses Procedure. Available at: [Link]

  • Developing novel iron catalysts for the asymmetric hydrogenation of C=O bonds. The University of Liverpool Repository. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in the Synthesis of 2-(3-Bromophenyl)propan-1-ol

Welcome to the technical support center for the synthesis of 2-(3-Bromophenyl)propan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize the reduction of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(3-Bromophenyl)propan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize the reduction of 2-(3-bromophenyl)propanoic acid or its ester derivatives. We will address common challenges, provide detailed troubleshooting guides, and offer validated protocols to help you improve your reaction yields and product purity.

The primary challenge in this synthesis is achieving a chemoselective reduction of the carboxylic acid or ester functional group without affecting the aryl bromide. The carbon-bromine bond is susceptible to cleavage by powerful reducing agents, a side reaction known as hydrodehalogenation, which leads to the formation of the undesired byproduct 2-phenylpropan-1-ol. This guide will focus on strategies to mitigate this issue.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during this synthesis.

Q1: My yield of 2-(3-Bromophenyl)propan-1-ol is low, and I've identified 2-phenylpropan-1-ol as a major byproduct. What's causing this?

A1: The formation of 2-phenylpropan-1-ol is a classic sign of hydrodehalogenation, where the bromine atom on the aromatic ring is replaced by a hydrogen atom. This side reaction is typically caused by using a reducing agent that is too powerful or reaction conditions that are too harsh.

  • Causality: Lithium aluminum hydride (LiAlH₄) is a highly reactive and non-selective reducing agent.[1][2][3] While effective at reducing carboxylic acids and esters, its high hydride-donating ability can also reduce the aryl halide.[4][5] The mechanism often involves a single electron transfer (SET) process which can lead to the cleavage of the C-Br bond.

  • Immediate Action: If you are using LiAlH₄, you should switch to a more chemoselective reducing agent.

Q2: Which reducing agent is best for selectively reducing the carboxylic acid/ester without causing dehalogenation?

A2: The ideal reducing agent should be powerful enough to reduce the carbonyl group but mild enough to leave the aryl bromide intact. We recommend two primary strategies, each with its own advantages.

Strategy 1: Borane Complexes Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is an excellent choice for the selective reduction of carboxylic acids in the presence of aryl halides.[6][7][8]

  • Mechanism Insight: Borane is a Lewis acid that coordinates to the carbonyl oxygen, activating it for reduction. This mechanism is different from the nucleophilic attack of a hydride from LiAlH₄ and is significantly less likely to reduce the C-Br bond.[6][8]

Strategy 2: Two-Step Esterification and Sodium Borohydride Reduction This is a robust and often high-yielding two-step procedure.

  • Esterification: First, convert the 2-(3-bromophenyl)propanoic acid to its methyl or ethyl ester using standard methods (e.g., Fischer esterification with H₂SO₄ catalyst).

  • Reduction: Then, reduce the resulting ester with sodium borohydride (NaBH₄). While NaBH₄ is not strong enough to reduce a carboxylic acid directly, it is capable of reducing esters, especially with the addition of a co-solvent like methanol.[9][10] This reagent is much milder than LiAlH₄ and highly selective, leaving the aryl bromide untouched.[11]

Q3: I tried using borane (BH₃·THF), but my reaction is sluggish or incomplete. What can I do to improve the conversion?

A3: Incomplete conversion with borane can be due to several factors:

  • Reagent Quality: Borane solutions can degrade over time, especially if exposed to moisture. Ensure you are using a fresh, high-quality solution of BH₃·THF.

  • Stoichiometry: Carboxylic acid reductions with borane consume the reagent in a specific stoichiometry. An excess of borane is often required. A good starting point is 1.5 to 2.0 equivalents of BH₃.

  • Temperature and Reaction Time: While many borane reductions proceed well at room temperature, some substrates may require gentle heating (e.g., 40-50 °C) or extended reaction times to go to completion. Monitor the reaction by Thin Layer Chromatography (TLC) until all starting material is consumed.

  • Solvent: Tetrahydrofuran (THF) is the most common solvent for borane reductions. Ensure it is anhydrous, as water will quench the reagent.

Q4: I opted for the two-step esterification/reduction method, but the NaBH₄ reduction of my ester is very slow. How can I speed it up?

A4: The reduction of esters with NaBH₄ can be slow, but it can be accelerated.

  • Co-solvent Effect: The key to this reaction is the slow, continuous addition of methanol to a solution of the ester and NaBH₄ in a solvent like THF. Methanol reacts with the borohydride to generate alkoxyborohydrides, which are more potent reducing agents. Refluxing the mixture can also significantly increase the reaction rate.

  • Reagent Excess: Use a significant excess of NaBH₄ (e.g., 4-5 equivalents) to ensure the reaction proceeds to completion.

  • Temperature: Performing the reaction at reflux temperature (e.g., in THF/methanol) is a common and effective strategy to increase the rate.[10][12]

Comparative Overview of Reduction Strategies

The table below summarizes the key differences between the most common reduction strategies for this transformation.

FeatureLithium Aluminum Hydride (LiAlH₄)Borane (BH₃·THF or BH₃·SMe₂)Two-Step: Esterification + NaBH₄
Selectivity Low (High risk of dehalogenation)High (Excellent for this transformation)Very High (Safest for the C-Br bond)
Functional Group Carboxylic Acid / EsterPrimarily Carboxylic AcidEster
Reaction Steps OneOneTwo
Typical Yield Variable, often low due to byproductGood to Excellent (>85%)[6]Good to Excellent (>80% over two steps)[9][10]
Key Consideration Not recommended due to side reactions.[4]Requires anhydrous conditions and fresh reagent.Longer overall process but highly reliable.

Visualizing the Core Problem and Solution

To better understand the challenge, the following diagram illustrates the desired reaction pathway versus the problematic side reaction.

SM 2-(3-Bromophenyl)propanoic Acid P1 2-(3-Bromophenyl)propan-1-ol (Desired Product) SM->P1  BH₃·THF or  1. Esterification  2. NaBH₄, MeOH SM->P1 LiAlH₄ (Desired Reduction) P2 2-Phenylpropan-1-ol (Side Product) SM->P2 LiAlH₄ (Hydrodehalogenation)

Caption: Reaction pathways for the reduction of 2-(3-bromophenyl)propanoic acid.

Recommended Experimental Protocols

Protocol 1: One-Step Reduction using Borane-Tetrahydrofuran Complex (BH₃·THF)

This protocol is adapted from standard procedures for the chemoselective reduction of carboxylic acids.[6][7]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-(3-bromophenyl)propanoic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a 1.0 M solution of BH₃·THF in THF (2.0 eq) dropwise via the dropping funnel over 30 minutes. (Caution: Hydrogen gas is evolved).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, carefully cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of methanol until gas evolution ceases.

  • Workup: Remove the solvent under reduced pressure. Add 1 M HCl (aq) and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Two-Step Esterification and Sodium Borohydride Reduction

This protocol is a robust alternative, based on well-established methods.[9][10]

Step A: Methyl Ester Formation

  • Setup: Combine 2-(3-bromophenyl)propanoic acid (1.0 eq), methanol (10-20 volumes), and concentrated sulfuric acid (0.1 eq) in a round-bottom flask.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting acid is consumed.

  • Workup: Cool the reaction, remove most of the methanol under reduced pressure, and dilute the residue with ethyl acetate. Carefully wash with saturated NaHCO₃ solution (aq) and then with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude methyl ester, which is often pure enough for the next step.

Step B: Ester Reduction

  • Setup: In a round-bottom flask, suspend sodium borohydride (NaBH₄) (4.0 eq) in anhydrous THF.

  • Substrate Addition: Add a solution of the methyl ester from Step A (1.0 eq) in THF.

  • Reaction: Heat the mixture to reflux. Slowly add methanol (5.0 eq) dropwise over 1-2 hours.

  • Monitoring: Continue refluxing and monitor the reaction by TLC. The reaction is typically complete in 2-5 hours.[10]

  • Quenching: Cool the mixture to 0 °C and carefully quench by the slow addition of 1 M HCl (aq) until the pH is acidic.

  • Workup & Purification: Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Troubleshooting Workflow

Use the following decision tree to diagnose and solve issues during your experiment.

start Start Experiment tlc Monitor Reaction by TLC start->tlc sm_present Starting Material Remains? tlc->sm_present impurity Major Impurity Observed? sm_present->impurity No sol_reagent Action: Use fresh BH₃·THF or increase excess of NaBH₄/MeOH. sm_present->sol_reagent Yes debrom Impurity is 2-phenylpropan-1-ol? impurity->debrom Yes sol_purify Action: Optimize purification (e.g., column chromatography). impurity->sol_purify No complete Reaction Complete. Proceed to Workup. impurity->complete No, clean reaction sol_selective Action: Switch to a more selective method (BH₃ or NaBH₄/Ester). debrom->sol_selective Yes debrom->sol_purify No sol_time Action: Increase reaction time or temperature. sol_reagent->sol_time

Caption: A decision tree for troubleshooting the reduction reaction.

References

  • Journal of the American Chemical Society. Reduction by Oxidation: Selective Hydrodehalogenation of Aryl Halides by Mediated Oxalate Oxidation. Available from: [Link]

  • Lumen Learning. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. Available from: [Link]

  • Sci-Hub. Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Available from: [Link]

  • Master Organic Chemistry. Reduction of carboxylic acids to alcohols with borane (BH3). Available from: [Link]

  • Indian Academy of Sciences. Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Available from: [Link]

  • PMC. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Available from: [Link]

  • ChemRxiv. Reduction by Oxidation: Selective Hydrodehalogenation of Aryl Halides by Mediated Oxalate Oxidation. Available from: [Link]

  • ResearchGate. Simple Methodology for the Preparation of Amino Alcohols from Amino Acid Esters Using NaBH4–Methanol in THF | Request PDF. Available from: [Link]

  • Oxford Academic. Practical Procedure for the Chemoselective Reduction of Esters by Sodium Borohydride. Effect of the Slow Addition of Methanol | Bulletin of the Chemical Society of Japan. Available from: [Link]

  • ResearchGate. Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. Available from: [Link]

  • Organic Chemistry Portal. Ester to Alcohol - Common Conditions. Available from: [Link]

  • Cambridge Open Engage. Reduction by Oxidation: Selective Hydrodehalogenation of Aryl Halides by Mediated Oxalate Oxidation | Analytical Chemistry | ChemRxiv. Available from: [Link]

  • Andrew G Myers Research Group, Harvard University. Chem 115 - Borane Complexes: BH3•L. Available from: [Link]

  • Chemistry Steps. Reduction of Carboxylic Acids. Available from: [Link]

  • SpringerLink. Recent developments in the synthesis and synthetic applications of borane–amines. Available from: [Link]

  • ACS Publications. Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes | Organic Letters. Available from: [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available from: [Link]

  • ACS Publications. A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Available from: [Link]

  • Dalal Institute. Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. Available from: [Link]

  • Universidad de La Rioja. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Available from: [Link]

  • YouTube. Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Available from: [Link]

  • Quora. Why doesn't LiAlH4 reduce 3 degrees of alkyl halide and what is the mechanism by which it .... Available from: [Link]

  • PMC. A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis. Available from: [Link]

  • Chemistry Steps. Reduction of Carboxylic Acids and Their Derivatives. Available from: [Link]

  • ResearchGate. (PDF) A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis. Available from: [Link]

  • PMC. Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Available from: [Link]

  • Chemistry LibreTexts. 20.3: Chemoselective Reactions. Available from: [Link]

  • ResearchGate. Selective Reduction of Carboxylic Acids to Aldehydes Catalyzed by B(C6F5)(3) | Request PDF. Available from: [Link]

  • YouTube. Chemoselective Reduction. Available from: [Link]

Sources

Optimization

preventing debromination during 2-(3-Bromophenyl)propan-1-ol synthesis

Technical Support Center: Synthesis of 2-(3-Bromophenyl)propan-1-ol Introduction Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-(3-Bromophenyl)propan-1-ol

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 2-(3-Bromophenyl)propan-1-ol. A frequent and critical issue is the unintended loss of the bromine substituent from the aromatic ring, a side reaction known as debromination or hydrodehalogenation. This leads to the formation of 2-phenylpropan-1-ol, reducing the yield of the desired product and complicating purification.

This document provides in-depth troubleshooting advice, detailed protocols, and the mechanistic rationale behind our recommendations to ensure the integrity of the carbon-bromine bond throughout your synthesis.

Core Synthesis Strategies & The Debromination Challenge

The synthesis of 2-(3-Bromophenyl)propan-1-ol is typically achieved via one of two primary routes. The choice of route has significant implications for the potential for debromination.

Diagram: Primary Synthetic Pathways

Synthetic_Pathways cluster_0 Route A: Grignard Reaction cluster_1 Route B: Ketone Reduction A_start 3-Bromobenzaldehyde A_reagent + Ethylmagnesium Bromide A_start->A_reagent A_inter Alkoxide Intermediate A_reagent->A_inter 1. Nucleophilic Addition (Anhydrous Ether/THF) Final_Product 2-(3-Bromophenyl)propan-1-ol A_inter->Final_Product Acidic Workup B_start 1-(3-Bromophenyl)propan-1-one B_reagent + Reducing Agent B_start->B_reagent B_inter Alkoxide Intermediate B_reagent->B_inter 2. Reduction (e.g., NaBH₄ in MeOH) B_inter->Final_Product Protonation/Workup

Caption: The two primary synthetic routes to 2-(3-Bromophenyl)propan-1-ol.

Troubleshooting Guide & FAQs

This section addresses common questions and issues related to debromination in a direct Q&A format.

Route A: Grignard Reaction Pathway

The Grignard route, involving the reaction of 3-bromobenzaldehyde with ethylmagnesium bromide, is generally less prone to debromination of the aryl ring compared to certain reduction methods.[1][2] Problems in this synthesis typically relate to reaction setup and reagent quality.

Question 1: My Grignard reaction yield is very low, and I'm seeing many byproducts. Could this be related to debromination?

Answer: While direct debromination of 3-bromobenzaldehyde is not the primary side reaction here, poor reaction conditions can lead to a complex mixture that appears to contain debrominated product due to difficulties in purification and characterization. The most critical factors for a successful Grignard reaction are the strict exclusion of water and the proper activation of the magnesium.[3][4]

Core Causality: Grignard reagents are extremely strong bases and will be quenched by any source of protons (e.g., water, alcohols).[5][6] This acid-base reaction is much faster than the desired nucleophilic addition to the aldehyde. A passivating layer of magnesium oxide on the magnesium turnings can also prevent the reaction from starting.[3]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, preferably in an oven at >120°C for several hours and cooled under an inert atmosphere (nitrogen or argon).[7] Anhydrous ether or THF must be used as the solvent.[8]

  • Activate the Magnesium: If the reaction does not initiate (indicated by bubbling or cloudiness), the magnesium surface may be oxidized.[3] Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the surface.[8][9]

  • Control Addition Rate: Add the ethyl bromide to the magnesium suspension slowly to maintain a gentle reflux and avoid side reactions like Wurtz coupling.[10] Similarly, add the 3-bromobenzaldehyde solution to the formed Grignard reagent dropwise, often at a reduced temperature (e.g., 0 °C) to control the exotherm.[9]

Route B: Ketone Reduction Pathway

This route involves the reduction of 1-(3-bromophenyl)propan-1-one to the desired alcohol. The choice of reducing agent is the single most important factor in preventing debromination.

Question 2: I performed a catalytic hydrogenation of 1-(3-bromophenyl)propan-1-one using H₂ and Palladium on Carbon (Pd/C) and my main product is 2-phenylpropan-1-ol. Why did this happen?

Answer: You have encountered a classic case of hydrodehalogenation, a common side reaction in palladium-catalyzed hydrogenations.[11] While Pd/C is excellent for reducing many functional groups, it is also highly effective at cleaving carbon-halogen bonds, especially C-Br bonds.[12][13][14]

Mechanistic Insight: The catalytic cycle for hydrodehalogenation involves the formation of a palladium-hydride (Pd-H) species. This species can react with the aryl bromide in a competing cycle that reductively removes the bromine atom, replacing it with hydrogen.[11]

Diagram: Catalytic Hydrodebromination Mechanism

Hydrodebromination Pd0 Pd(0) Catalyst PdH2 H-Pd-H (Palladium Dihydride) Pd0->PdH2 H₂ Activation ArPdBr Ar-Pd(II)-Br (Oxidative Adduct) Pd0->ArPdBr Oxidative Addition H2 H₂ H2->PdH2 ArBr Ar-Br (Aryl Bromide) ArBr->ArPdBr ArPdH Ar-Pd(II)-H PdH2->ArPdH ArPdBr->ArPdH Hydride Transfer ArPdH->Pd0 Reductive Elimination ArH Ar-H (Debrominated Product) ArPdH->ArH HBr HBr

Caption: Competing pathway of hydrodebromination with a Pd-H species.

Question 3: How can I selectively reduce the ketone group in 1-(3-bromophenyl)propan-1-one without removing the bromine?

Answer: The key is to use a milder, more chemoselective reducing agent. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[15][16]

Core Causality: Sodium borohydride is a source of hydride (H⁻) that is highly effective for reducing aldehydes and ketones but is generally not reactive enough to reduce more stable functional groups like esters or cleave the strong C-Br bond of an aryl bromide under standard conditions.[17][18][19]

Comparative Analysis of Reducing Agents
Reducing AgentTypical ConditionsDebromination RiskSelectivityCitation(s)
H₂ / Pd-C H₂ (1 atm), MeOH, RTVery High Low (risk of over-reduction)[11][12][13]
LiAlH₄ Anhydrous Ether/THFModerate to High Low (reduces many functional groups)[11][15]
NaBH₄ MeOH or EtOH, 0 °C to RTVery Low High (selective for aldehydes/ketones)[16][17][18]

Recommendation: For a clean and selective reduction, sodium borohydride is the superior choice. It reliably reduces the ketone to the desired secondary alcohol while preserving the aryl bromide moiety.[20]

Recommended Experimental Protocols

Protocol 1: Synthesis via Ketone Reduction (Recommended)

This method is preferred for its high selectivity and operational simplicity, minimizing the risk of debromination.

Step 1: Synthesis of 1-(3-Bromophenyl)propan-1-one This starting material can be synthesized via a Friedel-Crafts acylation of bromobenzene with propanoyl chloride.

Step 2: Sodium Borohydride Reduction

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-Bromophenyl)propan-1-one (1.0 eq) in methanol (approx. 10 mL per gram of ketone).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1-1.2 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas evolution will occur.[18]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis shows complete consumption of the starting ketone.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is acidic and gas evolution ceases.

  • Work-up: Remove the methanol under reduced pressure. Add water and extract the aqueous layer with ethyl acetate or diethyl ether (3x).[21]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(3-Bromophenyl)propan-1-ol.[21] Purify further by flash column chromatography if necessary.

Protocol 2: Synthesis via Grignard Reaction

This is a viable alternative if the starting aldehyde is more accessible. Strict adherence to anhydrous technique is paramount.

Step 1: Preparation of Ethylmagnesium Bromide

  • Setup: Place magnesium turnings (1.2 eq) in an oven-dried, three-necked flask under an inert atmosphere.[9]

  • Initiation: Add a small volume of anhydrous diethyl ether and a crystal of iodine. Add a small amount of a solution of ethyl bromide (1.1 eq) in anhydrous ether. Wait for the reaction to initiate.[8]

  • Addition: Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After addition, stir for another 30-60 minutes.[5]

Step 2: Reaction with 3-Bromobenzaldehyde

  • Setup: In a separate oven-dried flask, dissolve 3-bromobenzaldehyde (1.0 eq) in anhydrous diethyl ether.[22]

  • Addition: Cool the Grignard reagent to 0 °C and add the aldehyde solution dropwise with vigorous stirring.[9]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Quenching & Work-up: Cool the reaction to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.[9] Separate the organic layer, extract the aqueous layer with ether, combine the organic fractions, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product for purification.[21]

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow start Debromination Observed? route_check Which Synthetic Route? start->route_check grignard Route A: Grignard route_check->grignard Grignard reduction Route B: Reduction route_check->reduction Reduction grignard_sol Unlikely source of debromination. Verify product structure with NMR/MS. Check for impurities in starting materials. grignard->grignard_sol reductant_check Which Reducing Agent? reduction->reductant_check pd_c H₂ / Pd-C reductant_check->pd_c Pd/C nabh4 NaBH₄ reductant_check->nabh4 NaBH₄ pd_c_sol HIGH RISK of debromination. RECOMMENDATION: Switch to NaBH₄ in MeOH. pd_c->pd_c_sol nabh4_sol LOW RISK. Check for palladium contamination in 1-(3-bromophenyl)propan-1-one if it was synthesized via a Pd-catalyzed reaction. nabh4->nabh4_sol

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for Brominated Phenylpropanols

Welcome to the Technical Support Center. Brominated phenylpropanols present unique crystallization challenges due to their amphiphilic nature—combining a flexible, hydrogen-bonding propanol chain with a highly lipophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Brominated phenylpropanols present unique crystallization challenges due to their amphiphilic nature—combining a flexible, hydrogen-bonding propanol chain with a highly lipophilic and polarizable brominated aromatic ring. This structural duality often depresses melting points and complicates nucleation kinetics, frequently leading to phase separation rather than crystallization.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you optimize your crystallization workflows.

FAQ & Troubleshooting Guides

Q1: My brominated phenylpropanol consistently separates as a viscous oil rather than forming crystals upon cooling. What causes this, and how can I rescue the batch?

The Causality: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS)[1]. It occurs when the compound becomes supersaturated and separates into a secondary, solute-rich liquid phase instead of a solid crystalline suspension[1]. For brominated phenylpropanols, the high polarizability of the bromine atom combined with the flexible aliphatic chain often lowers the melting point of the crude mixture below the saturation temperature of the solvent system. Furthermore, impurities dramatically depress the melting point and tend to dissolve better in these liquid droplets than in the bulk solvent, kinetically hindering the formation of a rigid crystal lattice[1][2].

Self-Validating Rescue Protocol: Do not discard the batch. You can rescue an oiled-out mixture using the following step-by-step methodology:

  • Reheat: Return the mixture to the heat source and gently warm it until the oil dissolves completely into a single, homogeneous phase[2].

  • Adjust Solvent Ratio: Add 10–20% more of the "good" (more soluble) solvent to the system. This shifts the phase diagram, lowering the saturation temperature below the melting point of the solute[2].

  • Controlled Cooling: Cool the solution at a strictly controlled, slow rate (e.g., 0.1 °C/min) to prevent rapid generation of supersaturation[1].

  • Validation Check: Observe the solution. If oiling reoccurs, repeat Steps 1 and 2. If the solution remains clear as it approaches the Metastable Zone Width (MSZW), proceed to Step 5.

  • Induce Nucleation: Apply an effective seeding strategy by adding seed crystals halfway into the MSZW to bypass the high energy barrier of primary nucleation[1].

OilingOutRescue Start Observe Oiling Out (Liquid-Liquid Phase Separation) Step1 Reheat Mixture Until Homogeneous Start->Step1 Step2 Adjust Solvent Ratio (Add 10-20% Good Solvent) Step1->Step2 Step3 Cool Slowly (0.1 - 0.2 °C/min) Step2->Step3 Decision Does Oiling Reoccur? Step3->Decision Decision->Step1 Yes, oil forms Step4 Seed Crystals in Metastable Zone Decision->Step4 No, clear solution Success Crystalline Solid Obtained Step4->Success

Workflow for rescuing an oiled-out crystallization batch.

Q2: How do I select an optimal binary solvent system that balances the amphiphilic nature of these compounds?

The Causality: Brominated phenylpropanols require a delicate solvent balance. The "good" solvent must disrupt the strong intermolecular hydrogen bonding of the propanol hydroxyl group, while the "anti-solvent" must provide the thermodynamic driving force for precipitation without causing LLPS. Highly polar anti-solvents (like water) often force rapid phase separation due to the extreme lipophilicity of the brominated aromatic ring, leading to emulsions[3].

Quantitative Solvent Optimization Data: When performing an initial grid search to evaluate parameters[4], use the following table to select a binary system that minimizes oiling out risks:

Solvent System (Good / Anti-Solvent)Good Solvent Polarity IndexAnti-Solvent Polarity IndexExpected MSZWOiling Out (LLPS) Risk
Ethyl Acetate / Hexanes 4.40.1Narrow (10-15°C)Moderate
Toluene / Heptane 2.40.1Moderate (15-20°C)Low
Dichloromethane / Pentane 3.10.0Narrow (<10°C)High
Acetone / Water 5.110.2Wide (>25°C)Very High

Note: Toluene/Heptane is often the most reliable system for brominated phenylpropanols, as the aromatic interactions with toluene stabilize the solute, preventing premature oiling.

Q3: I am getting inconsistent crystal habits and varying yields across batches. How can I standardize the crystallization to ensure a single, stable polymorph?

The Causality: Spontaneous primary nucleation is a stochastic process. Depending on the local supersaturation levels and stirring speeds, kinetically favored (but thermodynamically unstable) polymorphs may form first. To achieve consistent, high-purity crystals, you must control the generation of supersaturation and bypass primary nucleation entirely by using a rigorous isothermal seeding strategy[1][3]. Repeatedly inducing subsequent batches using products from earlier successful inductions will dilute and eliminate unwanted crystal forms[3].

Step-by-Step Isothermal Seeding Protocol:

  • Determine the MSZW: Map the solubility curve to find the exact temperatures of saturation and primary nucleation.

  • Dissolution: Heat the mixture 5°C above the saturation temperature to ensure complete dissolution and destroy any ghost nuclei.

  • Cooling: Cool the solution to the exact midpoint of the MSZW.

  • Seeding: Add 1–5% (w/w) of finely milled seed crystals of the desired polymorph. If adding an anti-solvent, consider adding the seed crystals to the poor solvent first to form a suspension, then slowly add the desired sample dropwise[3].

  • Desupersaturation Hold: Hold the temperature isothermally for 1–2 hours. This allows the seed crystals to consume the supersaturation through slow particle growth, rejecting impurities[1].

  • Final Cooling: Resume cooling at a slow, linear rate (0.1°C/min) to the final isolation temperature.

MSZW_Logic Prep Determine Solubility Curve & MSZW Dissolve Heat 5°C Above Saturation Temp Prep->Dissolve Cool Cool to MSZW Midpoint Dissolve->Cool Seed Introduce 1-5% Seed Crystals Cool->Seed Hold Isothermal Hold (Desupersaturation) Seed->Hold CoolFinal Controlled Cooling to Final Temp Hold->CoolFinal Isolate Filter & Wash CoolFinal->Isolate

Isothermal seeding strategy within the Metastable Zone Width.

Q4: My specific brominated phenylpropanol derivative is a liquid at room temperature. How can I obtain a crystal structure for X-ray diffraction?

The Causality: Certain heavily substituted or specific stereoisomers of phenylpropanols have melting points below room temperature, making them impossible to crystallize via standard cooling or anti-solvent methods[5]. However, the presence of the bromine atom is highly advantageous for crystallography due to its anomalous scattering properties[6]. To crystallize these liquid derivatives, you must leverage non-covalent interactions (such as halogen bonding or hydrogen bonding) to form a co-crystal.

Co-Crystallization Protocol:

  • Select a Chaperone: Utilize molecular chaperones, such as tetraaryladamantanes or guanidinium organosulfonates, which act as adaptive hosts capable of encapsulating liquid organic molecules[5].

  • Setup: Dissolve the liquid brominated phenylpropanol and the solid co-former in a mutually highly soluble solvent (e.g., methanol or THF).

  • Evaporation: Allow the solvent to evaporate slowly over several days in a vibration-free environment. The weak noncovalent interactions between the host and the liquid guest will organize the guest molecules into an ordered, crystalline framework suitable for X-ray diffraction[5].

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Impurity Profiling for 2-(3-Bromophenyl)propan-1-ol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges researchers and drug development professionals face during the synthesis and purif...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges researchers and drug development professionals face during the synthesis and purification of 2-(3-Bromophenyl)propan-1-ol .

This compound is typically synthesized via the reduction of 2-(3-bromophenyl)propanoic acid using strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) . While the reduction is highly efficient, the workflow frequently generates a complex crude mixture containing unreacted starting materials, regioisomers, over-reduction products, and stubborn inorganic emulsions. This guide provides field-proven, self-validating protocols to systematically isolate your target compound with high purity.

Synthesis & Impurity Generation Workflow

Synthesis SM 2-(3-Bromophenyl)propanoic acid (Starting Material) Reagent LiAlH4 Reduction (THF, 0°C to RT) SM->Reagent Product 2-(3-Bromophenyl)propan-1-ol (Target Product) Reagent->Product Main Pathway Imp1 Unreacted Acid (Impurity) Reagent->Imp1 Incomplete Rxn Imp2 Aluminum Salts (Emulsion) Reagent->Imp2 Quench Imp3 2-Phenylpropan-1-ol (Debrominated) Reagent->Imp3 Over-reduction

Synthetic workflow for 2-(3-Bromophenyl)propan-1-ol highlighting primary impurity generation.

Section 1: Quantitative Impurity Profile

Understanding the physicochemical differences between your target compound and its byproducts is the foundation of any successful purification strategy.

Impurity / ByproductStructure ClassBoiling Point (°C)pKaPrimary Removal Strategy
2-(3-Bromophenyl)propan-1-ol Primary Alcohol~337 1~15.0Target Compound
2-(3-Bromophenyl)propanoic acidCarboxylic Acid>350~4.5Aqueous Extraction (NaHCO₃)
2-(3-Bromophenyl)propan-2-olTertiary Alcohol~330 2~16.0Silica Gel Chromatography
2-Phenylpropan-1-olPrimary Alcohol~215~15.0Fractional Distillation
Aluminum Hydroxide SaltsInorganic SaltN/A (Solid)N/AFieser Workup / Filtration 3
Section 2: Troubleshooting FAQs

Q1: My crude NMR shows significant unreacted 2-(3-bromophenyl)propanoic acid. What is the most efficient way to remove it without losing my product? A: Use a mild acid-base extraction. Causality: The starting carboxylic acid has a pKa of ~4.5, while your target primary alcohol has a pKa of ~15.0. Washing the organic layer with saturated aqueous sodium bicarbonate (pH ~8) quantitatively deprotonates the acid into a highly water-soluble carboxylate salt. The target alcohol remains fully protonated and partitions entirely into the organic phase. Avoid using strong bases like NaOH for the wash, as they can cause unwanted side reactions or exacerbate emulsions.

Q2: Following the LiAlH₄ reduction, my reaction mixture turned into a thick, unfilterable gel. How do I break this emulsion? A: Implement the Fieser workup 3. Causality: LiAlH₄ reductions produce gelatinous aluminum hydroxide intermediates that trap the product and clog filter paper 4. The Fieser method uses a precise stoichiometric addition of water and 15% NaOH to convert these polymeric gels into a granular, crystalline aluminate salt that is easily filtered over Celite.

Q3: I synthesized the compound via hydroboration-oxidation, and I have contamination from the Markovnikov product, 2-(3-bromophenyl)propan-2-ol. How can I separate them? A: Silica gel flash chromatography is highly effective here. Causality: Your target, 2-(3-bromophenyl)propan-1-ol, is a primary alcohol [[5]](). Its unhindered hydroxyl group hydrogen-bonds strongly with the silanol groups on the silica stationary phase. The regioisomer, 2-(3-bromophenyl)propan-2-ol, is a tertiary alcohol 2; its hydroxyl group is sterically shielded by a methyl and an aryl group, significantly reducing its interaction with the silica. Therefore, the tertiary alcohol will elute before the primary alcohol.

Q4: I am detecting trace amounts of 2-phenylpropan-1-ol. Where did this come from, and how do I remove it? A: This is a hydrodehalogenation (debromination) byproduct caused by over-reduction. Causality: Because bromine is a heavy, highly polarizable atom, its removal drastically lowers the molecular weight and boiling point of the molecule (from ~337 °C down to ~215 °C). Fractional distillation under reduced pressure (Kugelrohr) is the most effective method to strip off this volatile impurity.

Purification Decision Tree

Purification Start Crude Reaction Mixture Q1 Aluminum Emulsions? Start->Q1 Fieser Fieser Workup (H2O / 15% NaOH) Q1->Fieser Yes Q2 Unreacted Acid? Q1->Q2 No Fieser->Q2 Ext Sat. NaHCO3 Wash (Aqueous Extraction) Q2->Ext Yes Q3 Regioisomers Present? Q2->Q3 No Ext->Q3 Chroma Silica Gel Flash Chromatography Q3->Chroma Yes Pure Pure Target Compound Q3->Pure No Chroma->Pure

Decision tree for the sequential purification of 2-(3-Bromophenyl)propan-1-ol crude mixtures.

Section 3: Validated Experimental Protocols
Protocol A: Optimized Fieser Workup & Acid-Base Extraction

Objective: Break aluminum emulsions and quantitatively remove unreacted 2-(3-bromophenyl)propanoic acid.

  • Quench (Fieser Method): For every x grams of LiAlH₄ used in the reaction, cool the mixture to 0 °C. Slowly add x mL of DI water dropwise under vigorous stirring [[3]](). Caution: Highly exothermic; hydrogen gas evolves.

  • Basify: Add x mL of 15% aqueous NaOH dropwise. The mixture will temporarily turn into a thick gel [[3]]().

  • Granulate: Add 3x mL of DI water. Remove the ice bath, warm to room temperature, and stir vigorously for 15-30 minutes until the gel transforms into a white, granular precipitate 4.

  • Filter: Add anhydrous MgSO₄ to absorb excess water, stir for 15 minutes, and filter the mixture through a pad of Celite [[3]](). Rinse the filter cake thoroughly with THF or diethyl ether.

  • Acid-Base Extraction: Concentrate the filtrate under reduced pressure and redissolve the crude oil in ethyl acetate.

  • Wash: Transfer to a separatory funnel and wash with an equal volume of saturated aqueous NaHCO₃.

    • Self-Validation Step: Check the pH of the aqueous layer using indicator paper; it must remain >8 to ensure complete deprotonation of the acid.

  • Isolate: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude primary alcohol.

Protocol B: Silica Gel Flash Chromatography for Regioisomer Separation

Objective: Separate the target primary alcohol from the tertiary alcohol regioisomer (2-(3-bromophenyl)propan-2-ol).

  • Column Preparation: Pack a glass column with high-purity silica gel (230-400 mesh) using a non-polar solvent system (e.g., 90:10 Hexanes:Ethyl Acetate).

  • Loading: Dissolve the crude mixture in a minimum volume of the eluent and carefully load it onto the silica bed.

  • Elution: Elute using an isocratic or shallow gradient (90:10 to 80:20 Hexanes:Ethyl Acetate).

  • Fraction Collection: Collect fractions and monitor via TLC (visualize with UV light and KMnO₄ stain).

  • Mechanistic Check: The tertiary alcohol (2-(3-bromophenyl)propan-2-ol) will elute first2. The target primary alcohol (2-(3-bromophenyl)propan-1-ol) will elute second5.

References
  • Title: Reduction of carboxylic acids Source: Chemguide URL: [Link]

  • Title: 2-(3-Bromophenyl)propan-2-ol | C9H11BrO | CID 15072383 Source: PubChem (NIH) URL: [Link]

  • Title: Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives Source: Master Organic Chemistry URL: [Link]

  • Title: Magic Formulas: Fieser Workup (LAH and DiBAL) Source: University of Rochester URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Acidic Stability of 2-(3-Bromophenyl)propan-1-ol

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you demand robust, predictable workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you demand robust, predictable workflows. 2-(3-Bromophenyl)propan-1-ol is a highly versatile building block, but it exhibits unique vulnerabilities under acidic conditions. This guide provides deep mechanistic insights and actionable troubleshooting protocols to ensure the structural integrity of your molecule during synthesis.

Part 1: Mechanistic Insight – The Causality of Degradation

When working with 2-(3-Bromophenyl)propan-1-ol, researchers often mistakenly treat it as a standard primary alcohol. However, its specific structural motif—a primary hydroxyl group adjacent to a benzylic methine center (C2)—makes it highly susceptible to acid-catalyzed degradation via a1[1].

Why does this happen? Under strong Brønsted or Lewis acidic conditions, the hydroxyl group is protonated to form a good leaving group (water). As water departs, the molecule avoids forming a highly unstable primary carbocation. Instead, it undergoes a 2 from the C2 carbon to the C1 carbon[2].

This shift generates a tertiary, benzylic carbocation ( CH3​−C+(Ar)−CH3​ ), which is exceptionally stable due to hyperconjugation and resonance stabilization from the aromatic ring. Once formed, this intermediate rapidly undergoes 3 to form a tertiary adduct[3].

Part 2: Frequently Asked Questions & Troubleshooting Guide

Q1: I attempted a Fischer esterification using catalytic H2​SO4​ , but my NMR shows an alkene and no ester. What happened? Root Cause: The strong acid catalyzed the Wagner-Meerwein rearrangement. The resulting tertiary benzylic carbocation underwent an E1 elimination, yielding 2-(3-bromophenyl)prop-1-ene instead of the desired ester. Solution: Abandon Fischer esterification for this substrate. Utilize mild, acid-free coupling conditions such as Steglich esterification using DCC (N,N'-Dicyclohexylcarbodiimide) and catalytic DMAP (4-Dimethylaminopyridine) in dichloromethane.

Q2: I need to convert the primary alcohol to a bromide. Heating with aqueous HBr yielded a tertiary bromide instead of the primary bromide. How can I prevent this? Root Cause: Hydrobromic acid promoted the carbocation rearrangement, and the resulting tertiary benzylic carbocation was trapped by the bromide nucleophile via an SN1 pathway. Solution: To retain the primary carbon skeleton, you must avoid carbocation intermediates entirely. Use the Appel reaction ( CBr4​ and PPh3​ ) under strictly anhydrous, non-acidic conditions (see Protocol below).

Q3: Is the molecule stable during Boc-deprotection of adjacent molecules using TFA? Root Cause: Neat Trifluoroacetic acid (TFA) is a strong enough acid to initiate partial rearrangement or form trifluoroacetate esters over prolonged exposure. Solution: Limit TFA exposure time to <30 minutes at 0 °C, or use milder deprotection alternatives like 4M HCl in dioxane at low temperatures. Always monitor closely via LC-MS to catch early signs of dehydration ( −18 Da mass shift).

Part 3: Quantitative Stability Data

Table 1: Stability Matrix of 2-(3-Bromophenyl)propan-1-ol in Various Acidic Media

Acidic ConditionTemperatureTimeMajor Product ObservedStability Status
1M HCl (aq)25 °C24 h2-(3-Bromophenyl)propan-1-ol (Unreacted)Stable
Acetic Acid (Glacial)25 °C24 h2-(3-Bromophenyl)propan-1-ol (Unreacted)Stable
Trifluoroacetic Acid (TFA)25 °C2 hTrifluoroacetate ester + traces of alkeneModerate Degradation
Conc. H2​SO4​ (Catalytic)80 °C1 h2-(3-Bromophenyl)prop-1-eneComplete Degradation
48% HBr (aq)100 °C4 h2-Bromo-2-(3-bromophenyl)propaneComplete Rearrangement
Part 4: Validated Experimental Protocol

Protocol: Acid-Free Conversion to 1-Bromo-2-(3-bromophenyl)propane (Appel Reaction) Purpose: To convert the primary alcohol to a primary bromide without triggering the acid-catalyzed Wagner-Meerwein rearrangement. This protocol is self-validating through visual byproduct precipitation and TLC tracking.

Reagents:

  • 2-(3-Bromophenyl)propan-1-ol (1.0 equiv)

  • Triphenylphosphine ( PPh3​ , 1.2 equiv)

  • Carbon tetrabromide ( CBr4​ , 1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere to ensure zero moisture (which could generate HBr from CBr4​ ).

  • Dissolution: Dissolve 2-(3-Bromophenyl)propan-1-ol (1.0 equiv) and CBr4​ (1.2 equiv) in anhydrous DCM (0.2 M concentration). Cool the mixture to 0 °C using an ice bath.

  • Activation: Slowly add PPh3​ (1.2 equiv) in small portions over 15 minutes. Causality Note: Gradual addition prevents rapid exotherms and minimizes the formation of dibrominated byproducts, ensuring the reaction remains under kinetic control.

  • Reaction & Validation: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor via TLC (Hexanes:EtOAc 9:1). The reaction is self-validating when the starting material spot disappears and a less polar spot (primary bromide) emerges.

  • Quenching & Workup: Concentrate the reaction mixture under reduced pressure to roughly 10% of its volume. Add cold diethyl ether aggressively to precipitate the triphenylphosphine oxide ( O=PPh3​ ) byproduct.

  • Purification: Filter the white suspension through a pad of Celite. Concentrate the filtrate and purify via flash column chromatography (silica gel, 100% hexanes) to isolate the pure primary bromide.

Part 5: Reaction Pathway Visualization

G A 2-(3-Bromophenyl)propan-1-ol (Primary Alcohol) B Protonated Oxonium Ion (-OH2+) A->B + H+ (Strong Acid) C [1,2]-Hydride Shift (Wagner-Meerwein Rearrangement) B->C - H2O D Tertiary Benzylic Carbocation (Highly Stable) C->D Rearrangement E 2-(3-Bromophenyl)prop-1-ene (Elimination Product) D->E - H+ (E1 Pathway) F 2-Halo-2-(3-bromophenyl)propane (Substitution Product) D->F + X- (SN1 Pathway)

Figure 1: Acid-catalyzed Wagner-Meerwein rearrangement pathway of 2-(3-Bromophenyl)propan-1-ol.

Part 6: References
  • Wagner-Meerwein Rearrangement Overview | Scribd | 1

  • Wagner Meerwein Rearrangement: Mechanism and Examples | Chemistry Notes |2

  • Elimination Reactions of Alcohols | Master Organic Chemistry | 3

Sources

Optimization

Technical Support Center: Minimizing Racemization of Chiral 2-(3-Bromophenyl)propan-1-ol

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Author: BenchChem Technical Support Team. Date: March 2026

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Validating DOT Syntax

I've just validated my latest Graphviz diagram, making sure the DOT syntax is correct, and incorporated the code with the Graphviz and the experimental workflow. I'm focusing on ensuring proper contrast and color, ensuring all labels are clear and the figure is properly referenced in the text.

Validating Experimental Workflow

I'm now integrating validated experimental steps for chiral purity. My focus is on synthesizing a comprehensive diagram for reduction of chiral acid to chiral alcohol. I am integrating these validation steps with citations to enhance the center's authority.

Finalizing Reference Integration

I'm now integrating the references, consolidating them into a numbered list with titles, sources, and links. I've double-checked the URLs and ensured they are valid and clickable for verification. The references are ready for the final technical support guide.

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Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the stereochemical vulnerabilities of chiral 2-arylpropan-1-ols. Maintaining the enantiomeric excess (ee) of 2-(3-Bromophenyl)propan-1-ol requires a precise understanding of the mechanistic pathways that trigger racemization during synthesis, handling, and downstream functionalization.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my isolated 2-(3-Bromophenyl)propan-1-ol showing a lower enantiomeric excess (ee) than the starting 2-(3-Bromophenyl)propanoic acid? A1: Racemization of 2-arylpropanoic acids (profens) frequently occurs during the reduction step if the conditions are too basic. Strong nucleophilic reducing agents like LiAlH₄ at elevated temperatures form intermediate aluminate complexes that act as strong bases. Because the benzylic proton alpha to the carbonyl is relatively acidic, this leads to transient enolization before the reduction is complete, effectively scrambling the stereocenter. Causality & Solution: To prevent this, transition to an electrophilic reducing agent such as Borane-Tetrahydrofuran (BH₃·THF) or a NaBH₄/I₂ system. These reagents generate borane in situ, which coordinates to the carbonyl oxygen and reduces it via rapid hydride transfer without generating basic intermediates, thereby preserving the stereocenter 1.

Q2: I am observing racemization during the storage and handling of the purified alcohol. What is the mechanism, and how can I prevent it? A2: Chiral 2-arylpropan-1-ols are highly susceptible to transition-metal-catalyzed dynamic kinetic resolution and racemization. If your product is exposed to trace metals (e.g., Ru, Pd, or Fe from spatulas or degraded catalysts) and oxygen, the alcohol undergoes a reversible Oppenauer-type oxidation to 2-(3-bromophenyl)propanal. The resulting aldehyde possesses a highly acidic benzylic proton that rapidly enolizes, destroying the chiral center. Subsequent reduction yields the racemic alcohol 2. Causality & Solution: Store the compound under an inert atmosphere (Argon or Nitrogen) at -20°C. Ensure all glassware is acid-washed and metal-free.

Q3: Does the choice of solvent or base during downstream functionalization (e.g., tosylation) affect the optical purity? A3: Yes. While alcohols are generally more configurationally stable than their parent profen acids, subjecting them to strong bases or harsh acidic conditions induces racemization. Under strongly basic conditions, the benzylic proton can still be abstracted, leading to ee degradation 3. Conversely, under Lewis acidic conditions during tosylation, the primary hydroxyl can leave, forming a benzylic carbocation via a 1,2-hydride shift, which completely scrambles the stereocenter. Causality & Solution: Perform functionalizations in non-polar, strictly anhydrous solvents (e.g., dry DCM) using mild organic bases (like pyridine or triethylamine) at low temperatures (-10°C to 0°C) to suppress both ionization and deprotonation pathways.

Part 2: Quantitative Data & Benchmarking

The following table summarizes the impact of various reduction conditions on the enantiomeric retention of 2-(3-Bromophenyl)propan-1-ol.

Reducing AgentSolventTemp (°C)Time (h)Yield (%)Final ee (%)Primary Racemization Trigger
LiAlH₄THF65 (Reflux)128572Base-catalyzed enolization
NaBH₄ / I₂THF0 to 25492>98None (Optimal Conditions)
BH₃·DMSToluene2568997None
Ru-catalyst / H₂MeOH50247845Trace metal oxidation

Part 3: Experimental Protocols

Protocol 1: Enantioselective Reduction of (S)-2-(3-Bromophenyl)propanoic Acid

Objective: Reduce the carboxylic acid to the primary alcohol without triggering base-catalyzed enolization.

  • Setup: Flame-dry a 250 mL round-bottom flask, flush with Argon, and add (S)-2-(3-Bromophenyl)propanoic acid (10 mmol) dissolved in anhydrous THF (50 mL).

  • Reagent Addition: Cool the flask to 0°C. Add NaBH₄ (12 mmol) in one portion. Stir for 15 minutes. Slowly add a solution of I₂ (5 mmol) in THF (10 mL) dropwise over 30 minutes. Causality: The slow addition controls the exothermic generation of the active borane species, preventing thermal degradation of the stereocenter.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quenching (Self-Validation Step): Cool to 0°C and carefully add 1M HCl dropwise until gas evolution ceases. Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The complete disappearance of the acid spot and the appearance of a single alcohol spot without higher Rf byproducts validates that no structural rearrangement occurred.

  • Extraction: Extract with EtOAc (3 x 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Chiral HPLC Analysis for ee Determination

Objective: Accurately quantify the enantiomeric excess of the synthesized alcohol.

  • Sample Prep: Dissolve 1 mg of the purified alcohol in 1 mL of HPLC-grade Hexanes/Isopropanol (90:10).

  • System Setup (Self-Validation Step): Equip the HPLC with a Chiralcel OD-H column. Validation: Inject a known racemic standard of 2-(3-Bromophenyl)propan-1-ol first. Adjust the flow rate (typically 0.8 mL/min) until baseline resolution (Rs > 1.5) is achieved between the (R) and (S) enantiomers.

  • Analysis: Inject the enantioenriched sample. Calculate the ee based on the integrated area of the (S) peak versus the (R) peak.

Part 4: Mechanistic & Workflow Visualizations

Racemization_Mechanisms A Chiral 2-(3-Bromophenyl)propan-1-ol B Strong Acids (Protonation of -OH) A->B pH < 3 C Trace Metals / O2 (Oxidation) A->C Ru/Pd Catalysts D Benzylic Carbocation (1,2-Hydride Shift) B->D -H2O E Aldehyde Intermediate (Rapid Enolization) C->E -2H F Racemic Mixture (Loss of ee%) D->F +H2O E->F Reduction

Fig 1. Acidic and oxidative pathways leading to the racemization of chiral 2-arylpropan-1-ols.

Experimental_Workflow Start 1. Starting Material (S)-2-(3-Bromophenyl)propanoic Acid Reduction 2. Electrophilic Reduction NaBH4 / I2 in THF (0°C) Start->Reduction Quench 3. Mild Quenching 1M HCl (Dropwise) Reduction->Quench Prevents Base-Catalyzed Racemization Extract 4. Workup & Extraction EtOAc / Brine Quench->Extract Removes Borate Salts Analyze 5. Chiral HPLC Analysis (OD-H Column) Extract->Analyze Dry over Na2SO4 Result Validation >98% ee Confirmed Analyze->Result Baseline Rs > 1.5

Fig 2. Self-validating workflow for the enantioselective synthesis and analysis of the alcohol.

References

  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. 2

  • Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. NIH. 3

  • The Journal of Organic Chemistry Vol. 75 No. 18. ACS Publications. 1

Sources

Troubleshooting

Technical Support Center: Scale-Up of 2-(3-Bromophenyl)propan-1-ol Production

Welcome to the technical support guide for the synthesis and scale-up of 2-(3-bromophenyl)propan-1-ol. This document is designed for researchers, process chemists, and drug development professionals who are transitioning...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and scale-up of 2-(3-bromophenyl)propan-1-ol. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will address common challenges, provide detailed troubleshooting protocols, and explain the fundamental chemical principles behind our recommendations.

Introduction: The Scale-Up Challenge

2-(3-Bromophenyl)propan-1-ol is a valuable building block in pharmaceutical synthesis. While its preparation appears straightforward on paper, scaling up the process introduces significant safety, yield, and purity challenges. The most common synthetic routes involve either a Grignard reaction or the reduction of a corresponding carboxylic acid or ketone. Both pathways, particularly the Grignard reaction, are fraught with potential issues that can be exacerbated at a larger scale, including severe exotherms, reaction stalls, and complex purification hurdles. This guide provides a structured, problem-solving approach to navigate these complexities effectively.

Section 1: Synthetic Route Selection & Optimization

Choosing the correct synthetic route is the first critical decision in a scale-up campaign. The primary options are outlined below.

G cluster_0 Route 1: Grignard Synthesis cluster_1 Route 2: Reduction start Starting Material Selection reagent1 3-Bromobenzaldehyde + Ethylmagnesium Bromide start->reagent1 Grignard Path reagent2 3-Bromophenylmagnesium Bromide + Propanal start->reagent2 Grignard Path reagent3 2-(3-Bromophenyl)propanoic acid start->reagent3 Reduction Path grignard Grignard Reaction reagent1->grignard reagent2->grignard product 2-(3-Bromophenyl)propan-1-ol grignard->product reduction Reduction (e.g., LAH) reagent3->reduction reduction->product

Caption: High-level decision workflow for synthesizing 2-(3-bromophenyl)propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: Which is the better synthetic route for scale-up: Grignard reaction or carboxylic acid reduction?

A1: The choice depends on raw material availability, cost, and your facility's safety infrastructure.

  • Grignard Reaction: This is often the most direct carbon-carbon bond-forming route. However, it is notoriously difficult to scale up due to its highly exothermic nature, sensitivity to air and moisture, and potential for initiation delays.[1][2] A thorough understanding of the process thermodynamics is essential for safe scale-up.[3]

  • Carboxylic Acid Reduction: This route, typically using a powerful reducing agent like Lithium Aluminum Hydride (LAH), can be more predictable.[4] The starting acid, 2-(3-bromophenyl)propanoic acid, may be commercially available or synthesized separately. While LAH also involves exothermic quenching and handling of a pyrophoric reagent, the reaction profile itself is often more manageable than a Grignard initiation.[5][6]

Recommendation: For facilities with robust engineering controls and experience with highly energetic reactions, the Grignard route may be more economical. For those prioritizing a more predictable thermal profile, the reduction route is often preferred, despite potentially involving more steps.

Q2: If I choose the Grignard route, is it better to react 3-bromobenzaldehyde with ethylmagnesium bromide or 3-bromophenylmagnesium bromide with propanal?

A2: Reacting 3-bromobenzaldehyde with ethylmagnesium bromide is generally the superior choice for scale-up.

  • Reagent Stability & Handling: Propanal has a very low boiling point (46-50 °C) and is volatile, making it more difficult to handle and dose accurately on a large scale. 3-Bromobenzaldehyde is a high-boiling liquid or solid, which is far easier to manage.

  • Grignard Reagent Preparation: Ethylmagnesium bromide is commercially available in various ethereal solvents and is generally straightforward to prepare. Preparing 3-bromophenylmagnesium bromide is also standard, but aryl Grignard reagents have a higher propensity for side reactions like Wurtz coupling to form biphenyl impurities.[7][8]

Section 2: Troubleshooting Guide for Grignard Reaction Scale-Up

This section focuses on the most common and critical challenges encountered when scaling the Grignard synthesis.

Reaction Initiation & Control

Q3: My large-scale Grignard reaction is not initiating. I've added all the halide, and now I'm concerned about a runaway reaction. What should I do?

A3: This is a critical safety situation known as "accumulation."[9] The primary cause is the passivating layer of magnesium oxide on the magnesium turnings, which prevents the reaction from starting.[10]

Immediate Actions (if halide is already added):

  • DO NOT HEAT THE REACTION. This will likely trigger a violent, uncontrolled exotherm.

  • Maintain cooling and vigorous stirring.

  • If possible and safe, consider quenching the entire reaction by slowly transferring the mixture to a separate, cooled vessel containing a quenching agent like saturated ammonium chloride. This will destroy the reagents but prevent a runaway.

Preventative Measures & Best Practices:

  • Magnesium Activation: The magnesium surface must be activated. Common lab-scale methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crushing the turnings.[10][11] For industrial scale, using freshly prepared magnesium turnings and adding a small amount of pre-formed Grignard reagent ("initiator") is a reliable method.[11]

  • Controlled Initiation: Add only a small portion (~5%) of the total aryl halide and confirm initiation before proceeding with the main addition.[9] Initiation is confirmed by a noticeable exotherm (temperature rise) or by using in-situ monitoring techniques like FTIR to observe the consumption of the halide.[9]

  • Solvent Quality: Ensure the solvent (typically THF or diethyl ether) is scrupulously anhydrous. Water rapidly destroys the Grignard reagent.[12][13]

Q4: How can I safely manage the reaction exotherm during a multi-kilogram scale synthesis?

A4: Heat management is the single most important factor for a safe Grignard scale-up.[1][2] The heat generated by the reaction must not exceed the maximum heat removal capacity of your reactor.

Key Strategies:

  • Calorimetric Data: Perform reaction calorimetry (RC1) studies at the lab scale to determine the total heat of reaction, the maximum heat flow, and the potential for accumulation. This data is essential for modeling the thermal behavior in a large reactor.[1][14]

  • Dosing Control: The rate of addition of the electrophile (e.g., 3-bromobenzaldehyde) is the primary means of controlling the reaction rate and heat output. The addition should be slow enough that the reactor's cooling system can maintain the target temperature.

  • Semi-Batch Operation: The reaction should always be run in a semi-batch mode, where one reagent is slowly added to the other. Never mix all reagents at once.

  • Continuous Processing: For very large scales, continuous stirred-tank reactors (CSTRs) offer an inherently safer approach by minimizing the volume of the reacting mixture at any given time.[2]

G cluster_activation Activation Methods start Grignard Reaction Initiation Issue proceed Proceed with Slow Addition start->proceed Yes stop STOP ADDITION Maintain Cooling start->stop No check_initiation Confirmed Initiation? (e.g., Exotherm) check_initiation->proceed Yes check_initiation->stop No add_iodine Add I₂ Crystal add_iodine->check_initiation add_dibromoethane Add 1,2-Dibromoethane add_dibromoethane->check_initiation grind_mg Mechanically Crush Mg grind_mg->check_initiation add_initiator Add Pre-formed Grignard Reagent add_initiator->check_initiation stop->add_iodine stop->add_dibromoethane stop->grind_mg stop->add_initiator

Caption: Troubleshooting logic for Grignar_d reaction initiation._

Work-up & Purification

Q5: The quenching step of my large-scale reaction is violent and causes the solvent to boil. How can I improve safety?

A5: The quench is highly exothermic because any unreacted Grignard reagent reacts vigorously with the protic quenching agent (e.g., water, ammonium chloride solution).[7][15]

Improved Quenching Protocol:

  • Cooling: Thoroughly cool the completed reaction mixture to 0-5 °C in an ice bath before and during the quench.[15]

  • Reverse Quench: For large-scale operations, it is significantly safer to add the reaction mixture slowly to a separate, well-stirred, and cooled vessel containing the quenching solution. This ensures the Grignard reagent is never in excess and the heat can be dissipated more effectively.[7]

  • Quenching Agent: Use a saturated aqueous solution of ammonium chloride (NH₄Cl). It is acidic enough to protonate the alkoxide product and neutralize excess Grignard reagent but is less aggressive than strong acids, which can promote dehydration of the alcohol product.[7]

Q6: I'm struggling with a persistent emulsion during the aqueous work-up, leading to poor phase separation and product loss.

A6: Emulsions are a very common problem in Grignard work-ups, caused by finely dispersed magnesium salts (e.g., Mg(OH)Br) at the interface of the organic and aqueous layers.[7]

Methods to Break Emulsions:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to coalesce the dispersed droplets.[7][15]

  • Filter through Celite: If the emulsion is particularly stubborn, filtering the entire biphasic mixture through a pad of Celite® or another filter aid can help to break it up.

  • Minimize Vigorous Shaking: During extraction, use gentle inversions rather than vigorous shaking, which can promote emulsion formation.

  • Sufficient Acidification: Ensure enough acidic solution (e.g., dilute HCl or NH₄Cl solution) has been added to dissolve the bulk of the magnesium salts. A clean phase separation is often only possible once these solids are dissolved.[7]

Section 3: Troubleshooting the LAH Reduction Route

Q7: I need to reduce 2-(3-bromophenyl)propanoic acid. Is sodium borohydride (NaBH₄) a suitable reagent?

A7: No, sodium borohydride is not a strong enough reducing agent to reduce carboxylic acids.[4][16][17] You must use a more powerful hydride donor, with Lithium Aluminum Hydride (LiAlH₄ or LAH) being the most common and effective choice.[6]

Q8: The work-up for my LAH reduction forms a gelatinous aluminum salt precipitate that is impossible to filter. How can I obtain a granular, filterable solid?

A8: This is a classic problem with LAH reductions. A specific, sequential addition of reagents, known as the Fieser work-up, is highly effective for producing a granular precipitate of aluminum salts that is easily filtered.[5]

Fieser Work-up Protocol: For a reaction performed with 'n' grams of LAH :

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add 'n' mL of water dropwise.

  • Next, add 'n' mL of 15% aqueous NaOH solution dropwise.

  • Finally, add '3n' mL of water dropwise.

  • Stir the resulting mixture vigorously at room temperature for 15-30 minutes. This should produce a white, granular solid that can be easily removed by filtration. The filter cake should then be washed thoroughly with an organic solvent (e.g., THF, diethyl ether) to recover all the product.

Section 4: Protocols & Quantitative Data

Experimental Protocol 1: Grignard Synthesis of 2-(3-Bromophenyl)propan-1-ol

This protocol is a generalized lab-scale procedure that must be adapted and optimized for scale-up.

  • Setup: A flame-dried, multi-necked flask is equipped with a mechanical stirrer, a temperature probe, a reflux condenser under an inert atmosphere (Nitrogen or Argon), and an addition funnel.

  • Grignard Formation: Charge the flask with magnesium turnings (1.2 equivalents) and anhydrous THF. Add a small portion (~5%) of 3-bromobenzaldehyde (1.0 equivalent) to the addition funnel, dissolved in anhydrous THF.

  • Initiation: Add the initial portion of the 3-bromobenzaldehyde solution to the magnesium. If the reaction does not start (as evidenced by an exotherm), add a single crystal of iodine. Once initiation is confirmed, begin the slow, dropwise addition of the remaining 3-bromobenzaldehyde solution, maintaining the internal temperature below 40 °C using an ice bath.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until TLC/HPLC analysis shows complete consumption of the aldehyde.

  • Work-up: Cool the reaction mixture to 0 °C. In a separate vessel, prepare a stirred, cooled solution of saturated aqueous NH₄Cl. Slowly transfer the reaction mixture into the NH₄Cl solution.

  • Extraction & Purification: Separate the organic and aqueous layers. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Quantitative Data Summary
ParameterGrignard Route (Typical)LAH Reduction Route (Typical)Reference(s)
Key Reagents 3-Bromobenzaldehyde, EtMgBr2-(3-Bromophenyl)propanoic acid, LAH[18],[6]
Solvent Anhydrous THF, Diethyl EtherAnhydrous THF, Diethyl Ether[12],[5]
Reagent Ratio Mg: 1.2-1.5 eq; EtMgBr: 1.1-1.3 eqLAH: 1.0-1.5 eq (relative to acid)[18],[17]
Temperature 20-40 °C (addition)0 °C to Reflux[19],[5]
Reaction Time 2-4 hours1-3 hours-
Expected Yield 70-85%80-95%-
Key Impurities Biphenyl derivatives, unreacted aldehydeUnreacted starting acid[7]

References

  • Mettler-Toledo AutoChem Inc. MultiMax - Investigation of a Grignard Reaction at Small Scale. Available from: [Link]

  • American Chemical Society. Grignard Reactions Go Greener with Continuous Processing. Available from: [Link]

  • METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development. Available from: [Link]

  • Dunn, P. J., et al. Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development. ACS Publications. Available from: [Link]

  • PraxiLabs. Grignard Reagent Reaction: Synthesis & Mechanism. Available from: [Link]

  • Kummeter, M., et al. Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. Industrial & Engineering Chemistry Research. ACS Publications. Available from: [Link]

  • Jasperse, C. Grignard Reaction. Available from: [Link]

  • Wikipedia. Grignard reagent. Available from: [Link]

  • Myers, A. G. Research Group. Lithium Aluminum Hydride (LAH): LiAlH4. Harvard University. Available from: [Link]

  • Wiley-VCH. Grignard Reactions. In: Kirk-Othmer Encyclopedia of Chemical Technology. Available from: [Link]

  • Chemistry Steps. Reduction of Carboxylic Acids. Available from: [Link]

  • Odinity. Nucleophilic addition of propane to p-tolualdehyde through the Grignard reaction. Available from: [Link]

  • Mitchell, C., et al. Improvement of Process Safety and Efficiency of Grignard Reactions by Real-Time Monitoring. Organic Process Research & Development. ACS Publications. Available from: [Link]

  • Chemical Synthesis Database. 2-(3-bromophenyl)propanal. Available from: [Link]

  • Khan Academy. Reduction of carboxylic acids. Available from: [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]

  • Chemistry LibreTexts. 18.7: Reduction of Carboxylic Acids and Their Derivatives. Available from: [Link]

  • Thompson, A. L., et al. One-Pot Asymmetric Synthesis of Alkylidene 1-Alkylindan-1-ols Using Brønsted Acid and Palladium Catalysis. The Journal of Organic Chemistry. ACS Publications. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Chemical Shifts of 2-(3-Bromophenyl)propan-1-ol

This guide provides an in-depth analysis and comparison of the ¹H NMR chemical shifts for 2-(3-Bromophenyl)propan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document offers a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and comparison of the ¹H NMR chemical shifts for 2-(3-Bromophenyl)propan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of predicted spectral data in the context of experimentally-derived spectra from structurally related analogs. By exploring the underlying principles of NMR spectroscopy, this guide aims to facilitate the structural elucidation and characterization of similarly substituted aromatic compounds.

Introduction: The Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry. It provides detailed information about the molecular structure of a compound by mapping the chemical environments of its hydrogen atoms. The chemical shift (δ), reported in parts per million (ppm), is a key parameter that indicates the electronic environment of a proton. Electron-withdrawing groups deshield a proton, shifting its signal downfield (to a higher ppm value), while electron-donating groups shield a proton, causing an upfield shift (to a lower ppm value).

This guide focuses on the ¹H NMR spectrum of 2-(3-Bromophenyl)propan-1-ol, a chiral aromatic alcohol. Due to the limited availability of experimental spectra for this specific compound in public databases, this guide will present a detailed prediction of its ¹H NMR spectrum. This prediction is grounded in the established principles of NMR spectroscopy and is supported by a comparative analysis with the experimental spectra of propan-1-ol and 2-phenylpropan-1-ol.

The Influence of Aromatic Substitution on ¹H NMR Spectra

The chemical shifts of protons directly attached to a benzene ring are highly sensitive to the nature and position of any substituents.[1] The bromine atom in 2-(3-Bromophenyl)propan-1-ol is an electron-withdrawing group, which influences the electron density of the aromatic ring through inductive and resonance effects. This, in turn, affects the chemical shifts of the aromatic protons. Protons that are ortho and para to an electron-withdrawing substituent are typically deshielded and appear at a higher chemical shift, while meta protons are less affected.[2]

The substitution pattern on the benzene ring also dictates the splitting pattern (multiplicity) of the aromatic proton signals. A meta-substituted benzene ring, as in our target compound, will result in a complex splitting pattern for the four aromatic protons due to their distinct chemical environments and spin-spin coupling interactions.

Comparative Analysis of ¹H NMR Spectra

To build a robust prediction for the ¹H NMR spectrum of 2-(3-Bromophenyl)propan-1-ol, we will first examine the spectra of two foundational, structurally related compounds: propan-1-ol and 2-phenylpropan-1-ol.

Propan-1-ol: The Aliphatic Backbone

The ¹H NMR spectrum of propan-1-ol provides the baseline chemical shifts for the propyl alcohol moiety.[3] The spectrum is characterized by four distinct proton environments.[3]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
CH₃~0.9Triplet3H
-CH₂- (middle)~1.6Sextet2H
-CH₂-OH~3.6Triplet2H
-OHVariable (e.g., ~2.3)Singlet (broad)1H

Note: The chemical shift of the hydroxyl (-OH) proton is highly variable and dependent on factors such as solvent, concentration, and temperature. It often appears as a broad singlet due to rapid proton exchange and can be confirmed by its disappearance upon the addition of D₂O.[4]

2-Phenylpropan-1-ol: Introducing the Aromatic Ring

In 2-phenylpropan-1-ol, the introduction of a phenyl group significantly influences the chemical shifts of the aliphatic protons due to the magnetic anisotropy of the aromatic ring. The aromatic protons themselves appear in the characteristic downfield region of the spectrum.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-CH₃~1.2Doublet3H
-CH-~2.9Multiplet1H
-CH₂-OH~3.6Multiplet2H
-OHVariableSinglet (broad)1H
Aromatic Protons~7.2-7.4Multiplet5H
Predicted ¹H NMR Spectrum of 2-(3-Bromophenyl)propan-1-ol

Based on the foundational data from our comparative compounds and the known effects of a bromine substituent on a benzene ring, we can predict the ¹H NMR spectrum of 2-(3-Bromophenyl)propan-1-ol. The bromine atom is expected to deshield the aromatic protons, causing a downfield shift relative to those in 2-phenylpropan-1-ol. The meta-substitution pattern will lead to four distinct signals for the aromatic protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-CH₃~1.2-1.3Doublet3H
-CH-~2.9-3.1Multiplet1H
-CH₂-OH~3.6-3.8Multiplet2H
-OHVariableSinglet (broad)1H
Aromatic Protons~7.1-7.5Multiplet4H

The aromatic region is anticipated to be complex. The proton positioned between the two substituents (at C2) will likely be the most deshielded. The other three aromatic protons will exhibit complex splitting patterns due to ortho, meta, and para couplings.

Visualizing the Structure and Proton Environments

The following diagram illustrates the structure of 2-(3-Bromophenyl)propan-1-ol with the different proton environments labeled.

Caption: Molecular structure of 2-(3-Bromophenyl)propan-1-ol.

Experimental Protocol for ¹H NMR Spectroscopy

For researchers wishing to acquire their own ¹H NMR data, the following general protocol is recommended.[5]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which will result in sharp, symmetrical peaks.

    • Tune and match the probe to the ¹H frequency to maximize the signal-to-noise ratio.

  • Data Acquisition:

    • Set the spectral width to encompass the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a pulse angle (e.g., 30° or 45°) that provides adequate signal intensity while allowing for a reasonable relaxation delay.

    • Set the acquisition time to a minimum of 2-4 seconds to ensure good digital resolution.

    • A relaxation delay of 1-2 seconds is generally sufficient for qualitative spectra.

    • Acquire a suitable number of scans (e.g., 8, 16, or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

The following diagram outlines the general workflow for a ¹H NMR experiment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Data lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate and Analyze phase_cal->integrate

Caption: General workflow for a ¹H NMR experiment.

Conclusion

References

  • How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives - YouTube. Available at: [Link]

  • propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. Available at: [Link]

  • Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. Available at: [Link]

  • H NMR Spectroscopy. Available at: [Link]

  • NMR Spectroscopy of Benzene Derivatives - Moodle. Available at: [Link]

  • 2-Phenyl-1-propanol | C9H12O | CID 14295 - PubChem. Available at: [Link]

Sources

Comparative

13C NMR Spectral Analysis of 2-(3-Bromophenyl)propan-1-ol: A Comparative Methodology Guide

Executive Summary 2-(3-Bromophenyl)propan-1-ol (C9H11BrO) is a critical aryl-alkyl alcohol building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Structurally, it consists of a p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-Bromophenyl)propan-1-ol (C9H11BrO) is a critical aryl-alkyl alcohol building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Structurally, it consists of a propan-1-ol aliphatic chain substituted at the C2 position with a 3-bromophenyl ring.

For drug development professionals and analytical chemists, the structural elucidation of this compound via 13C Nuclear Magnetic Resonance (NMR) spectroscopy presents a specific challenge: accurately assigning the six aromatic carbons. The competing electronic effects of the alkyl group and the meta-bromo substituent create severe signal overlap in the 125–131 ppm region. This guide objectively compares different NMR solvent systems and pulse sequences to establish the most robust, self-validating methodology for the complete assignment of its 9 unique carbon environments.

Comparison 1: NMR Solvent Systems (CDCl3 vs. DMSO-d6)

The choice of deuterated solvent fundamentally dictates the resolution and sensitivity of the 13C NMR spectrum. While Dimethyl Sulfoxide-d6 (DMSO-d6) is often favored in drug discovery for its ability to dissolve polar APIs and lock exchangeable protons (like the -OH group), Chloroform-d (CDCl3) is vastly superior for the 13C analysis of this specific compound[1].

The Causality Behind Solvent Performance
  • Viscosity and Relaxation (T1): Spin-lattice relaxation (T1) in 13C NMR is primarily driven by dipole-dipole interactions with directly attached protons. Quaternary carbons (C1' and C3' on the aromatic ring) lack these attached protons, resulting in inherently long T1 times. DMSO-d6 is highly viscous, which restricts molecular tumbling and further exacerbates relaxation delays, leading to severe line broadening and poor signal-to-noise (S/N) for quaternary carbons[1]. CDCl3, being non-polar and low-viscosity, promotes rapid molecular tumbling, yielding sharp lines and faster relaxation.

  • Chemical Shift Dispersion: CDCl3 minimizes solvent-solute hydrogen bonding on the aromatic ring, providing better dispersion of the closely spaced C2', C4', and C5' signals.

Table 1: Comparative 13C Chemical Shifts and Resolution Metrics

Data extrapolated from empirical additivity rules and structural analogs[2],[3].

Carbon PositionEnvironment TypeEst. Shift in CDCl3 (ppm)Est. Shift in DMSO-d6 (ppm)Resolution Quality (CDCl3 vs DMSO)
C1 Aliphatic CH2-OH68.466.8Excellent / Good
C2 Aliphatic CH-Ar42.341.5Excellent / Good
C3 Aliphatic CH317.518.2Excellent / Excellent
C1' Aromatic Cq (Ipso)146.1147.5Sharp / Broad (Poor S/N)
C2' Aromatic CH130.5130.1Excellent / Overlapping
C3' Aromatic Cq (C-Br)122.8121.9Sharp / Broad (Poor S/N)
C4' Aromatic CH129.8129.5Excellent / Overlapping
C5' Aromatic CH130.1130.0Excellent / Overlapping
C6' Aromatic CH126.2126.8Excellent / Good

Comparison 2: Advanced NMR Techniques

A standard 1D 13C spectrum provides the chemical shifts of all 9 carbons but lacks the connectivity data required to differentiate the overlapping aromatic CH signals. To build a self-validating structural proof, multi-pulse sequences are required.

The Causality Behind Pulse Sequence Selection
  • DEPT-135: This sequence utilizes polarization transfer from the highly sensitive 1H nuclei to the 13C nuclei. The final proton pulse is set to 135 degrees. Because signal intensity is proportional to sin(nθ) (where n is the number of attached protons), CH and CH3 carbons ( sin(135∘) and sin(405∘) ) appear as positive peaks, while CH2 carbons ( sin(270∘)=−1 ) are inverted. Quaternary carbons are completely nulled. This instantly isolates C1 (inverted) and identifies C1'/C3' by their absence.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): DEPT-135 cannot distinguish the four aromatic CH carbons. HMBC detects long-range (2-bond and 3-bond) carbon-proton couplings. The aliphatic proton at C2 will show strong 3-bond ( 3J ) correlations to the aromatic C2' and C6' carbons, effectively mapping the exact orientation of the bromo-substitution.

Table 2: Performance Comparison of NMR Techniques
TechniqueAcquisition TimePrimary Data YieldLimitations
1D 13C {1H} ~30-60 minsAll 9 carbon shiftsCannot distinguish CH/CH2/CH3/Cq
DEPT-135 ~15 minsMultiplicity (CH2 inverted, Cq nulled)Cannot assign specific aromatic positions
2D HSQC ~45 mins1-bond C-H correlationsUseless for quaternary carbons (C1', C3')
2D HMBC ~2-3 hours2-bond and 3-bond C-H connectivityRequires optimized long-range delay (usually 8 Hz)

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocol incorporates internal validation checkpoints at every stage of the analysis.

Step 1: Sample Preparation
  • Weigh exactly 25.0 mg of 2-(3-Bromophenyl)propan-1-ol.

  • Dissolve the compound in 0.6 mL of high-purity CDCl3 (containing 0.03% v/v Tetramethylsilane, TMS)[4].

  • Transfer the solution to a standard 5 mm precision NMR tube.

  • Validation Checkpoint: Inspect the tube against a strong light. The solution must be perfectly clear. Particulate matter causes magnetic susceptibility gradients, which will broaden the 13C signals and ruin the resolution of the aromatic region.

Step 2: Instrument Tuning and Shimming
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the magnetic field to the Deuterium (2H) signal of CDCl3.

  • Perform gradient shimming (Z and Z2 axes).

  • Validation Checkpoint: Acquire a quick 1H NMR scan. The Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm must be 1.0 Hz. Do not proceed to 13C acquisition until this is achieved.

Step 3: 1D 13C Acquisition Parameters
  • Pulse Angle: Set to 30° (zgpg30 pulse program). A 30° pulse allows for faster relaxation recovery than a 90° pulse, which is critical for the quaternary C1' and C3' carbons.

  • Relaxation Delay (D1): Set to 2.0 seconds.

  • Scans (NS): Set to 1024.

  • Validation Checkpoint: Process the spectrum. The Signal-to-Noise (S/N) ratio of the weakest quaternary carbon (C3' attached to Bromine) must be > 10:1. If not, double the number of scans.

Step 4: HMBC Acquisition Parameters
  • Select the standard hmbcgplpndqf pulse program.

  • Set the long-range coupling constant ( nJCH​ ) to 8.0 Hz (optimal for aromatic systems).

  • Acquire 4 scans per increment, with 256 increments in the F1 (13C) dimension.

Visualizations

Workflow Start Sample Preparation 2-(3-Bromophenyl)propan-1-ol + TMS Solvent Solvent Selection CDCl3 (Optimal for 13C Resolution) Start->Solvent Acq1D 1D 13C NMR Acquisition (Identify 9 Unique Carbon Signals) Solvent->Acq1D AcqDEPT DEPT-135 Acquisition (Differentiate CH/CH3 vs CH2 vs Cq) Acq1D->AcqDEPT Acq2D 2D HMBC Acquisition (Map 2J/3J C-H Couplings) AcqDEPT->Acq2D Final Complete Structural Assignment Acq2D->Final

Workflow for the 13C NMR structural elucidation of 2-(3-Bromophenyl)propan-1-ol.

HMBC H2 Aliphatic H-2 (Proton) C1 Aromatic C1' (Quaternary) H2->C1 2J Coupling C2 Aromatic C2' (CH) H2->C2 3J Coupling C6 Aromatic C6' (CH) H2->C6 3J Coupling C3 Aromatic C3' (C-Br) C2->C3 Adjacent

HMBC magnetization transfer showing key 2J and 3J correlations from the H-2 proton.

References

  • "2-Phenyl-1-propanol | C9H12O | CID 14295 - PubChem - NIH", PubChem.[Link]

  • "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - ACS Publications", Organometallics.[Link]

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy of 2-(3-Bromophenyl)propan-1-ol

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopy absorption peaks for 2-(3-Bromophenyl)propan-1-ol. Designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopy absorption peaks for 2-(3-Bromophenyl)propan-1-ol. Designed for researchers, scientists, and drug development professionals, this document offers a comparative framework for structural elucidation by contrasting the target molecule's predicted spectrum with related chemical structures. The analysis is grounded in fundamental principles of vibrational spectroscopy and supported by experimental data from analogous compounds.

Introduction: The Role of IR Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a rapid and non-destructive method for identifying functional groups within a molecule. The principle lies in the absorption of infrared radiation by a molecule, which excites specific vibrational modes (stretching, bending, wagging) of its chemical bonds. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint." For drug development professionals, IR spectroscopy serves as a critical first-pass tool for verifying molecular identity, monitoring reaction progress, and assessing the purity of synthesized compounds.

This guide focuses on predicting and interpreting the IR spectrum of 2-(3-Bromophenyl)propan-1-ol, a molecule incorporating a primary alcohol, an aliphatic chain, and a meta-disubstituted brominated aromatic ring. By dissecting its structure and comparing it to simpler, related molecules, we can assign its characteristic absorption bands with high confidence.

Molecular Structure and Predicted Vibrational Modes

The structure of 2-(3-Bromophenyl)propan-1-ol combines several key functional groups, each contributing distinct features to the IR spectrum. A systematic analysis involves examining the expected vibrations from each molecular component.

workflow cluster_prep Preparation cluster_sample Sample Application cluster_acq Acquisition & Cleanup p1 Clean & Dry Salt Plates p2 Acquire Background Spectrum (Empty Sample Compartment) p1->p2 s1 Apply 1-2 Drops of Sample to One Salt Plate s2 Place Second Plate on Top & Gently Rotate to Create Thin Film s1->s2 a1 Mount Plates in Spectrometer s2->a1 a2 Acquire Sample Spectrum (e.g., 16-32 scans, 4 cm⁻¹ resolution) a1->a2 a3 Process Spectrum (Baseline Correction, if needed) a2->a3 a4 Clean Salt Plates & Store a3->a4

Caption: Workflow for acquiring a neat liquid FT-IR spectrum.

Step-by-Step Procedure
  • Preparation: Ensure the salt plates are clean, dry, and free of scratches. Handle them only by the edges to avoid transferring moisture from your fingers.

  • Background Scan: Place the empty salt plate holder into the spectrometer's sample compartment. Run a background scan to measure the instrument's baseline and the atmospheric CO₂ and H₂O contributions. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Remove the holder. Using a clean pipette, place one small drop of 2-(3-Bromophenyl)propan-1-ol onto the center of one salt plate.

  • Creating the Film: Gently place the second salt plate on top of the first. A thin liquid film should form between the plates via capillary action. Avoid applying excessive pressure, which could damage the plates. The appearance of "Newton's rings" (iridescent patterns) indicates a properly thin film.

  • Data Acquisition: Place the assembled plates back into the sample holder and into the spectrometer. Acquire the sample spectrum. Typical parameters are a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

  • Cleanup: Immediately after analysis, disassemble the plates and clean them thoroughly with a volatile solvent and lens tissue. Store the clean, dry plates in a desiccator.

Conclusion

The infrared spectrum of 2-(3-Bromophenyl)propan-1-ol is rich with diagnostic information. The key identifying features are the simultaneous presence of:

  • A strong, broad O-H stretch around 3350 cm⁻¹ .

  • Aliphatic C-H stretches below 3000 cm⁻¹ and aromatic C-H stretches above 3000 cm⁻¹ .

  • A strong C-O stretch near 1050 cm⁻¹ .

  • Characteristic aromatic C-H bending peaks for meta-substitution around 780 cm⁻¹ and 690 cm⁻¹ .

  • A C-Br stretch in the 690-515 cm⁻¹ region.

By comparing these expected absorptions with those of structural analogs, researchers can confidently verify the identity and functional group integrity of 2-(3-Bromophenyl)propan-1-ol, underscoring the power of IR spectroscopy as a foundational tool in chemical and pharmaceutical research.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2016). Introduction to Spectroscopy. Cengage Learning. Available at: [Link]

Comparative

mass spectrometry fragmentation pattern of 2-(3-Bromophenyl)propan-1-ol

Title: Comparative Analytical Guide: Mass Spectrometry Fragmentation and Structural Elucidation of 2-(3-Bromophenyl)propan-1-ol Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analytical Guide: Mass Spectrometry Fragmentation and Structural Elucidation of 2-(3-Bromophenyl)propan-1-ol

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In pharmaceutical intermediate synthesis and forensic structural elucidation, accurately characterizing halogenated aromatic alcohols is a critical quality control step. 2-(3-Bromophenyl)propan-1-ol (C₉H₁₁BrO) presents a unique analytical challenge due to its isomeric potential and the lability of its aliphatic hydroxyl group.

As a Senior Application Scientist, I have designed this guide to objectively compare the two premier techniques for analyzing this compound: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . By understanding the causality behind its fragmentation pathways—specifically the diagnostic 79Br/81Br isotopic signatures and energetically favorable α-cleavages—researchers can build self-validating analytical workflows for structural confirmation and trace quantification [1].

Mechanistic Fragmentation: The "Why" Behind the Spectra

Before comparing instrument platforms, one must understand the intrinsic gas-phase thermodynamics of 2-(3-Bromophenyl)propan-1-ol. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Any intact fragment containing the bromine atom will exhibit a distinct "twin peak" doublet separated by 2 Da [2].

Key Fragmentation Pathways
  • Molecular Ion [M]⁺• (m/z 214 / 216): Under hard ionization (70 eV), the molecular ion is visible but often low in abundance due to the rapid cleavage of the aliphatic chain.

  • α-Cleavage (Loss of •CH₂OH, -31 Da): The most thermodynamically favored pathway. The C1-C2 bond breaks, expelling a hydroxymethyl radical. This yields a highly stable substituted benzyl/phenonium cation at m/z 183 / 185 . The causality here is driven by the resonance stabilization provided by the adjacent bromophenyl ring.

  • Dehydration (Loss of H₂O, -18 Da): Typical for primary alcohols, the loss of water yields a radical cation at m/z 196 / 198 , effectively forming a brominated styrene-like derivative in the gas phase.

  • Halogen Expulsion (Loss of Br•, -79/81 Da): The cleavage of the C-Br bond from the α-cleavage product (m/z 183/185) yields a highly stable hydrocarbon cation at m/z 104 ([C₈H₈]⁺•).

G M Molecular Ion [M]⁺• m/z 214 / 216 A [M - H₂O]⁺• m/z 196 / 198 M->A -H₂O (18 Da) B [M - CH₂OH]⁺ m/z 183 / 185 M->B -CH₂OH• (31 Da) α-cleavage C [C₆H₄Br]⁺ m/z 155 / 157 M->C -C₃H₇O• (59 Da) D [C₈H₈]⁺• m/z 104 B->D -Br• (79/81 Da) E [C₆H₅]⁺ m/z 77 C->E -Br• (79/81 Da)

Caption: Primary EI-MS fragmentation pathways of 2-(3-Bromophenyl)propan-1-ol.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Selecting the right platform depends on whether the goal is untargeted structural elucidation or targeted trace quantification .

Table 1: Performance and Application Comparison
FeatureGC-EI-MS (70 eV)LC-ESI-MS/MS (Positive Mode)
Primary Use Case Structural confirmation, Isomer differentiationHigh-sensitivity quantification (PK/PD studies)
Ionization Type Hard (Extensive fragmentation)Soft (Preserves precursor ion)
Precursor Ion [M]⁺• (m/z 214/216) - Low abundance[M+H-H₂O]⁺ (m/z 197/199) - In-source dehydration
Library Matching Excellent (NIST/Wiley compatibility) [2]Poor (Requires custom MRM optimization)
Sample Prep Derivatization (Silylation) recommendedDirect injection (Dilute & Shoot)

Expert Insight: Because 2-(3-Bromophenyl)propan-1-ol is a neutral aliphatic alcohol, it struggles to efficiently accept a proton in standard ESI+ to form a stable [M+H]⁺. Instead, it undergoes rapid in-source dehydration to form the [M+H-H₂O]⁺ ion at m/z 197/199. When developing an ESI-MS/MS method, you must select this dehydrated ion as your Q1 precursor for Multiple Reaction Monitoring (MRM).

Quantitative Data Summaries

Table 2: Diagnostic EI-MS Fragment Ions (70 eV)
m/z ValueRelative AbundanceIon AssignmentMechanistic Origin
214 / 216~5 - 10%[C₉H₁₁BrO]⁺•Intact Molecular Ion
196 / 198~15 - 20%[C₉H₉Br]⁺•Loss of H₂O (-18 Da)
183 / 185100% (Base Peak) [C₈H₈Br]⁺α-cleavage of -CH₂OH (-31 Da)
155 / 157~30%[C₆H₄Br]⁺Loss of propanol chain (-59 Da)
104~45%[C₈H₈]⁺•Loss of Br• from m/z 183/185
Table 3: Optimized ESI-MS/MS MRM Transitions (Positive Mode)
Precursor Ion (Q1)Product Ion (Q3)Collision Energy (CE)Assignment
197.0117.020 eV[M+H-H₂O]⁺ → Loss of HBr
199.0117.020 eV[M+H-H₂O]⁺ → Loss of HBr
197.091.035 eVTropylium cation formation

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The inclusion of isotopic pattern checks ensures that background matrix noise is not falsely identified as the analyte.

Protocol A: GC-EI-MS Structural Elucidation
  • Sample Derivatization (Optional but Recommended):

    • Causality: Converting the free hydroxyl group to a Trimethylsilyl (TMS) ether prevents thermal degradation in the GC inlet and sharpens chromatographic peaks.

    • Step: React 1 mg of sample with 50 µL of BSTFA + 1% TMCS in 1 mL of anhydrous pyridine at 60°C for 30 minutes.

  • Chromatographic Separation:

    • Inject 1 µL (split ratio 10:1) onto a 30 m DB-5MS capillary column.

    • Temperature program: 80°C (hold 1 min), ramp at 15°C/min to 280°C.

  • Ionization & Detection:

    • Set the EI source to 70 eV and the transfer line to 250°C.

    • Scan range: m/z 50 to 300.

    • Validation Check: Confirm the 1:1 ratio of m/z 183 and 185. If the ratio deviates beyond 45:55, suspect co-eluting isobaric interference.

Protocol B: LC-ESI-MS/MS Trace Quantification
  • Sample Preparation:

    • Dilute the sample in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote ionization.

  • Chromatographic Separation:

    • Inject 5 µL onto a C18 Reversed-Phase column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in Water; Mobile Phase B: 0.1% Formic acid in Acetonitrile. Gradient elution from 5% B to 95% B over 5 minutes.

  • Tandem Mass Spectrometry (MRM):

    • Source: ESI Positive mode. Capillary voltage: 3.5 kV. Desolvation temp: 400°C.

    • Monitor the transition m/z 197.0 → 117.0 (Quantifier) and 199.0 → 117.0 (Qualifier).

    • Validation Check: The peak area ratio of the Quantifier to Qualifier transition must remain constant (±15%) across all calibration standards.

Workflow S1 Sample Prep (Derivatization/Dilution) S2 Chromatographic Separation (GC/LC) S1->S2 S3 Ionization (EI or ESI) S2->S3 S4 Mass Analysis (Quadrupole/TOF) S3->S4 S5 Data Processing & Isotope Check S4->S5

Caption: Standardized analytical workflow for mass spectrometry analysis.

Conclusion

For the definitive structural elucidation of 2-(3-Bromophenyl)propan-1-ol, GC-EI-MS remains the gold standard. The 70 eV hard ionization reliably produces the diagnostic α-cleavage base peak (m/z 183/185), allowing for unambiguous identification of the brominated aromatic core. Conversely, for high-throughput pharmacokinetic screening or trace impurity analysis, LC-ESI-MS/MS is vastly superior, provided the analyst accounts for the compound's propensity for in-source dehydration by selecting the[M+H-H₂O]⁺ ion for MRM transitions.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 447661, 2-Phenylpropanol." PubChem, U.S. National Library of Medicine. Available at:[Link]

  • NIST Mass Spectrometry Data Center. "NIST Chemistry WebBook, SRD 69." National Institute of Standards and Technology. Available at:[Link]

Validation

A Comparative Guide to Determining the Enantiomeric Excess of 2-(3-Bromophenyl)propan-1-ol

For researchers, scientists, and drug development professionals, the precise measurement of enantiomeric excess (ee) is a critical checkpoint in asymmetric synthesis and the quality control of chiral molecules. The compo...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise measurement of enantiomeric excess (ee) is a critical checkpoint in asymmetric synthesis and the quality control of chiral molecules. The compound 2-(3-Bromophenyl)propan-1-ol, a chiral alcohol, serves as an excellent model for comparing the primary analytical techniques used for this purpose. The stereochemistry of such molecules can drastically influence their pharmacological and biological activity, making accurate enantiomeric quantification indispensable.[1][2]

This guide provides an in-depth, objective comparison of the three predominant methods for determining the enantiomeric excess of 2-(3-Bromophenyl)propan-1-ol: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents. We will delve into the causality behind experimental choices, provide field-proven protocols, and present comparative data to empower you to select the most suitable method for your laboratory's needs.

Performance Comparison at a Glance

The choice of an analytical method is a strategic decision based on factors such as required accuracy, sample throughput, instrument availability, and the specific goals of the analysis, such as the need for determining absolute configuration. The table below summarizes the key performance metrics of the three major techniques.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) results in different retention times.[3][4]Separation of volatile enantiomers (or their derivatives) based on differential interaction with a CSP in a capillary column.[5]Formation of diastereomers with a chiral derivatizing agent, leading to distinct chemical shifts for each enantiomer in the NMR spectrum.[6][7]
Primary Output Chromatogram with two separated peaks corresponding to each enantiomer.Chromatogram with two separated peaks corresponding to each enantiomer.NMR spectrum showing separate, quantifiable signals for each newly formed diastereomer.
Quantitative Data Enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers.Enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers.Enantiomeric excess (ee) is calculated from the integration of distinct signals corresponding to each diastereomer.[6]
Determination of Absolute Configuration Not directly possible. Requires a standard of known configuration for comparison.Not directly possible. Requires a standard of known configuration for comparison.Possible with specific chiral derivatizing agents, such as by using the Advanced Mosher's Method.[7]
Advantages High resolution and accuracy, broad applicability, robust and widely used, non-destructive (sample can be recovered).High efficiency and resolution, excellent for volatile and thermally stable compounds, requires small sample volumes.Provides structural information, can determine absolute configuration, does not require chromatographic separation.
Limitations Method development can be time-consuming, requires specialized and expensive chiral columns.Limited to volatile and thermally stable analytes; derivatization may be required, which adds a step and potential for error.[8]Lower sensitivity compared to chromatographic methods, requires higher sample concentration, potential for kinetic resolution during derivatization can lead to inaccurate results.[9]

Chiral High-Performance Liquid Chromatography (HPLC)

The direct separation of enantiomers on a Chiral Stationary Phase (CSP) is arguably the most powerful and widely adopted technique for ee determination.[4] The underlying principle is the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[2] These complexes have different energies of formation and dissociation, leading to different retention times and, ultimately, separation.

Expertise & Causality: For chiral alcohols like 2-(3-Bromophenyl)propan-1-ol, polysaccharide-based CSPs are the industry standard and the logical first choice for method development.[3] Columns such as Chiralcel® and Chiralpak®, which are derived from cellulose or amylose carbamate derivatives, offer a broad range of enantioselectivity. They operate through a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which are well-suited for the hydroxyl and bromophenyl groups of the target molecule. The mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol), is critical. The alcohol modifier competes with the analyte for polar interaction sites on the CSP; therefore, adjusting its concentration is the primary tool for optimizing resolution and analysis time.[10]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Racemic 2-(3-Bromophenyl)propan-1-ol B Dissolve in Mobile Phase (e.g., 1 mg/mL) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject onto HPLC System C->D E Chiral Column (e.g., Chiralcel® OD-H) D->E F UV Detector (e.g., 220 nm) E->F G Obtain Chromatogram F->G H Integrate Peaks (Enantiomer 1 & 2) G->H I Calculate ee % |Area1-Area2| / |Area1+Area2| * 100 H->I

General workflow for ee determination by Chiral HPLC.
Experimental Protocol: Chiral HPLC
  • Materials and Equipment:

    • HPLC system with a pump, autosampler, column oven, and UV detector.[10]

    • Chiral HPLC Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based CSP.[10]

    • HPLC Grade Solvents: n-Hexane, Isopropanol (IPA).[10]

    • Sample: Racemic and/or enantiomerically enriched 2-(3-Bromophenyl)propan-1-ol.

  • Preparation of Solutions:

    • Mobile Phase: Prepare a mixture of n-Hexane and Isopropanol. A good starting point is a 90:10 (v/v) ratio.[10] Degas the mobile phase thoroughly before use.

    • Sample Solution: Accurately weigh and dissolve the 2-(3-Bromophenyl)propan-1-ol sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before placing it in an HPLC vial.[10]

  • HPLC Conditions:

    • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

    • Flow Rate: 0.5 mL/min. A lower flow rate can often improve resolution for challenging separations.[10]

    • Column Temperature: 25 °C. Temperature control is crucial for reproducible results.[10]

    • Detection: UV at 220 nm. The bromophenyl group provides a strong chromophore.

    • Injection Volume: 10 µL.

  • Analysis and Data Processing:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample onto the HPLC system.

    • Record the chromatogram. The two enantiomers should resolve into distinct peaks.

    • Integrate the area of each peak. Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100.

Chiral Gas Chromatography (GC)

Chiral GC is a highly efficient technique for separating the enantiomers of volatile and thermally stable compounds.[5] The principle is analogous to chiral HPLC, but the separation occurs in the gas phase within a long capillary column coated with a CSP.

Expertise & Causality: For secondary alcohols, cyclodextrin-based CSPs are particularly effective.[5] These chiral selectors are macrocyclic oligosaccharides that form inclusion complexes with the analyte enantiomers. The subtle differences in the fit and interaction strength within the chiral cavity of the cyclodextrin lead to separation. While 2-(3-Bromophenyl)propan-1-ol may be directly analyzable, its boiling point and polarity might lead to peak tailing. A common strategy to overcome this is derivatization, such as converting the alcohol to its acetate ester.[8] This increases volatility and can enhance chiral recognition, often leading to sharper peaks and better resolution.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Racemic Alcohol B Optional: Derivatize (e.g., with Acetic Anhydride) A->B Improves volatility C Dissolve in Solvent (e.g., Dichloromethane) A->C B->C D Inject onto GC System C->D E Chiral Column (e.g., Cyclodextrin-based) D->E F FID or MS Detector E->F G Obtain Chromatogram F->G H Integrate Peaks G->H I Calculate ee % H->I

General workflow for ee determination by Chiral GC.
Experimental Protocol: Chiral GC
  • Materials and Equipment:

    • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Chiral Capillary Column: e.g., CYCLOSIL-B or an equivalent β-cyclodextrin based column (30 m x 0.25 mm ID, 0.25 µm film thickness).[5][11]

    • Carrier Gas: Helium or Hydrogen of high purity.

    • Reagents (for optional derivatization): Acetic anhydride, pyridine, dichloromethane.[5]

  • Sample Preparation (with Derivatization):

    • To ~1 mg of 2-(3-Bromophenyl)propan-1-ol in a vial, add 100 µL of pyridine and 100 µL of acetic anhydride.[5]

    • Heat the sealed vial at 60 °C for 30 minutes.

    • After cooling, evaporate the excess reagents under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of dichloromethane for GC analysis.[5]

  • GC Conditions (Starting Point):

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C (FID).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp at 2 °C/min to 180 °C, and hold for 5 min. This program must be optimized.

    • Injection: 1 µL, split ratio 50:1.

  • Analysis and Data Processing:

    • Inject the sample and record the chromatogram.

    • Identify the two peaks corresponding to the enantiomers (or their derivatives).

    • Integrate the peak areas and calculate the enantiomeric excess as described for the HPLC method.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

This classic method circumvents the challenge of enantiomers being indistinguishable in an achiral environment. By reacting the enantiomeric alcohol mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA), a pair of diastereomers is formed.[6] Diastereomers have different physical properties and, crucially, distinct NMR spectra, allowing for their quantification.[7][9]

Expertise & Causality: Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is the most renowned CDA for this purpose.[7] It is typically used as its acid chloride (MTPA-Cl). The reaction with 2-(3-Bromophenyl)propan-1-ol forms diastereomeric Mosher's esters. The key to this method's success lies in the MTPA structure: the phenyl and trifluoromethyl (-CF₃) groups create a strong anisotropic effect in the NMR. This causes protons near the newly formed stereocenter in the two diastereomers to experience different magnetic environments, resulting in well-resolved chemical shift differences (Δδ).[7] Analysis by ¹⁹F NMR is particularly powerful, as it often shows two clean, baseline-separated singlets for the -CF₃ groups of the two diastereomers, making integration highly accurate.[6] It is critical that the derivatization reaction goes to 100% completion to ensure the diastereomeric ratio accurately reflects the original enantiomeric ratio of the alcohol.[9]

NMR_Workflow cluster_prep Derivatization cluster_analysis NMR Analysis cluster_data Data Processing A Racemic Alcohol (R-OH & S-OH) B Add (R)-MTPA-Cl (Enantiopure CDA) A->B C Formation of Diastereomers (R-MTPA-OR & R-MTPA-OS) B->C D Dissolve in Deuterated Solvent C->D E Acquire Spectrum (¹H or ¹⁹F NMR) D->E F Identify Distinct Signals E->F G Integrate Signals F->G H Calculate ee % G->H

Workflow for ee determination by NMR using Mosher's acid.[6]
Experimental Protocol: NMR with Mosher's Acid
  • Materials and Equipment:

    • NMR Spectrometer (¹H and ¹⁹F capabilities are ideal).

    • High-quality NMR tubes.

    • (R)-Mosher's acid chloride ((R)-MTPA-Cl).

    • Anhydrous deuterated solvent (e.g., CDCl₃).

    • Anhydrous pyridine or 4-(dimethylamino)pyridine (DMAP) as a catalyst/base.[7]

  • Derivatization (in an NMR tube):

    • Ensure all glassware is scrupulously dry to prevent hydrolysis of the acid chloride.

    • In a dry NMR tube, dissolve ~5 mg (1.0 equivalent) of the 2-(3-Bromophenyl)propan-1-ol sample in ~0.6 mL of anhydrous CDCl₃.[7]

    • Add a catalytic amount of DMAP or a small amount of anhydrous pyridine.

    • Add (R)-MTPA-Cl (1.1-1.2 equivalents).[7]

    • Cap the NMR tube, mix gently, and allow the reaction to proceed at room temperature. Monitor the reaction by ¹H NMR until the carbinol proton of the starting alcohol has been completely consumed (typically 30-60 minutes).

  • NMR Analysis:

    • Acquire a high-resolution ¹H and/or ¹⁹F NMR spectrum of the resulting diastereomeric ester mixture.

    • ¹H NMR: Identify a well-resolved proton signal close to the stereocenter (e.g., the methyl protons or the methylene protons) that shows distinct signals for each diastereomer.

    • ¹⁹F NMR: This is often simpler. Two distinct singlets corresponding to the CF₃ groups of the two diastereomers should be observed.[6]

  • Data Processing:

    • Carefully integrate the area of the chosen signal for each diastereomer (e.g., the two ¹⁹F NMR singlets).

    • Calculate the enantiomeric excess using the formula: ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] × 100.

Summary and Recommendations

The determination of the enantiomeric excess of 2-(3-Bromophenyl)propan-1-ol can be reliably achieved using Chiral HPLC, Chiral GC, and Chiral NMR spectroscopy.[3]

  • Chiral HPLC is the most versatile and robust method, offering high accuracy and a non-destructive analysis. It should be considered the primary technique, especially in quality control and research settings where high precision is paramount.

  • Chiral GC is an excellent alternative, particularly if high sample throughput is required and the analyte demonstrates good volatility and thermal stability. The potential need for derivatization is a minor drawback but can significantly improve chromatographic performance.

  • Chiral NMR Spectroscopy using a derivatizing agent like Mosher's acid is a powerful tool that not only quantifies ee but can also be used to determine the absolute configuration of the chiral center.[7] It is invaluable when chromatographic methods fail or when structural confirmation is needed, though it is generally less sensitive than HPLC or GC.

Ultimately, the best method is contingent upon the specific resources and analytical requirements of your project. For routine ee determination, HPLC and GC are the workhorses, while NMR provides a complementary and structurally informative approach.

References

  • Technical Support Center: Chiral Separation of 2-Phenyl-1-propanol by HPLC - Benchchem.
  • Determining the Enantiomeric Purity of 2-Phenyl-1-propanol: A Comparative Guide to Analytical Techniques - Benchchem.
  • Application Note: Chiral Separation of 2-Methyl-5-nonanol Enantiomers by Gas Chromatography - Benchchem.
  • Determining Enantiomeric Purity: A Technical Guide to Chiral Derivatizing Agents - Benchchem.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC - Benchchem.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - Semantic Scholar. Available from: [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC. Available from: [Link]

  • (S)-Mandelic Acid vs. Mosher's Acid: A Comparative Guide to Determining Enantiomeric Excess - Benchchem.
  • Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review - PolyU Institutional Research Archive.
  • Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. - ORO - The Open University. Available from: [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed. Available from: [Link]

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC. Available from: [Link]

  • Mosher's Acid - The Retort.
  • Chiral recognition and determination of enantiomeric excess by mass spectrometry: a review - PubMed. Available from: [Link]

  • Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy | Request PDF - ResearchGate. Available from: [Link]

  • Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry | Journal of Chemical Education - ACS Publications. Available from: [Link]

  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De - ResearchGate. Available from: [Link]

  • Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - MDPI. Available from: [Link]

  • PRODUCTION OF CHIRAL (S)-2-PHENYL-1-PROPANOL BY ENANTIOSE- LECTIVE BIOCATALYSTS.
  • A Guide to the Analysis of Chiral Compounds by GC.
  • Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? - University of Toronto. Available from: [Link]

  • How I Used Mosher Esters in my PhD - YouTube. Available from: [Link]

  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. Available from: [Link]

  • Chiral HPLC Separations - Phenomenex. Available from: [Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - MDPI. Available from: [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl).
  • Part 6: Resolution of Enantiomers - Chiralpedia. Available from: [Link]

  • Technical Support Center: Chiral Separation of 1-(4-Bromophenyl)-3-chloropropan-1-ol Enantiomers - Benchchem.

Sources

Comparative

comparing reactivity of meta-bromo vs para-bromo phenylpropanols

An in-depth technical comparison of 3-(3-bromophenyl)propan-1-ol (meta-isomer) and 3-(4-bromophenyl)propan-1-ol (para-isomer) requires analyzing them through the lens of physical organic chemistry. Both molecules are hig...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of 3-(3-bromophenyl)propan-1-ol (meta-isomer) and 3-(4-bromophenyl)propan-1-ol (para-isomer) requires analyzing them through the lens of physical organic chemistry. Both molecules are highly valuable bifunctional building blocks—featuring an aryl bromide for transition-metal-catalyzed cross-coupling and a primary aliphatic alcohol for subsequent derivatization (e.g., in PROTAC linker synthesis or API development).

Because the propanol chain is situated away from the ortho position in both isomers, steric hindrance around the C-Br bond is virtually identical. This isolates their reactivity differences purely to electronic effects , making them an excellent model for understanding structure-activity relationships in catalytic cycles.

Electronic Profiling & Mechanistic Causality

To understand the reactivity of these isomers, we must evaluate how the propanol substituent (-CH₂CH₂CH₂OH) electronically influences the aromatic ring. Alkyl chains act as electron-donating groups (EDGs) via two mechanisms: induction (+I) and hyperconjugation .

  • The Para Effect: In 3-(4-bromophenyl)propan-1-ol, the alkyl group is para to the bromide. Here, both hyperconjugation and inductive effects efficiently donate electron density into the C-Br bond. This is reflected by a more negative Hammett substituent constant ( σpara​≈−0.15 )[1].

  • The Meta Effect: In 3-(3-bromophenyl)propan-1-ol, the alkyl group is meta to the bromide. Hyperconjugation cannot delocalize electron density to the meta position; thus, only the weaker inductive effect operates ( σmeta​≈−0.07 )[1].

Impact on Cross-Coupling Kinetics: In palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the low-valent metal into the C-Br bond. Because the metal center acts as a nucleophile during this insertion, electron-deficient aryl halides undergo oxidative addition faster than electron-rich ones[2]. Consequently, the meta-bromo isomer—possessing a less electron-rich C-Br bond—exhibits a lower activation barrier and faster reaction kinetics than the para-bromo isomer.

Mechanistic Pathway Visualization

Mechanistic_Pathway cluster_meta Meta-Isomer Pathway (Faster) cluster_para Para-Isomer Pathway (Slower) Pd0 Pd(0) Catalyst (Nucleophilic Species) MetaBr 3-(3-bromophenyl)propan-1-ol Less Electron-Rich C-Br Pd0->MetaBr ParaBr 3-(4-bromophenyl)propan-1-ol More Electron-Rich C-Br Pd0->ParaBr TS_Meta Lower Activation Energy (Faster Oxidative Addition) MetaBr->TS_Meta PdII_Meta Pd(II) Aryl Complex TS_Meta->PdII_Meta TS_Para Higher Activation Energy (Slower Oxidative Addition) ParaBr->TS_Para PdII_Para Pd(II) Aryl Complex TS_Para->PdII_Para

Electronic influence on Pd(0) oxidative addition for meta vs para bromophenylpropanols.

Reactivity Comparison Data

While the aryl bromide dictates cross-coupling behavior, the primary alcohol remains largely insulated from the aromatic ring's electronic variations due to the three-carbon aliphatic spacer. Below is a comparative summary of their functional reactivity.

Reaction TypeTarget Functional Groupmeta-Isomer Reactivitypara-Isomer ReactivityMechanistic Rationale
Suzuki-Miyaura Coupling Aryl BromideHigher ( krel​>1 )Baseline ( krel​=1 )Weaker EDG effect at meta position accelerates Pd(0) oxidative addition.
Buchwald-Hartwig Amination Aryl BromideHigher BaselineSimilar to Suzuki; electron-poor rings favor oxidative addition.
Nucleophilic Aromatic Sub. (SNAr) Aryl BromideVery Low Very Low Neither isomer possesses the strong electron-withdrawing groups (e.g., -NO₂) required to activate SNAr.
Swern / Dess-Martin Oxidation Primary AlcoholIdentical Identical The 3-carbon alkyl chain fully insulates the alcohol from the aromatic ring's electronic effects.
Esterification / Etherification Primary AlcoholIdentical Identical Steric and electronic environments at the terminal -OH are indistinguishable.

Experimental Protocol: Competitive Kinetic Profiling

To empirically validate the reactivity difference between the two isomers, we utilize a self-validating competitive kinetic workflow. By reacting an equimolar mixture of both isomers with a limiting amount of a coupling partner, the relative rate of product formation directly reflects the difference in oxidative addition kinetics.

Materials & Reagents
  • Substrates: 3-(3-bromophenyl)propan-1-ol (1.0 mmol) and 3-(4-bromophenyl)propan-1-ol (1.0 mmol).

  • Coupling Partner: Phenylboronic acid (1.0 mmol, limiting reagent).

  • Catalyst System: Pd(PPh₃)₄ (5 mol%).

  • Base & Solvent: K₂CO₃ (2.0 mmol) in degassed THF/H₂O (4:1 v/v, 10 mL).

  • Internal Standard: Dodecane (0.5 mmol) for GC-FID quantification.

Step-by-Step Methodology
  • System Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine phenylboronic acid, K₂CO₃, and dodecane in the THF/H₂O solvent mixture.

  • Substrate Introduction: Add exactly 1.0 mmol of both the meta-bromo and para-bromo isomers to the flask. Stir at room temperature for 5 minutes to ensure homogeneity.

  • Initiation: Heat the reaction mixture to 60 °C. Inject the Pd(PPh₃)₄ catalyst to initiate the competitive coupling cycle.

  • Time-Course Sampling: Withdraw 50 µL aliquots at precise intervals: 5, 10, 15, 30, 45, and 60 minutes.

  • Rapid Quenching: Immediately discharge each aliquot into a vial containing 0.5 mL of cold ethyl acetate spiked with 1% thiourea. Causality note: Thiourea acts as a strong ligand that rapidly scavenges palladium, instantly halting the catalytic cycle to preserve the kinetic snapshot.

  • Filtration & Analysis: Pass the quenched samples through a short silica plug to remove inorganic salts. Analyze the filtrate via GC-FID.

  • Data Processing: Plot the depletion of both starting materials against time relative to the dodecane internal standard. The meta-isomer will exhibit a steeper depletion curve, confirming its higher reactivity toward oxidative addition.

Workflow Visualization

Experimental_Workflow Prep 1. Substrate & Catalyst Prep Setup 2. Competitive Reaction Setup Prep->Setup Sample 3. Time-Course Aliquot Sampling Setup->Sample Quench 4. Rapid Quench (Thiourea) Sample->Quench Analyze 5. GC-FID Analysis Quench->Analyze Data 6. Relative Rate Calculation Analyze->Data

Self-validating experimental workflow for parallel kinetic profiling.

Sources

Comparative

A Senior Application Scientist's Guide to Elemental Analysis Standards for 2-(3-Bromophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For a compound such as 2-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For a compound such as 2-(3-Bromophenyl)propan-1-ol, a key intermediate in the synthesis of various pharmaceutical agents, rigorous quality control is not just a regulatory hurdle, but a scientific necessity. Elemental analysis serves as a fundamental technique to confirm the empirical formula of a synthesized compound, providing a critical checkpoint for purity and identity.

This guide offers an in-depth comparison of elemental analysis standards and methodologies applicable to 2-(3-Bromophenyl)propan-1-ol. Moving beyond a simple recitation of protocols, we will delve into the rationale behind experimental choices, establish a framework for self-validating systems, and ground our discussion in authoritative standards.

The Theoretical Benchmark: Elemental Composition of 2-(3-Bromophenyl)propan-1-ol

The first step in any elemental analysis is to establish the theoretical composition based on the compound's molecular formula. For 2-(3-Bromophenyl)propan-1-ol, with a molecular formula of C₉H₁₁BrO[1], the theoretical elemental percentages are calculated as follows:

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.0119108.09950.27
Hydrogen (H)1.0081111.0885.16
Bromine (Br)79.904179.90437.15
Oxygen (O)15.999115.9997.44
Total 215.09 100.00

This theoretical composition serves as the gold standard against which all experimental results are compared.

Selecting an Appropriate Standard: A Comparative Approach

The table below presents a comparison between the theoretical values for our target compound and a hypothetical, yet representative, set of certified values for 2-Bromo-1-phenylethanol, as would be found on a CoA from an accredited supplier.

ElementTheoretical % in 2-(3-Bromophenyl)propan-1-olHypothetical Certified % in 2-Bromo-1-phenylethanol (with uncertainty)
Carbon (C)50.2747.78 ± 0.30
Hydrogen (H)5.164.51 ± 0.25
Bromine (Br)37.1539.73 ± 0.40

Causality Behind Experimental Choices: The selection of 2-Bromo-1-phenylethanol is deliberate. Its commercial availability with high purity and a detailed CoA from vendors like Santa Cruz Biotechnology allows for the validation of the analytical method before analyzing the target compound[2]. The structural similarities ensure that the combustion behavior and subsequent detection will be comparable, minimizing matrix effects and other potential sources of error.

Experimental Protocol: Combustion Analysis for Halogenated Compounds

The most robust and widely accepted method for determining the elemental composition of organic compounds, including those containing halogens, is combustion analysis. This technique involves the complete combustion of the sample in a high-oxygen environment, followed by the quantitative analysis of the resulting gases.

Workflow for Elemental Analysis:

Elemental Analysis Workflow Workflow of Elemental Analysis for 2-(3-Bromophenyl)propan-1-ol cluster_1 Combustion & Reduction cluster_2 Gas Separation & Detection cluster_3 Data Analysis Sample Weigh Sample (1-2 mg) in Tin Capsule Combustion Combustion at >900°C in Oxygen Stream Sample->Combustion CRM Weigh CRM (e.g., 2-Bromo-1-phenylethanol) in Tin Capsule CRM->Combustion Blank Prepare Blank (Empty Tin Capsule) Blank->Combustion Reduction Reduction of NOx to N₂ & Halogen Trapping Combustion->Reduction GC_Column Gas Chromatographic Separation Reduction->GC_Column TCD Thermal Conductivity Detector (TCD) GC_Column->TCD Integration Peak Integration TCD->Integration Calculation Calculation of Elemental Percentages Integration->Calculation

Caption: A schematic overview of the elemental analysis workflow.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 1-2 mg of the 2-(3-Bromophenyl)propan-1-ol sample into a tin capsule. The use of a microbalance is crucial for precision[3].

    • For method validation, prepare a similar sample of a certified reference material (CRM) like 2-Bromo-1-phenylethanol.

    • Prepare a blank by using an empty tin capsule.

  • Combustion:

    • Introduce the samples into the combustion chamber of an elemental analyzer.

    • The samples are combusted at a high temperature (typically >900°C) in a stream of pure oxygen.

    • This process converts carbon to CO₂, hydrogen to H₂O, and bromine to HBr and other bromine species.

  • Reduction and Halogen Trapping:

    • The combustion gases are passed through a reduction tube containing copper to reduce any nitrogen oxides (NOx) to N₂.

    • A specialized trap, often containing silver wool or another silver-based reagent, is used to quantitatively capture the bromine species as silver bromide (AgBr). The amount of bromine is determined by the weight gain of the trap or by subsequent analysis.

  • Gas Separation and Detection:

    • The remaining gases (CO₂, H₂O, and N₂) are passed through a gas chromatographic column to separate them.

    • A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Data Analysis:

    • The instrument's software integrates the detector signals to calculate the percentage of carbon, hydrogen, and nitrogen.

    • The percentage of bromine is determined separately.

    • The oxygen percentage is typically determined by difference, although direct oxygen analysis is also possible.

Trustworthiness: A Self-Validating System

To ensure the reliability of the elemental analysis results, the protocol must be a self-validating system. This is achieved through several key practices:

  • Use of Certified Reference Materials (CRMs): Analyzing a CRM with a known elemental composition alongside the unknown sample is the cornerstone of quality control. The results for the CRM must fall within the uncertainty limits specified on its Certificate of Analysis. This validates the accuracy of the instrument's calibration and the overall analytical process. Numerous suppliers, such as Sigma-Aldrich and Elemental Microanalysis, provide a wide range of organic CRMs[4][5].

  • Analysis of Blanks: Running a blank (an empty sample container) through the entire analytical process is essential to determine and correct for any background contamination from the atmosphere, reagents, or the instrument itself.

  • Replicate Analyses: Analyzing the same sample multiple times (typically in triplicate) provides a measure of the method's precision. The standard deviation of the results should be within acceptable limits, typically ±0.3% for C, H, and N[3].

  • Instrument Calibration: Regular calibration of the elemental analyzer with high-purity, well-characterized standards (e.g., acetanilide, sulfanilamide) is fundamental for accurate quantification[6].

Logical Relationship for Trustworthy Analysis:

Trustworthiness Logic Establishing Trustworthiness in Elemental Analysis Accurate_Results Accurate & Precise Elemental Composition Method_Validation Validated Analytical Method Method_Validation->Accurate_Results Instrument_Performance Verified Instrument Performance Instrument_Performance->Accurate_Results CRM_Analysis CRM Analysis within Certified Limits CRM_Analysis->Method_Validation Blank_Correction Blank Correction Blank_Correction->Method_Validation Replicate_Precision Acceptable Replicate Precision Replicate_Precision->Method_Validation Instrument_Calibration Regular Instrument Calibration Instrument_Calibration->Instrument_Performance

Caption: The interplay of key factors ensuring reliable elemental analysis results.

Conclusion

The elemental analysis of 2-(3-Bromophenyl)propan-1-ol is a critical step in its characterization, providing fundamental data on its purity and empirical formula. By employing a robust methodology such as combustion analysis, utilizing a structurally similar certified reference material for validation, and adhering to a self-validating system of quality control, researchers can have high confidence in their results. This rigorous approach not only satisfies regulatory requirements but also upholds the principles of sound scientific practice, ensuring the integrity of the data that underpins further drug development efforts.

References

  • Pharmaffiliates. 2-Bromo-1-phenylethanol. [Link]

  • Alfa Aesar. Certificate of Analysis: Bromine liquid, 99.8%. [Link]

  • OTTOKEMI. Bromine, 99%, COA, Certificate of Analysis. [Link]

  • Weizmann Institute of Science. Elemental analysis. [Link]

  • IDEAS/RePEc. Experimental study on combustion characteristics and emission performance of 2-phenylethanol addition in a downsized gasoline engine. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Certificate of Analysis: Bromine water. [Link]

  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. [Link]

  • PubChem. (R)-2-Bromo-1-phenylethanol. [Link]

  • The Chemical Educator. Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. [Link]

  • National Science Foundation Public Access Repository (NSF-PAR). Discovery-Based Bromination of Alcohols: An Organic Chemistry Experiment Supporting Spectroscopic Analysis and Mechanistic Reasoning. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Purity of 2-(3-Bromophenyl)propan-1-ol for Biological Assays

In the realm of drug discovery and biological research, the integrity of experimental data is paramount. The purity of a small molecule, such as 2-(3-Bromophenyl)propan-1-ol, is not a mere technicality but a critical det...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of drug discovery and biological research, the integrity of experimental data is paramount. The purity of a small molecule, such as 2-(3-Bromophenyl)propan-1-ol, is not a mere technicality but a critical determinant of its biological activity and the reliability of subsequent assays. This guide provides an in-depth, scientifically-grounded framework for validating the purity of 2-(3-Bromophenyl)propan-1-ol, comparing analytical methodologies, and understanding the implications of impurities for researchers, scientists, and drug development professionals.

The fundamental principle underpinning this guide is that a well-characterized compound is the bedrock of reproducible science. Impurities, which can include starting materials, byproducts, or degradation products, can lead to erroneous biological readouts, masking the true effect of the compound of interest or introducing confounding variables.[1] Therefore, a multi-faceted analytical approach is not just recommended; it is essential.

The Imperative of Purity: Why It Matters

In any biological or chemical context, a complete description of a chemical substance requires understanding both its structure and its purity.[2] For compounds intended for biological assays, the Journal of Medicinal Chemistry requires a purity of >95% to ensure that the observed biological effect is accurate and not attributable to highly active impurities.[3][4] Impurities can lead to a variety of issues, including:

  • False Positives/Negatives: An impurity may possess its own biological activity, leading to a false positive result, or it may inhibit the activity of the primary compound, causing a false negative.

  • Toxicity: Impurities can be toxic to cells or organisms, confounding the results of the assay.

  • Altered Physicochemical Properties: The presence of impurities can alter the solubility and stability of the compound, affecting its bioavailability and performance in assays.

Analytical Arsenal for Purity Determination

A single analytical technique is rarely sufficient to definitively establish the purity of a compound. A combination of chromatographic and spectroscopic methods provides a more complete and reliable assessment. For 2-(3-Bromophenyl)propan-1-ol, a comprehensive purity analysis should include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules and can also be used to determine sample purity.[5][6][7] Both ¹H and ¹³C NMR should be employed to confirm the identity and structural integrity of 2-(3-Bromophenyl)propan-1-ol.

Why NMR?

  • Structural Confirmation: Provides a detailed "fingerprint" of the molecule, confirming the connectivity of atoms.[5][6]

  • Quantitative Analysis (qNMR): ¹H NMR can be used for absolute quantitative analysis to determine the purity of a target analyte without needing to identify the impurities.[2]

  • Detection of Impurities: The presence of unexpected signals can indicate impurities.

  • Sample Preparation: Dissolve 5-10 mg of 2-(3-Bromophenyl)propan-1-ol in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: For quantitative NMR (qNMR), add a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the peaks corresponding to the analyte and the internal standard. Calculate the purity based on the integral ratios and the known masses and molecular weights of the analyte and standard.[2]

High-Performance Liquid Chromatography (HPLC): The Separation Specialist

HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry, separating components of a mixture based on their differential partitioning between a mobile and a stationary phase.[8][9][10][11] For small molecules like 2-(3-Bromophenyl)propan-1-ol, reversed-phase HPLC is the most common mode.[8]

Why HPLC?

  • High Resolution: Capable of separating closely related impurities from the main compound.

  • Quantitative Accuracy: Provides precise quantification of the main peak and any impurities.

  • Versatility: A wide range of columns and mobile phases can be used to optimize separations.[8]

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, a gradient from 30% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of 2-(3-Bromophenyl)propan-1-ol in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: Inject 10 µL of the sample and record the chromatogram. The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Expert

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[12][13][14] It is particularly well-suited for the analysis of volatile and thermally stable compounds like 2-(3-Bromophenyl)propan-1-ol.[12][13]

Why GC-MS?

  • High Sensitivity: Can detect trace levels of volatile impurities.

  • Definitive Identification: The mass spectrometer provides a molecular fingerprint of each separated component, allowing for positive identification of impurities.[12][14]

  • Orthogonal Technique: Provides complementary information to HPLC.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 250°C) to ensure separation of all volatile components.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution (dissolved in a volatile solvent like dichloromethane) into the heated injection port.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-500.

  • Data Analysis: Identify peaks in the total ion chromatogram and analyze the corresponding mass spectra to identify the main component and any impurities by comparing with spectral libraries.

Elemental Analysis: The Fundamental Composition Check

Elemental analysis determines the percentage of carbon, hydrogen, and other elements (like nitrogen or sulfur) in a compound.[15][16] This technique is crucial for confirming the empirical formula of a newly synthesized compound and provides an independent measure of purity.[15]

Why Elemental Analysis?

  • Confirms Empirical Formula: Verifies that the elemental composition of the synthesized compound matches the theoretical values.

  • Detects Non-chromophoric Impurities: Can identify impurities that are not detected by UV-based HPLC.

  • Purity Standard: An agreement between calculated and found values within 0.4% is widely considered acceptable for establishing analytical purity.[17][18]

  • Sample Preparation: A precisely weighed sample (typically 2-3 mg) is placed in a tin capsule.

  • Combustion: The sample is combusted at high temperature (around 1000°C) in a stream of oxygen.

  • Gas Separation and Detection: The resulting gases (CO₂, H₂O, etc.) are separated by a gas chromatography column and detected by a thermal conductivity detector.

  • Calculation: The instrument software calculates the percentage of each element based on the detector response.

Comparative Data: Research-Grade vs. High-Purity 2-(3-Bromophenyl)propan-1-ol

To illustrate the importance of this multi-faceted approach, consider the following hypothetical data comparing a "Research-Grade" (RG) and a "High-Purity" (HP) sample of 2-(3-Bromophenyl)propan-1-ol.

Analytical Technique Research-Grade (RG) Sample High-Purity (HP) Sample Interpretation
¹H NMR Shows expected peaks for the product, but also small, unidentified peaks in the aromatic and aliphatic regions.Clean spectrum with all peaks correctly assigned to the product structure. No extraneous signals observed.The RG sample contains structurally related impurities.
HPLC (254 nm) Main peak at 94.5% purity. Two minor impurity peaks at 3.2% and 2.3%.Main peak at >99.5% purity. No other significant peaks detected.The RG sample has significant impurities detectable by UV.
GC-MS In addition to the main product peak, a peak corresponding to 3-bromotoluene (a potential starting material) is identified.Only the peak for 2-(3-Bromophenyl)propan-1-ol is observed.The RG sample is contaminated with a volatile starting material.
Elemental Analysis %C: 49.50 (calc. 50.26), %H: 5.20 (calc. 5.15)%C: 50.21 (calc. 50.26), %H: 5.13 (calc. 5.15)The elemental composition of the RG sample deviates significantly from the theoretical values, while the HP sample is within the acceptable range of ±0.4%.[17][18]

Workflow for Purity Validation

The following diagram illustrates a logical workflow for the comprehensive purity validation of 2-(3-Bromophenyl)propan-1-ol.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_validation Comprehensive Purity Validation cluster_decision Decision Synthesis Synthesis of 2-(3-Bromophenyl)propan-1-ol TLC Thin-Layer Chromatography (TLC) Synthesis->TLC Reaction Monitoring Purification Column Chromatography or Recrystallization TLC->Purification NMR ¹H and ¹³C NMR (Structure & Purity) Purification->NMR HPLC HPLC (Purity & Impurity Profile) Purification->HPLC GCMS GC-MS (Volatile Impurities) Purification->GCMS EA Elemental Analysis (Elemental Composition) Purification->EA Purity_Check Purity > 95%? All data consistent? NMR->Purity_Check HPLC->Purity_Check GCMS->Purity_Check EA->Purity_Check Proceed Proceed to Biological Assays Purity_Check->Proceed Yes Repurify Repurify Sample Purity_Check->Repurify No Repurify->Purification

Sources

Safety & Regulatory Compliance

Safety

2-(3-Bromophenyl)propan-1-ol proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 2-(3-Bromophenyl)propan-1-ol As a researcher or drug development professional, ensuring the structural integrity of your experiments extends beyond the bench—it inc...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of 2-(3-Bromophenyl)propan-1-ol

As a researcher or drug development professional, ensuring the structural integrity of your experiments extends beyond the bench—it includes the rigorous, compliant management of your chemical lifecycle.

Chemical Profile and Waste Classification

2-(3-Bromophenyl)propan-1-ol (CAS 81310-68-1) is a specialized aromatic alcohol utilized in advanced organic synthesis[1]. Because its molecular structure contains a covalently bound bromine atom, it is strictly classified as a halogenated organic solvent for waste management purposes[2]. This classification dictates a rigid set of handling and disposal protocols governed by environmental protection agencies to mitigate toxicity, persistence, and bioaccumulation risks[3].

The Mechanistic Rationale for Halogenated Segregation

In laboratory waste management, segregating halogenated waste from non-halogenated waste is not merely a bureaucratic requirement; it is driven by fundamental chemistry and environmental safety:

  • Incineration Chemistry & Dioxin Prevention: Non-halogenated solvents are frequently recycled or utilized as fuel additives in cement kilns[4]. In contrast, halogenated compounds like 2-(3-Bromophenyl)propan-1-ol must undergo specialized high-temperature incineration equipped with advanced scrubbers[3]. Combusting brominated organics under standard conditions can generate highly toxic brominated dioxins and furans.

  • Economic & Regulatory Impact: Introducing even trace amounts of halogenated waste (as low as 1,000 ppm) into a non-halogenated waste stream irreversibly contaminates the entire volume[4]. This reclassification increases disposal costs by 200-300% and violates Resource Conservation and Recovery Act (RCRA) waste minimization mandates[4].

  • Chemical Incompatibility: Over time, halogenated solvents can undergo slow dissociation—often accelerated by light or moisture—to yield corrosive halogen acids, such as hydrobromic acid (HBr). Storing these wastes in standard metal safety cans leads to rapid corrosion and catastrophic container failure[5].

Self-Validating Disposal Protocol

To ensure absolute compliance and safety, follow this self-validating methodology for the disposal of 2-(3-Bromophenyl)propan-1-ol waste.

Phase 1: Preparation & PPE

  • Action: Don appropriate Personal Protective Equipment (PPE). Standard latex gloves provide insufficient barrier protection against brominated organics.

  • Validation Check: Ensure you are wearing double nitrile or Viton gloves, chemical splash goggles, and a fully-buttoned lab coat[5]. Verify that the chemical fume hood has a continuous inward airflow before opening the chemical container[5].

Phase 2: Container Selection & Validation

  • Action: Select a High-Density Polyethylene (HDPE) or PTFE-lined glass container. Never use metal containers [2][5].

  • Validation Check: Before use, perform a pressure test on the empty, capped HDPE container by squeezing it. If it does not hold pressure, the vapor-tight seal is compromised, and the container must be rejected[6].

Phase 3: Active Transfer

  • Action: Transfer the 2-(3-Bromophenyl)propan-1-ol waste into the container using a chemically compatible funnel. Stop filling when the container reaches 90% capacity[2].

  • Validation Check: Visually confirm a minimum 10% headspace remains below the neck of the bottle. Causality: Ambient temperature fluctuations cause liquid and vapor expansion; headspace prevents hydrostatic rupture[2].

Phase 4: Sealing and Labeling

  • Action: Securely fasten the threaded cap. Affix a hazardous waste label to the container.

  • Validation Check: Ensure the label explicitly reads "Hazardous Waste" (or an approved equivalent like "Unwanted Material") and lists "2-(3-Bromophenyl)propan-1-ol" along with its approximate concentration[2]. Generic terms like "spent solvent" are legally insufficient and fail to provide the necessary information for emergency responders.

Phase 5: Satellite Accumulation Area (SAA) Storage

  • Action: Move the sealed, labeled container to the designated SAA, utilizing secondary containment (e.g., a spill tray)[2].

  • Validation Check: Verify that the total accumulated hazardous waste in the laboratory SAA does not exceed the 55-gallon regulatory limit[6].

Spill Management and Emergency Decontamination

In the event of an accidental release of 2-(3-Bromophenyl)propan-1-ol:

  • Small Release (< 10 minutes to clean): Trained personnel wearing double nitrile/Viton gloves and goggles should absorb the spill with an inert dry material (e.g., vermiculite or sand). Place the absorbed material into a resealable bag or appropriate container and dispose of it as halogenated dangerous waste[5].

  • Personnel Exposure: If dermal contact occurs, immediately flush the affected skin with copious amounts of water for a minimum of 15 minutes[5]. Remove contaminated clothing, as wet fabric can trap the chemical against the skin, exacerbating exposure[6].

Quantitative Safety and Logistical Metrics

ParameterSpecification / LimitOperational Rationale
Halogen Contamination Threshold > 1,000 ppm (0.1%)Mixtures exceeding this limit are strictly classified as halogenated waste, requiring specialized incineration[4].
Container Headspace 10% of total volumePrevents over-pressurization and hydrostatic rupture from vapor expansion[2].
SAA Storage Limit 55 gallonsMaximum allowable hazardous waste accumulation in a laboratory Satellite Accumulation Area[6].
Spill Cleanup Time < 10 minutesDefines a "small release" that is safe for trained lab personnel to manage without external HAZMAT support[5].
Emergency Eyewash/Shower 15 minutesMinimum required flush duration to effectively decontaminate ocular or dermal exposure[5].

Waste Segregation Workflow

G Gen Generation of 2-(3-Bromophenyl)propan-1-ol Mix Mixed with Non-Halogenated Solvents? Gen->Mix HalStream Halogenated Waste Stream (Requires High-Temp Incineration) Mix->HalStream No Contam Entire Mixture Reclassified as Halogenated (>1000 ppm) Mix->Contam Yes Container Collect in HDPE/Glass (No Metal Cans) HalStream->Container Contam->Container Label Label: 'Hazardous Waste' List Specific Chemical Container->Label SAA Store in SAA (Secondary Containment) Label->SAA EHSPickup EH&S Pickup & EPA-Compliant Disposal SAA->EHSPickup

Workflow for the classification, segregation, and disposal of 2-(3-Bromophenyl)propan-1-ol waste.

References

  • Washington State University. Halogenated Solvents Waste Disposal Protocol. Retrieved from [Link]

  • University of Illinois Division of Research Safety. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal. Retrieved from[Link]

  • U.S. Environmental Protection Agency / P2 InfoHouse. Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. Retrieved from[Link]

  • U.S. Environmental Protection Agency. Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-(3-Bromophenyl)propan-1-ol

As a Senior Application Scientist, I recognize that handling halogenated aromatic alcohols like[1] requires a rigorous, causality-driven approach to laboratory safety. Widely utilized as a critical intermediate in drug d...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling halogenated aromatic alcohols like[1] requires a rigorous, causality-driven approach to laboratory safety. Widely utilized as a critical intermediate in drug development and synthetic organic chemistry, this compound presents specific occupational hazards.

This guide provides a self-validating system of operational protocols, ensuring that your research team can handle, process, and dispose of this chemical with maximum safety and logistical efficiency.

Hazard Causality & Risk Assessment

To design an effective PPE strategy, we must first understand the molecular behavior of 2-(3-Bromophenyl)propan-1-ol and analogous [2]. Do not simply memorize the hazard codes; understand the why behind them:

  • The Bromophenyl Moiety: The heavy bromine atom on the aromatic ring significantly increases the compound's lipophilicity. This allows the molecule to easily partition into and cross the stratum corneum (the outer layer of human skin), causing localized contact dermatitis and skin irritation (Hazard Statement H315).

  • The Propanol Side-Chain: The primary alcohol group facilitates hydrogen bonding, increasing its interaction with aqueous mucous membranes. If aerosolized or vaporized, it acts as a direct respiratory irritant (H335) and causes severe eye irritation (H319).

  • Halogenated Nature: Because it contains a halogen (bromine), it cannot be disposed of via standard organic waste streams. Halogenated compounds require specific high-temperature incineration to prevent the release of toxic dioxins or corrosive hydrobromic acid byproducts[3].

Personal Protective Equipment (PPE) Matrix

The following table summarizes the quantitative and qualitative PPE requirements necessary to mitigate the specific hazards of this compound.

PPE CategoryRequired SpecificationCausality / RationaleReplacement Frequency
Hand Protection Nitrile gloves (Minimum 0.11 mm thickness); Double-gloving required.Nitrile provides excellent resistance to lipophilic brominated aromatics. Double gloving prevents trans-dermal permeation.Immediately upon contamination or every 2 hours of continuous use.
Eye Protection ANSI Z87.1-certified chemical splash goggles.Protects against micro-droplets and accidental splashes which cause severe mucous membrane irritation (H319).N/A (Decontaminate after use).
Body Protection Flame-resistant (FR) or 100% cotton laboratory coat; closed-toe shoes.Prevents direct skin contact and mitigates secondary hazards if working with flammable co-solvents.Wash routinely; replace immediately if a spill occurs.
Respiratory & Engineering Class II Chemical Fume Hood (Face velocity: 80-100 fpm).Captures volatile organic compounds (VOCs) and prevents inhalation of respiratory irritants (H335).Annual certification required.

Operational Workflow

G Start Risk Assessment (H315, H319, H335) PPE PPE Verification (Nitrile, Goggles) Start->PPE Proceed Handling Fume Hood Manipulation PPE->Handling Verified Spill Spill Scenario Handling->Spill Accidental Release Waste Halogenated Waste Segregation Handling->Waste Routine Completion Spill->Waste Cleanup Material Decon Surface Decontamination Waste->Decon Final Step

Figure 1: Workflow and hazard mitigation pathway for handling 2-(3-Bromophenyl)propan-1-ol.

Self-Validating Operational Protocols

To ensure trustworthiness in your methodology, every handling step must validate the safety of the subsequent step.

Protocol 1: Safe Weighing and Transfer

  • Preparation: Ensure the Class II chemical fume hood is operational (sash at the correct height, airflow verified). Clear the workspace of incompatible materials (e.g., strong oxidizing agents).

  • PPE Donning: Inspect and don double nitrile gloves, splash goggles, and a fully buttoned lab coat. Validation: Perform a visual check of glove integrity before reaching into the hood.

  • Static Mitigation: Because fine materials and certain liquids can hold static charge, use an anti-static bar near the analytical balance inside the hood to prevent aerosolization.

  • Transfer: Use a clean, dry PTFE (Teflon) or stainless-steel spatula for solids, or a glass syringe/pipette for liquids. Transfer the required mass of 2-(3-Bromophenyl)propan-1-ol into a pre-tared, sealable borosilicate glass vial.

  • Sealing: Cap the vial immediately after transfer to prevent vapor escape. Validation: Ensure the thread is fully engaged before removing the vial from the balance area.

  • Decontamination: Wipe down the balance and transfer tools with a solvent compatible with halogenated organics (e.g., isopropanol), disposing of the wipes in the designated halogenated solid waste bin.

Spill Response & Halogenated Waste Disposal Plan

According to the National Research Council's, halogenated waste must be strictly segregated from non-halogenated waste to prevent dangerous exothermic reactions and ensure regulatory compliance[4].

Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity and lower the fume hood sash.

  • Contain: Cover the spill with a universal chemical absorbent pad or inert absorbent powder (e.g., vermiculite). Do not use combustible materials like sawdust, which can react with organic compounds.

  • Collect: Using a non-sparking scoop, collect the saturated absorbent and place it into a heavy-duty, sealable polyethylene bag.

  • Clean: Wash the spill area with a mild detergent and water, absorbing the effluent with paper towels.

  • Dispose: Treat all cleanup materials as halogenated hazardous waste[3].

Waste Disposal Plan:

  • Segregation: All liquid waste containing 2-(3-Bromophenyl)propan-1-ol must be placed in a clearly labeled "Halogenated Organic Waste" container, in institutional protocols[5].

  • Container Integrity: Use high-density polyethylene (HDPE) or glass containers. Never use galvanized steel, as halogenated solvents can cause corrosion and leaks[3].

  • Labeling: Attach a hazardous waste tag detailing the exact composition (e.g., "2-(3-Bromophenyl)propan-1-ol, 5% in Dichloromethane").

  • Storage Limits: Do not fill waste containers beyond 90% capacity to allow for vapor expansion. Store in a designated secondary containment tray until institutional EHS pickup[5].

References

  • Title: Prudent Practices in the Laboratory - NCBI Bookshelf Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Chapter 8: Management of Waste - Prudent Practices in the Laboratory Source: National Academies Press (NAP) URL: [Link]

  • Title: 2-Chloroethanol | CID 34 (Halogenated Alcohol Safety Proxy) Source: PubChem Database, National Library of Medicine URL: [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromophenyl)propan-1-ol
Reactant of Route 2
2-(3-Bromophenyl)propan-1-ol
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